Product packaging for 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine(Cat. No.:CAS No. 340041-91-0)

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Cat. No.: B1280783
CAS No.: 340041-91-0
M. Wt: 270.31 g/mol
InChI Key: RCEYIHLMZBWOJK-UHFFFAOYSA-N
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Description

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14N2O4S and its molecular weight is 270.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O4S B1280783 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine CAS No. 340041-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-13(15)11-5-3-10(4-6-11)9-18(16,17)12-7-1-2-8-12/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEYIHLMZBWOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477559
Record name 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine
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Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340041-91-0
Record name 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine
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Record name Pyrrolidine, 1-[[(4-nitrophenyl)methyl]sulfonyl]
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Foundational & Exploratory

An In-depth Technical Guide to 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a chemical compound of interest in biomedical research, particularly in the fields of cellular biology and drug discovery. Its structural features, combining a pyrrolidine ring, a sulfonyl group, and a nitrobenzyl moiety, suggest its potential as a modulator of key cellular signaling pathways. This technical guide provides a comprehensive overview of the known chemical properties, proposed synthesis, and potential biological activities of this compound, with a focus on its role in apoptosis and activator protein-1 (AP-1) signaling pathways.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-[(4-nitrophenyl)methylsulfonyl]pyrrolidinePubChem[1]
CAS Number 340041-91-0PubChem[1]
Molecular Formula C₁₁H₁₄N₂O₄SPubChem[1]
Molecular Weight 270.31 g/mol PubChem[1]
Appearance Not available (likely a solid)Inferred
Melting Point Not available-
Boiling Point 461.3 ± 47.0 °C at 760 mmHg (Predicted)ECHEMI[2]
Density 1.4 ± 0.1 g/cm³ (Predicted)ECHEMI[2]
Solubility Not available-
Flash Point 232.8 ± 29.3 °C (Predicted)ECHEMI[2]
LogP 1.5204 (Computed)ChemScene[3]
Topological Polar Surface Area (TPSA) 80.52 ŲChemScene[3]

Experimental Protocols

Proposed Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, based on standard organic chemistry principles and published syntheses of structurally related compounds, a plausible synthetic route would involve the reaction of pyrrolidine with 4-nitrobenzylsulfonyl chloride.

Reaction Scheme:

Materials:

  • Pyrrolidine

  • 4-Nitrobenzylsulfonyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and workup reagents (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolve 4-nitrobenzylsulfonyl chloride (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the tertiary amine base (1.1-1.2 eq) to the solution.

  • Slowly add pyrrolidine (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.

  • Perform a standard aqueous workup by extracting the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Proposed Analytical Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic peaks for the aromatic protons of the nitrobenzyl group, the methylene protons adjacent to the sulfonyl group and the nitro group, and the methylene protons of the pyrrolidine ring.

    • ¹³C NMR would show corresponding signals for all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the sulfonyl group (S=O stretching), the nitro group (N-O stretching), and the C-H bonds of the aromatic and aliphatic parts of the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₄N₂O₄S) would be observed, confirming its molecular formula.

Biological Activity and Signaling Pathways

This compound has been implicated in the modulation of cellular signaling pathways related to apoptosis and the AP-1 transcription factor. While direct studies on this specific compound are limited, research on structurally similar compounds, such as pyrrolidine dithiocarbamate (PDTC), provides a strong hypothetical framework for its mechanism of action.

Role in Apoptosis and AP-1 Signaling

It is postulated that this compound may act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS). This increase in intracellular ROS can trigger a signaling cascade involving the c-Jun N-terminal kinase (JNK) pathway, a key regulator of the AP-1 transcription factor.

AP1_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Induces JNK c-Jun N-terminal Kinase (JNK) ROS->JNK Activates AP1 Activator Protein 1 (AP-1) JNK->AP1 Activates Apoptosis Apoptosis AP1->Apoptosis Promotes

Caption: Proposed signaling pathway for this compound-induced apoptosis via ROS and JNK/AP-1 activation.

The activation of AP-1, a dimeric transcription factor typically composed of proteins from the Jun and Fos families, can lead to the transcription of pro-apoptotic genes, ultimately resulting in programmed cell death.

Experimental Workflow for Pathway Analysis

To validate the proposed mechanism of action, a series of experiments could be conducted.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound Cell_Culture->Treatment ROS_Detection ROS Detection (e.g., DCFDA assay) Treatment->ROS_Detection Western_Blot Western Blot Analysis (p-JNK, c-Jun, c-Fos) Treatment->Western_Blot Reporter_Assay AP-1 Reporter Assay Treatment->Reporter_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay

Caption: Experimental workflow to investigate the biological activity of this compound.

Conclusion

This compound is a compound with potential for further investigation in the context of cancer research and drug development. While a complete experimental profile is not yet available, this guide provides a solid foundation of its chemical properties, a plausible synthetic route, and a scientifically-grounded hypothesis for its biological mechanism of action. The proposed involvement in the ROS-JNK-AP-1 signaling axis leading to apoptosis presents a compelling avenue for future research to elucidate its therapeutic potential. Further experimental validation of the data presented herein is crucial for advancing our understanding of this promising molecule.

References

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine CAS number 340041-91-0

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 340041-91-0

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. It is important to note that while this compound is commercially available as a research chemical, there is a notable absence of peer-reviewed scientific literature detailing its specific biological activity, mechanism of action, and comprehensive experimental validation. The information regarding its biological applications is primarily derived from supplier descriptions and should be considered putative.

Introduction

This compound is a chemical compound suggested for use in molecular biology research, particularly in the investigation of cellular signaling pathways.[1] Commercial suppliers highlight its potential as a tool for studying the Activator Protein-1 (AP-1) transcription factor pathway and its role in cellular processes such as proliferation, transformation, and apoptosis.[1] This guide consolidates the available physicochemical data, proposes a general synthetic approach, and outlines its potential, albeit unverified, biological context.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is compiled from publicly available chemical databases.[2][3]

PropertyValueSource(s)
CAS Number 340041-91-0[2][3]
Molecular Formula C₁₁H₁₄N₂O₄S[2][3]
Molecular Weight 270.31 g/mol [2]
IUPAC Name 1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine[2]
Synonyms 1-[[(4-Nitrophenyl)methyl]sulfonyl]-pyrrolidine, N-[(4-Nitrophenyl)-methylsulfonyl]pyryolidine[2][3]
Topological Polar Surface Area (TPSA) 80.52 Ų[3]
LogP 1.5204[3]
Hydrogen Bond Acceptors 4[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 4[3]
Storage Conditions Sealed in dry, 2-8°C[3]

Synthesis and Characterization

While a specific, validated experimental protocol for the synthesis of this compound is not available in published literature, a general and plausible synthetic route can be proposed based on standard sulfonamide formation chemistry.

Proposed Experimental Protocol: Synthesis

This proposed method involves the reaction of pyrrolidine with (4-nitrophenyl)methanesulfonyl chloride.

Materials:

  • Pyrrolidine

  • (4-nitrophenyl)methanesulfonyl chloride

  • Anhydrous dichloromethane (DCM) or similar aprotic solvent

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolve pyrrolidine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • In a separate flask, dissolve (4-nitrophenyl)methanesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the (4-nitrophenyl)methanesulfonyl chloride solution dropwise to the stirred pyrrolidine solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Context and Putative Mechanism of Action

As stated, the primary application suggested by commercial suppliers for this compound is in the study of the AP-1 (Activator Protein-1) transcription factor pathway.[1]

The AP-1 Signaling Pathway

The AP-1 transcription factor is a dimeric complex, typically composed of proteins from the Jun, Fos, and ATF (Activating Transcription Factor) families. It plays a critical role in regulating gene expression in response to a wide variety of stimuli, including cytokines, growth factors, cellular stress, and infections. The AP-1 pathway is central to cellular processes like differentiation, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer.

A simplified representation of the AP-1 signaling pathway is provided below. An inhibitor of this pathway, such as this compound is hypothesized to be, would interfere with one or more nodes in this cascade, ultimately preventing the transcription of AP-1 target genes.

AP1_Pathway cluster_nucleus Nucleus Stimuli External Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Complex (c-Jun/c-Fos) cJun->AP1 Dimerization Transcription Gene Transcription (Proliferation, Apoptosis) AP1->Transcription Nucleus Nucleus Inhibitor This compound (Hypothetical) Inhibitor->JNK Inhibition?

Caption: Hypothetical role of an inhibitor in the AP-1 signaling pathway.

Recommended Experimental Workflow for Compound Validation

For researchers interested in validating the purported activity of this compound, a general experimental workflow is proposed. This workflow is a standard approach for characterizing a novel small molecule inhibitor.

Experimental_Workflow start Start: Obtain Compound (CAS 340041-91-0) step1 Confirm Identity & Purity (NMR, MS, HPLC) start->step1 step2 Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Determine non-toxic concentration range step1->step2 step3 AP-1 Reporter Assay (Luciferase under AP-1 promoter) step2->step3 step4 Western Blot Analysis (Measure phosphorylation of JNK, c-Jun) step3->step4 If AP-1 activity is modulated step5 qRT-PCR Analysis (Measure mRNA of AP-1 target genes) step4->step5 step6 Functional Assays (e.g., Apoptosis Assay via Annexin V/PI staining, Proliferation Assay via BrdU incorporation) step5->step6 end Conclusion: Elucidate Biological Activity step6->end

Caption: General workflow for validating the biological activity of a putative signaling pathway inhibitor.

Conclusion

This compound is a commercially available research compound with suggested, but not experimentally validated, applications in the study of the AP-1 transcription factor pathway and apoptosis. While its physicochemical properties are well-documented, a significant gap exists in the scientific literature regarding its synthesis, biological activity, and mechanism of action. The information and protocols presented in this guide are intended to provide a foundation for researchers to design and conduct their own investigations into the properties of this compound. Independent validation through the experimental workflows outlined is critical to substantiate the claims made by commercial suppliers.

References

An In-Depth Technical Guide to the Molecular Structure of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine, a compound of interest in cellular and biological research. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this guide consolidates available information from chemical databases and provides predicted data based on analogous structures. The document covers the compound's identity, physicochemical properties, a logical synthesis pathway, and its known biological context. This guide is intended to serve as a foundational resource for researchers utilizing or planning to study this compound.

Compound Identification

This compound is a chemical compound containing a pyrrolidine ring, a sulfonyl group, and a 4-nitrobenzyl moiety.

IdentifierValue
IUPAC Name 1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine[1]
CAS Number 340041-91-0[1][2]
Molecular Formula C₁₁H₁₄N₂O₄S[1][2]
Molecular Weight 270.31 g/mol [1]
Canonical SMILES C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)--INVALID-LINK--[O-][2]
InChI InChI=1S/C11H14N2O4S/c14-13(15)11-5-3-10(4-6-11)9-18(16,17)12-7-1-2-8-12/h3-6H,1-2,7-9H2[1]
InChIKey RCEYIHLMZBWOJK-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound. These values are predicted and have not been experimentally verified in available literature.

PropertyValue
XLogP3 1.3[1]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 3[3]
Topological Polar Surface Area 91.6 Ų[1]
Heavy Atom Count 18[1]
Complexity 384[1]
Density 1.4±0.1 g/cm³[3]
Boiling Point 461.3±47.0 °C at 760 mmHg[3]
Refractive Index 1.612[3]

Molecular Structure and Visualization

The molecular structure of this compound is characterized by a central sulfonyl group linking a saturated five-membered pyrrolidine ring to a benzyl group, which is substituted with a nitro group at the para position of the phenyl ring.

synthesis_workflow start Start: (4-Nitrophenyl)methanesulfonyl chloride & Pyrrolidine step1 Dissolve reactants in a suitable aprotic solvent (e.g., DCM, THF). start->step1 step2 Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge HCl. step1->step2 step3 Stir the reaction mixture at room temperature. step2->step3 step4 Monitor reaction progress by TLC. step3->step4 step5 Work-up: Wash with aqueous acid, base, and brine. step4->step5 step6 Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄). step5->step6 step7 Purify the crude product by column chromatography or recrystallization. step6->step7 end_node End: this compound step7->end_node signaling_pathway ext_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) mapk MAPK Cascade ext_stimuli->mapk ap1 AP-1 Transcription Factor mapk->ap1 gene_exp Target Gene Expression (Proliferation, Apoptosis, etc.) ap1->gene_exp compound This compound compound->ap1 Modulation

References

An In-depth Technical Guide to the Synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1-((4-nitrobenzyl)sulfonyl)pyrrolidine, a compound of interest for researchers, scientists, and professionals in drug development. The synthesis involves a two-step process, commencing with the preparation of a key intermediate, 4-nitrobenzylsulfonyl chloride, followed by its reaction with pyrrolidine. This document outlines detailed experimental protocols, presents relevant chemical data in a structured format, and includes a visual representation of the synthesis pathway.

Chemical Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Sodium 4-nitrobenzyl sulfonateC₇H₆NNaO₅S239.18Not readily available
Phosphorus pentachloridePCl₅208.2410026-13-8
4-Nitrobenzylsulfonyl chlorideC₇H₆ClNO₄S235.64Not readily available
PyrrolidineC₄H₉N71.12123-75-1
This compound C₁₁H₁₄N₂O₄S 270.31 340041-91-0 [1][2][3][4]

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the conversion of sodium 4-nitrobenzyl sulfonate to 4-nitrobenzylsulfonyl chloride. The subsequent step is the sulfonylation of pyrrolidine with the synthesized sulfonyl chloride to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 4-Nitrobenzylsulfonyl Chloride cluster_step2 Step 2: Synthesis of this compound A Sodium 4-nitrobenzyl sulfonate C 4-Nitrobenzylsulfonyl chloride A->C Toluene, Reflux B Phosphorus pentachloride B->C D 4-Nitrobenzylsulfonyl chloride F This compound D->F Aprotic Solvent E Pyrrolidine E->F G Base (e.g., Triethylamine) G->F

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound.

Step 1: Synthesis of 4-Nitrobenzylsulfonyl Chloride

This procedure is adapted from a known synthesis of 4-nitrobenzyl sulfonyl chloride.[5]

Materials:

  • Sodium 4-nitrobenzyl sulfonate (1.0 equiv.)

  • Phosphorus pentachloride (1.0 equiv.)

  • Toluene

  • Chloroform

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of finely ground sodium 4-nitrobenzyl sulfonate (1.0 equiv.) in toluene, add finely ground phosphorus pentachloride (1.0 equiv.) in portions.

  • After the addition is complete, heat the mixture to reflux for one hour.

  • Cool the mixture and remove the volatile materials under reduced pressure.

  • Dissolve the residue in chloroform and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-nitrobenzyl sulfonyl chloride. The product can be used in the next step assuming quantitative yield based on NMR analysis.[5]

Step 2: Synthesis of this compound

This protocol is based on analogous reactions of sulfonyl chlorides with amines.[6]

Materials:

  • 4-Nitrobenzylsulfonyl chloride (1.0 equiv.)

  • Pyrrolidine (1.1 equiv.)

  • Triethylamine (1.2 equiv.) or another suitable base

  • Anhydrous dichloromethane (or other aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-nitrobenzylsulfonyl chloride (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve pyrrolidine (1.1 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane.

  • Add the pyrrolidine solution dropwise to the cooled solution of 4-nitrobenzylsulfonyl chloride with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (Sodium 4-nitrobenzyl sulfonate, PCl5, Pyrrolidine) step1 Synthesis of 4-Nitrobenzylsulfonyl Chloride start->step1 step2 Sulfonylation of Pyrrolidine step1->step2 crude Crude Product step2->crude purification Column Chromatography crude->purification pure Pure this compound purification->pure analysis Characterization (NMR, MS, etc.) pure->analysis

Figure 2: Logical workflow for the synthesis and characterization of the target compound.

This guide provides a robust framework for the synthesis of this compound. Researchers should adhere to standard laboratory safety practices and may need to optimize reaction conditions to achieve desired yields and purity.

References

An In-Depth Technical Guide to the Biological Activity of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a chemical compound with potential applications in biological research, particularly in the investigation of cellular signaling pathways. This technical guide provides a comprehensive overview of its known biological activities, with a focus on its role in modulating the Activator Protein-1 (AP-1) transcription factor pathway and its implications in apoptosis. This document synthesizes available information on its chemical properties, potential therapeutic applications, and outlines general experimental protocols for its study. Due to the limited availability of specific quantitative data in the public domain, this guide also highlights areas where further research is required to fully elucidate the compound's pharmacological profile.

Introduction

This compound, with the chemical formula C₁₁H₁₄N₂O₄S, is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle that is a common scaffold in many biologically active compounds.[1][2] The presence of the 4-nitrobenzylsulfonyl group suggests potential for interaction with various biological targets. Preliminary information indicates that this compound is a valuable tool for studying cellular processes such as proliferation, transformation, and programmed cell death.[3] Its primary reported area of biological relevance is in the study of the AP-1 transcription factor pathway.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 340041-91-0[4]
Molecular Formula C₁₁H₁₄N₂O₄S[4]
Molecular Weight 270.31 g/mol [4]
IUPAC Name 1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine[4]
Synonyms N-[(4-Nitrophenyl)-methylsulfonyl]pyryolidine, 1-(4-Nitrophenylmethanesulfonyl)pyrrolidine[4][5]
Purity ≥98% (Commercially available)[5]
Storage Sealed in dry, 2-8°C[5]

Biological Activity and Potential Therapeutic Applications

The biological activity of this compound is primarily associated with its potential to modulate the AP-1 signaling pathway and induce apoptosis.

Modulation of the AP-1 Transcription Factor Pathway

Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in regulating gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It is involved in cellular processes such as proliferation, differentiation, and apoptosis.[3] The available literature suggests that this compound is a useful tool for investigating the AP-1 pathway.[3] However, specific quantitative data on its inhibitory or activating concentrations (e.g., IC₅₀ or EC₅₀ values) are not currently available.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer.[6] this compound has been identified as a compound of interest for apoptosis research, likely through its modulation of the AP-1 pathway, which can have pro-apoptotic or anti-apoptotic effects depending on the cellular context.[6] Further studies are needed to determine the precise mechanism and efficacy of this compound in inducing apoptosis in different cell types.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following are general methodologies that can be adapted for its study.

Synthesis of this compound

4.1.1. Synthesis of the Precursor: 4-Nitrobenzylsulfonyl Chloride

A method for the synthesis of the precursor, 4-nitrobenzylsulfonyl chloride, has been described.[7]

  • Reactants: Sodium 4-nitrobenzyl sulfonate, phosphorous pentachloride, toluene, chloroform.

  • Procedure:

    • A suspension of finely ground sodium 4-nitrobenzyl sulfonate in toluene is treated with finely ground phosphorous pentachloride.

    • The mixture is heated to reflux for one hour.

    • After cooling, the volatile materials are removed in vacuo.

    • The residue is dissolved in chloroform and washed with water.

    • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-nitrobenzylsulfonyl chloride.

4.1.2. General Procedure for the Synthesis of this compound

The final step would likely involve the reaction of 4-nitrobenzylsulfonyl chloride with pyrrolidine in the presence of a base.

  • Reactants: 4-Nitrobenzylsulfonyl chloride, pyrrolidine, a suitable base (e.g., triethylamine or diisopropylethylamine), and a solvent (e.g., dichloromethane).

  • General Procedure:

    • Dissolve pyrrolidine and the base in the chosen solvent.

    • Add a solution of 4-nitrobenzylsulfonyl chloride dropwise to the pyrrolidine solution, typically at a reduced temperature (e.g., 0°C).

    • Allow the reaction to warm to room temperature and stir for a specified time.

    • The reaction mixture would then be worked up by washing with aqueous solutions to remove excess reagents and byproducts.

    • The final product would be purified, for example, by column chromatography.

AP-1 Activity Assay (Luciferase Reporter Assay)

To quantify the effect of this compound on AP-1 activity, a luciferase reporter assay is a standard method.

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an AP-1 response element. Activation of the AP-1 pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

  • General Protocol:

    • Cell Culture and Transfection: Plate cells (e.g., HEK293T or HeLa) and transfect them with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Compound Treatment: After transfection, treat the cells with various concentrations of this compound. Include appropriate positive and negative controls.

    • Cell Lysis: After the desired incubation period, lyse the cells using a suitable lysis buffer.

    • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the specific luciferase assay kit.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to detect and quantify apoptosis.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • General Protocol:

    • Cell Treatment: Treat cells with various concentrations of this compound for a specified duration.

    • Cell Harvesting and Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer and add Annexin V-FITC and PI.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Data Interpretation:

      • Annexin V-negative and PI-negative cells are considered live.

      • Annexin V-positive and PI-negative cells are in early apoptosis.

      • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway Visualization

The following diagram illustrates a generalized AP-1 signaling pathway. The precise point of interaction for this compound within this pathway has not been elucidated and requires further investigation.

AP1_Signaling_Pathway Generalized AP-1 Signaling Pathway cluster_nucleus Nucleus Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines, Stress) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor MAPK_Cascade MAPK Cascade (e.g., JNK, ERK, p38) Receptor->MAPK_Cascade Fos_Jun c-Fos / c-Jun (Inactive) MAPK_Cascade->Fos_Jun Phosphorylation AP1_Complex AP-1 Complex (Active Dimer) Fos_Jun->AP1_Complex Dimerization Gene_Expression Target Gene Expression (Proliferation, Apoptosis, etc.) AP1_Complex->Gene_Expression Binds to DNA Nucleus Nucleus Compound This compound (Potential Point of Modulation) Compound->MAPK_Cascade Hypothesized Inhibition

Caption: Generalized AP-1 Signaling Pathway and a hypothesized point of modulation.

Conclusion and Future Directions

This compound presents as a promising research tool for the investigation of fundamental cellular processes, particularly those governed by the AP-1 transcription factor. Its potential role in inducing apoptosis warrants further exploration for applications in cancer research and drug development. However, a significant gap exists in the literature regarding its specific quantitative biological activity and detailed mechanisms of action.

Future research should focus on:

  • Determining the IC₅₀ or EC₅₀ values of this compound in various cell lines for AP-1 modulation and apoptosis induction.

  • Elucidating the precise molecular targets and the exact mechanism by which it influences the AP-1 signaling pathway.

  • Conducting comprehensive studies to evaluate its efficacy and safety in preclinical models of diseases such as cancer.

  • Developing and publishing a detailed, validated protocol for its synthesis to ensure reproducibility in research.

By addressing these areas, the scientific community can fully harness the potential of this compound as a valuable chemical probe and a potential lead compound for therapeutic development.

References

An In-depth Technical Guide to 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring linked to a 4-nitrobenzyl group via a sulfonyl bridge. The presence of the pyrrolidine scaffold, a common motif in many biologically active compounds, and the electrophilic nature of the 4-nitrobenzylsulfonyl group suggest its potential for interacting with biological targets. This technical guide provides a comprehensive overview of the available literature on this compound, including its chemical properties, a detailed synthesis protocol, and its putative biological role, with a focus on its potential as a modulator of the Activator Protein-1 (AP-1) signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₄SPubChem[1]
Molecular Weight 270.31 g/mol PubChem[1]
CAS Number 340041-91-0PubChem[1]
IUPAC Name 1-[(4-nitrophenyl)methylsulfonyl]pyrrolidinePubChem[1]
Synonyms This compound, N-[(4-Nitrophenyl)-methylsulfonyl]pyryolidinePubChem[1]
Appearance Solid (predicted)---
Purity ≥98%ChemScene
Storage Sealed in dry, 2-8°CChemScene
Topological Polar Surface Area 80.52 ŲChemScene
LogP 1.5204ChemScene
Hydrogen Bond Donors 0ChemScene
Hydrogen Bond Acceptors 4ChemScene
Rotatable Bonds 4ChemScene

Synthesis

The synthesis of this compound can be achieved through a two-step process. The first step involves the preparation of the key intermediate, (4-nitrophenyl)methanesulfonyl chloride. The second step is the sulfonylation of pyrrolidine with this intermediate.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Synthesis of (4-nitrophenyl)methanesulfonyl chloride cluster_1 Step 2: Sulfonylation of Pyrrolidine 4-Nitrobenzyl_halide 4-Nitrobenzyl halide S-alkyl_isothiourea_salt S-alkyl isothiourea salt 4-Nitrobenzyl_halide->S-alkyl_isothiourea_salt Ethanol, reflux Thiourea Thiourea Thiourea->S-alkyl_isothiourea_salt Sulfonyl_chloride (4-nitrophenyl)methanesulfonyl chloride S-alkyl_isothiourea_salt->Sulfonyl_chloride Acetonitrile, Water, 0-20°C t-BuOCl tert-Butyl hypochlorite t-BuOCl->Sulfonyl_chloride Target_compound This compound Sulfonyl_chloride->Target_compound Inert solvent (e.g., DCM), 0°C to RT Pyrrolidine Pyrrolidine Pyrrolidine->Target_compound Base Base (e.g., Triethylamine) Base->Target_compound

Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols

Step 1: Synthesis of (4-nitrophenyl)methanesulfonyl chloride

This procedure is adapted from established methods for the synthesis of sulfonyl chlorides from alkyl halides.

  • Materials:

    • 4-Nitrobenzyl chloride (or bromide)

    • Thiourea

    • Ethanol

    • Diethyl ether

    • Acetonitrile

    • Water

    • tert-Butyl hypochlorite (t-BuOCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-nitrobenzyl chloride (1 equivalent) and thiourea (1 equivalent) in ethanol.

    • Heat the mixture at reflux for 1-2 hours.

    • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

    • Wash the resulting residue with diethyl ether to obtain the S-alkyl isothiourea salt as a solid.

    • In a three-necked flask equipped with a thermometer and a dropping funnel, suspend the S-alkyl isothiourea salt in a mixture of acetonitrile and water.

    • Cool the mixture in an ice bath to 0-5°C.

    • Slowly add a solution of tert-butyl hypochlorite (t-BuOCl) in acetonitrile dropwise, maintaining the internal temperature between 0-20°C.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add diethyl ether to the residue and wash the organic layer with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-nitrophenyl)methanesulfonyl chloride.

Step 2: Synthesis of this compound

This procedure is a standard sulfonylation of a secondary amine.

  • Materials:

    • (4-nitrophenyl)methanesulfonyl chloride

    • Pyrrolidine

    • Triethylamine (or another suitable base)

    • Dichloromethane (DCM) or another inert solvent

    • 1M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (4-nitrophenyl)methanesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask.

    • Add triethylamine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.

    • Slowly add pyrrolidine (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by adding 1M hydrochloric acid.

    • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

AP-1 Signaling Pathway

AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections. It plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[3] The dysregulation of the AP-1 pathway is implicated in various diseases, including cancer and inflammatory disorders.

The AP-1 complex is composed of proteins from the Jun, Fos, and ATF (activating transcription factor) families. The activity of AP-1 is primarily regulated by the mitogen-activated protein kinase (MAPK) signaling cascades, including the JNK, ERK, and p38 pathways.[4]

AP1_Pathway cluster_stimuli External Stimuli cluster_mapk MAPK Cascade cluster_ap1 AP-1 Complex cluster_nucleus Nucleus Stimuli Growth Factors, Cytokines, Stress MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK cJun c-Jun MAPK->cJun Phosphorylation cFos c-Fos MAPK->cFos Phosphorylation AP1 AP-1 (c-Jun/c-Fos) cJun->AP1 cFos->AP1 DNA AP-1 Binding Site (DNA) AP1->DNA Gene_Expression Gene Expression (Proliferation, Apoptosis, etc.) DNA->Gene_Expression Inhibitor This compound (Putative Inhibitor) Inhibitor->AP1 Inhibition?

Caption: Generalized AP-1 signaling pathway and the putative point of inhibition.

Apoptosis

Apoptosis, or programmed cell death, is a vital process for normal tissue development and homeostasis.[2] The AP-1 transcription factor can have both pro-apoptotic and anti-apoptotic roles depending on the cellular context and the specific composition of the AP-1 dimer.[2] Small molecules that modulate AP-1 activity, such as potentially this compound, are valuable tools for investigating the intricate mechanisms of apoptosis.

Representative Experimental Protocol: AP-1 Luciferase Reporter Assay

To investigate the inhibitory potential of this compound on the AP-1 pathway, a luciferase reporter assay is a standard method. The following is a generalized protocol based on common laboratory practices for this type of assay.[5][6]

  • Objective: To determine if this compound inhibits AP-1 transcriptional activity in a cellular context.

  • Materials:

    • A suitable cell line (e.g., HeLa, HEK293T)

    • AP-1 luciferase reporter plasmid (contains an AP-1 response element driving the expression of the luciferase gene)

    • A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase)

    • Transfection reagent

    • Cell culture medium and supplements

    • This compound

    • A known AP-1 activator (e.g., Phorbol 12-myristate 13-acetate, PMA)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Pre-incubate the cells with the compound for 1-2 hours.

    • Stimulation: Add the AP-1 activator (e.g., PMA) to the wells to stimulate the AP-1 pathway.

    • Incubation: Incubate the plate for an additional 6-24 hours.

    • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of AP-1 activity by this compound at each concentration relative to the stimulated control.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that suggest its potential as a biologically active molecule. While direct evidence of its biological activity is limited in the current literature, its structural features and the mention of its use in studying the AP-1 signaling pathway and apoptosis highlight it as a compound of interest for further investigation. The detailed synthetic protocol and the representative biological assay provided in this guide offer a solid foundation for researchers to explore the therapeutic and research potential of this and related sulfonylpyrrolidine derivatives. Further studies are warranted to elucidate its precise mechanism of action and to quantify its biological effects.

References

The Discovery and Biological Evaluation of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 1-((4-nitrobenzyl)sulfonyl)pyrrolidine and its derivatives. This class of compounds has garnered interest in medicinal chemistry due to the versatile nature of the pyrrolidine scaffold and the electronic properties conferred by the 4-nitrobenzylsulfonyl group. This document details the synthetic methodologies, summarizes the available quantitative biological data, and elucidates the known mechanisms of action, particularly their influence on cellular signaling pathways. Experimental protocols for key assays and visualizations of workflows and pathways are provided to facilitate further research and development in this area.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets. The incorporation of a sulfonyl group and a 4-nitrobenzyl moiety introduces specific electronic and steric properties that can modulate the biological activity of the parent pyrrolidine. The this compound core has been investigated for its potential in various therapeutic areas, including inflammation and cancer, primarily through its interaction with key enzymes and signaling pathways. This guide aims to consolidate the current knowledge on these derivatives to serve as a valuable resource for researchers in the field.

Synthesis and Characterization

The synthesis of this compound derivatives generally proceeds through a nucleophilic substitution reaction between a substituted benzylsulfonyl chloride and pyrrolidine or a derivative thereof. The 4-nitrobenzylsulfonyl chloride precursor can be synthesized from 4-nitrobenzyl bromide via sulfonylation.

General Synthetic Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

Step 1: Synthesis of 4-Nitrobenzylsulfonyl Chloride

  • To a solution of 4-nitrobenzyl bromide (1.0 eq) in a suitable solvent such as ethanol, add sodium sulfite (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the resulting crude sodium 4-nitrobenzylsulfonate with a chlorinating agent such as thionyl chloride (2.0 eq) or phosphorus pentachloride (1.5 eq) in an inert solvent like dichloromethane at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding ice-cold water.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitrobenzylsulfonyl chloride.

Step 2: Synthesis of this compound

  • Dissolve pyrrolidine (1.1 eq) and a base such as triethylamine (1.5 eq) in an aprotic solvent like dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzylsulfonyl chloride (1.0 eq) in dichloromethane to the cooled pyrrolidine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours, monitoring completion by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the final product.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 4-Nitrobenzylsulfonyl Chloride cluster_1 Synthesis of this compound 4-Nitrobenzyl_bromide 4-Nitrobenzyl Bromide Reaction1 Sulfonylation 4-Nitrobenzyl_bromide->Reaction1 Sodium_sulfite Sodium Sulfite Sodium_sulfite->Reaction1 Sodium_4-nitrobenzylsulfonate Sodium 4-nitrobenzylsulfonate Reaction1->Sodium_4-nitrobenzylsulfonate Reaction2 Chlorination Sodium_4-nitrobenzylsulfonate->Reaction2 Chlorinating_agent Chlorinating Agent (e.g., SOCl2) Chlorinating_agent->Reaction2 4-Nitrobenzylsulfonyl_chloride 4-Nitrobenzylsulfonyl Chloride Reaction2->4-Nitrobenzylsulfonyl_chloride Pyrrolidine Pyrrolidine Reaction3 Nucleophilic Substitution 4-Nitrobenzylsulfonyl_chloride->Reaction3 Pyrrolidine->Reaction3 Base Base (e.g., Triethylamine) Base->Reaction3 Final_Product This compound Reaction3->Final_Product

General synthetic workflow for this compound.

Biological Activity and Quantitative Data

Derivatives of the this compound scaffold have been primarily investigated for their potential as inhibitors of various enzymes and as modulators of inflammatory signaling pathways. While comprehensive quantitative structure-activity relationship (QSAR) data for a series of direct analogs of this compound is limited in the public domain, studies on structurally related compounds provide valuable insights.

Enzyme Inhibition

Pyrrolidine-based sulfonamides have shown inhibitory activity against several classes of enzymes, including Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs).

Table 1: Inhibitory Activity of Selected Pyrrolidine Sulfonamide Derivatives against MMPs

Compound IDR-group ModificationTarget EnzymeIC50 (nM)
4a 4-phenoxybenzenesulfonylMMP-285
4e 4-(4-chlorophenoxy)benzenesulfonylMMP-242
4i 4-(4-methoxyphenoxy)benzenesulfonylMMP-263
4a 4-phenoxybenzenesulfonylMMP-9120
4e 4-(4-chlorophenoxy)benzenesulfonylMMP-978
4i 4-(4-methoxyphenoxy)benzenesulfonylMMP-995

Data is representative of structurally related compounds and not direct derivatives of the core topic.

Table 2: Inhibitory Activity of Selected Sulfonamide Derivatives against Carbonic Anhydrases

Compound IDTarget EnzymeKI (nM)
5a hCA II5.3
5c hCA IX4.9
7a hCA I48.3
7b hCA I52.6

Data is representative of structurally related compounds and not direct derivatives of the core topic.[1]

Modulation of Inflammatory Signaling

Certain nitro-substituted pyrrolidine derivatives have been shown to suppress Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response and inflammation.

Experimental Protocols for Biological Assays

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a fluorogenic substrate assay to determine the inhibitory potency of compounds against MMPs.

  • Reagents and Materials:

    • Recombinant human MMP-2 and MMP-9

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

    • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

    • Test compounds dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add 50 µL of the assay buffer, 25 µL of the diluted test compound, and 25 µL of the diluted enzyme solution.

    • Incubate the plate at 37 °C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

    • Immediately measure the fluorescence intensity (e.g., Excitation: 328 nm, Emission: 393 nm) at 1-minute intervals for 30 minutes at 37 °C.

    • Calculate the reaction rates from the linear portion of the fluorescence versus time curves.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

TLR Signaling Pathway Luciferase Reporter Assay

This protocol is for assessing the effect of compounds on the activation of the NF-κB signaling pathway downstream of a Toll-like receptor.

  • Reagents and Materials:

    • HEK293 cells stably expressing a specific TLR (e.g., TLR4) and an NF-κB-luciferase reporter construct.

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4)

    • Test compounds dissolved in DMSO

    • 96-well white, clear-bottom cell culture plates

    • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

    • Luminometer

  • Procedure:

    • Seed the HEK293 reporter cells into a 96-well plate at a density of approximately 35,000 cells per well and incubate for 4-5 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with the appropriate TLR agonist (e.g., LPS at 100 ng/mL) for 5-6 hours. Include unstimulated and vehicle-treated controls.

    • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for approximately 15 minutes to allow for cell lysis and luciferase reaction.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a measure of cell viability if necessary and calculate the percentage of inhibition relative to the agonist-only treated cells.

Signaling Pathway Analysis

This compound derivatives are hypothesized to modulate inflammatory responses by interfering with intracellular signaling cascades. A key pathway implicated is the Toll-like Receptor 4 (TLR4) signaling pathway, which, upon activation by lipopolysaccharide (LPS), leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

TLR4 Signaling Pathway Diagram

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Inhibitor Pyrrolidine Derivative Inhibitor->TRAF6 inhibits? Inhibitor->IKK_complex inhibits? DNA DNA NFkB_n->DNA binds to Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes

Hypothesized modulation of the TLR4 signaling pathway by pyrrolidine derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. The available data, primarily from related structural classes, suggest that these compounds can effectively inhibit key enzymes such as MMPs and modulate inflammatory signaling pathways like the TLR cascade. The detailed experimental protocols and workflow visualizations provided in this guide are intended to equip researchers with the necessary tools to further explore the therapeutic potential of this compound class. Future work should focus on generating a comprehensive SAR dataset for a series of direct this compound analogs to refine their potency and selectivity for specific biological targets.

References

In-Depth Technical Guide: 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. Due to the limited availability of public domain experimental data, this guide outlines a plausible synthetic protocol based on established chemical principles and provides a framework for its characterization.

Spectroscopic Data

As of the latest literature search, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not publicly available. Researchers are advised to perform full spectroscopic characterization upon synthesis to confirm the structure and purity of the compound.

Experimental Protocols

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 4-nitrobenzylsulfonyl chloride and pyrrolidine. The following protocol is a generalized procedure based on standard methods for the synthesis of sulfonamides.

Synthesis of this compound

Materials:

  • 4-Nitrobenzylsulfonyl chloride

  • Pyrrolidine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: To the stirred solution, add triethylamine (1.1-1.2 equivalents). Cool the mixture to 0 °C using an ice bath.

  • Addition of Pyrrolidine: Slowly add pyrrolidine (1.0-1.1 equivalents) dropwise to the cooled reaction mixture. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-nitrobenzylsulfonyl chloride) is consumed.

  • Work-up:

    • Quench the reaction by adding 1M HCl to neutralize the excess base.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure product.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow reagents 4-Nitrobenzylsulfonyl chloride + Pyrrolidine + Triethylamine reaction Reaction Mixture reagents->reaction 1. Mix solvent Dichloromethane (DCM) 0 °C to Room Temperature solvent->reaction 2. Dissolve workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Isolate Crude product This compound purification->product 5. Purify characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization 6. Analyze

Caption: Synthetic workflow for this compound.

In-depth NMR Analysis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the compound 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. Due to the absence of experimentally acquired spectra in publicly available literature, this guide utilizes predicted ¹H and ¹³C NMR data to serve as a reference for researchers working with this molecule or structurally similar compounds. The methodologies and workflows presented herein are based on established NMR principles and common laboratory practices.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational algorithms that analyze the molecule's structure to estimate chemical shifts and coupling constants. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.25d2H8.5H-3', H-5'
7.55d2H8.5H-2', H-6'
4.40s2H-H-7
3.30t4H6.5H-2, H-5
1.90m4H6.5H-3, H-4

d: doublet, s: singlet, t: triplet, m: multiplet

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
148.0C-4'
142.5C-1'
130.0C-2', C-6'
124.0C-3', C-5'
58.0C-7
48.0C-2, C-5
25.0C-3, C-4

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Add a small amount of TMS to the NMR tube.

  • Filtration: To ensure a homogeneous solution and remove any particulate matter that could affect the magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range of 0-12 ppm is typically sufficient.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

  • Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range of 0-200 ppm is standard for most organic molecules.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak. For ¹H NMR, also determine the multiplicity and measure the coupling constants (J-values) in Hertz.

Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis and the structural assignment of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis pure_compound Pure Compound dissolve Dissolve in Deuterated Solvent pure_compound->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms filter Filter into NMR Tube add_tms->filter nmr_spectrometer NMR Spectrometer (¹H and ¹³C) filter->nmr_spectrometer fid FID Signal nmr_spectrometer->fid ft Fourier Transform fid->ft phasing Phasing ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing baseline->referencing processed_spectrum Processed Spectrum referencing->processed_spectrum peak_picking Peak Picking (δ, J, Multiplicity) processed_spectrum->peak_picking integration Integration (¹H) processed_spectrum->integration structure_elucidation Structure Elucidation peak_picking->structure_elucidation integration->structure_elucidation

NMR Analysis Workflow

Structural_Assignment cluster_signals Predicted NMR Signals mol This compound 4-Nitrobenzyl Group Sulfonyl Group Pyrrolidine Ring nitrobenzyl_signals ¹H: 8.25 (d), 7.55 (d), 4.40 (s) ¹³C: 148.0, 142.5, 130.0, 124.0, 58.0 mol:nitrobenzyl->nitrobenzyl_signals correlates to pyrrolidine_signals ¹H: 3.30 (t), 1.90 (m) ¹³C: 48.0, 25.0 mol:pyrrolidine->pyrrolidine_signals correlates to

Structural Moiety and Predicted NMR Signal Correlation

An In-depth Technical Guide to the Mass Spectrometry of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the mass spectrometric analysis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine, a sulfonamide derivative. It is intended for researchers, scientists, and professionals in drug development who are interested in the structural characterization and analytical methodology for this compound and its analogs.

Introduction

This compound is a small organic molecule containing a sulfonamide linkage, a class of compounds of significant interest in medicinal chemistry. Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of such compounds. This document outlines the expected mass spectrometric behavior, fragmentation patterns, and a detailed experimental protocol for the analysis of this compound using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

Molecular Profile

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O₄S[1][2]
Molecular Weight 270.31 g/mol [1][2]
Exact Mass 270.0674 g/mol [1]
IUPAC Name 1-[[(4-nitrophenyl)methyl]sulfonyl]pyrrolidine[1]

Predicted Mass Spectrometry Data

Based on the general behavior of sulfonamides in electrospray ionization mass spectrometry, this compound is expected to readily form a protonated molecule, [M+H]⁺, under positive ion ESI conditions.[3] Fragmentation of this precursor ion via collision-induced dissociation (CID) in an MS/MS experiment would likely lead to characteristic product ions. While specific experimental data for this exact molecule is not publicly available, a plausible fragmentation pathway can be proposed based on established fragmentation mechanisms of similar sulfonamides.[4]

Table 1: Predicted m/z Values for Precursor and Major Product Ions

IonProposed StructurePredicted m/z
[M+H]⁺ Protonated this compound271.0752
Fragment 1 Pyrrolidinium ion72.0813
Fragment 2 4-Nitrobenzyl cation136.0453
Fragment 3 [M+H - SO₂]⁺207.0875
Fragment 4 [M+H - C₄H₈N]⁺200.0120
Fragment 5 [SO₂C₄H₈N]⁺134.0327

Note: The predicted m/z values are calculated based on the elemental composition of the proposed fragments and represent the monoisotopic masses.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule of this compound is anticipated to occur at the labile S-N and S-C bonds. The following diagram illustrates the proposed fragmentation pathway.

Fragmentation_Pathway M [M+H]⁺ m/z = 271.0752 F1 Pyrrolidinium ion m/z = 72.0813 M->F1 Cleavage of S-N bond F2 4-Nitrobenzyl cation m/z = 136.0453 M->F2 Cleavage of S-C bond F3 [M+H - SO₂]⁺ m/z = 207.0875 M->F3 Loss of SO₂ F4 [M+H - C₄H₈N]⁺ m/z = 200.0120 M->F4 Cleavage of S-N bond F5 [SO₂C₄H₈N]⁺ m/z = 134.0327 M->F5 Cleavage of S-C bond F4->F2 Loss of SO₂

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Protocols

The following protocols are generalized for the analysis of small molecules like this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.[7]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

  • Column: A C18 reversed-phase column is typically suitable for the separation of sulfonamides.[3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate the column.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode:

    • Full Scan (MS1): To identify the m/z of the protonated molecule ([M+H]⁺).

    • Product Ion Scan (MS/MS): To generate fragment ions from the selected precursor ion ([M+H]⁺).

  • Key Parameters (to be optimized):

    • Capillary Voltage: Typically 3-5 kV.

    • Cone Voltage/Fragmentor Voltage: This can be varied to induce in-source fragmentation.[8]

    • Collision Energy (for MS/MS): A range of collision energies should be tested to obtain optimal fragmentation.

    • Gas Flow Rates (Nebulizer, Drying Gas): Optimize for best signal intensity and stability.

    • Source Temperature: Typically 100-150 °C.

    • Drying Gas Temperature: Typically 250-400 °C.

Experimental Workflow

The overall workflow for the mass spectrometric analysis is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis P1 Prepare Stock Solution (1 mg/mL) P2 Dilute to Working Solution (1-10 µg/mL) P1->P2 P3 Filter Sample (0.22 µm) P2->P3 A1 Inject Sample into LC P3->A1 A2 Chromatographic Separation A1->A2 A3 Electrospray Ionization (ESI) A2->A3 A4 Full Scan (MS1) for [M+H]⁺ A3->A4 A5 Select [M+H]⁺ for CID A4->A5 A6 Product Ion Scan (MS/MS) A5->A6 D1 Identify Precursor Ion A6->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Structural Elucidation D2->D3

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a detailed protocol for its analysis. While the fragmentation pathway is theoretical, it is based on the well-established principles of sulfonamide mass spectrometry. The provided experimental methodologies offer a robust starting point for researchers to develop and validate specific analytical methods for this compound and its related analogs, which is crucial for its potential development as a therapeutic agent.

References

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key consideration for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this compound in various organic solvents is crucial for its purification, formulation, and application in subsequent chemical reactions.

Solubility Data

The solubility of a compound is dependent on various factors, including the chemical nature of the solute and solvent, temperature, and pressure. A general principle is that "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. This compound possesses both polar (nitrosulfonyl group) and nonpolar (benzyl and pyrrolidine rings) characteristics, suggesting its solubility will vary across a range of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar AproticDimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrileHigherThe polar nature of these solvents can interact favorably with the polar nitrosulfonyl group of the solute.
Polar ProticMethanol, EthanolModerateThe hydrogen bonding capability of these solvents may have a mixed effect on the solubility of the non-protic solute.
NonpolarHexane, TolueneLowerThe nonpolar nature of these solvents is less likely to effectively solvate the polar regions of the molecule.
ChlorinatedDichloromethane, ChloroformModerateThese solvents have a moderate polarity that may offer a balance for solvating both the polar and nonpolar parts of the molecule.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following details a common method for determining the solubility of a solid organic compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. This ensures that a saturated solution is formed in equilibrium with the excess solid.

  • Equilibration: The vials are placed in a thermostatically controlled shaker and agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are centrifuged to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A precise aliquot of the clear supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Calculation: The solubility is calculated from the concentration of the compound in the saturated solution and is typically expressed in units of mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Add excess solid to known volume of solvent B Seal vial A->B C Agitate at constant temperature B->C D Allow to reach equilibrium (24-48h) C->D E Centrifuge to pellet excess solid D->E F Withdraw supernatant E->F G Filter and dilute sample F->G H Analyze by HPLC G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for determining the solubility of a solid organic compound.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound's solubility influences its biological activity is critical. While specific signaling pathways involving this compound are not defined without further biological studies, a general logical relationship between its physicochemical properties and biological effect can be visualized.

G A This compound B Solubility in Bio-relevant Media A->B Determines C Bioavailability B->C Influences D Target Engagement C->D Enables E Biological Response D->E Leads to

Caption: Logical relationship between solubility and biological response.

In-Depth Technical Guide: Stability and Storage of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a chemical compound with potential applications in pharmaceutical research and development. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity, purity, and performance in experimental settings. This technical guide provides a comprehensive overview of the known and anticipated stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its synthesis and stability assessment. While specific stability studies on this exact molecule are limited in publicly available literature, this guide draws upon established knowledge of its constituent chemical moieties—the sulfonamide and nitrobenzyl groups—to provide a robust framework for its handling and evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 340041-91-0[1][2][3]
Molecular Formula C₁₁H₁₄N₂O₄S[1][2]
Molecular Weight 270.31 g/mol [1]
Appearance Not explicitly stated, likely a solid
Purity Typically ≥98% from commercial suppliers[2]
Storage Temperature 2-8°C[2][3]
Storage Conditions Sealed, in a dry environment[2]

Stability Profile

The stability of this compound is influenced by the chemical reactivity of its sulfonamide and 4-nitrobenzyl functional groups. The following sections outline the expected stability challenges based on the known behavior of these moieties.

Hydrolytic Stability

The sulfonamide group can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the sulfur-nitrogen bond. While many sulfonamides are relatively stable under neutral pH, their degradation can be accelerated at pH extremes. Forced degradation studies are essential to determine the rate and extent of hydrolysis under various pH conditions.[4][5][6]

Photostability

The presence of the 4-nitrobenzyl group suggests a potential for photolytic degradation. Nitroaromatic compounds are known to be photoreactive and can undergo complex degradation pathways upon exposure to light, particularly UV radiation. Photostability testing is crucial to assess the compound's sensitivity to light and to determine if light-protective storage and handling are required.[7][8][9][10][11]

Thermal Stability

While specific data is unavailable for this compound, thermal degradation studies on related sulfonamides indicate that they can be susceptible to decomposition at elevated temperatures. Forced degradation studies involving exposure to dry heat can help to identify potential thermal degradation products and establish safe handling temperatures.

Oxidative Stability

The potential for oxidative degradation should also be considered. Exposure to oxidizing agents or conditions that promote oxidation could lead to the formation of impurities.

Recommended Storage Conditions

Based on information from chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and slow down potential hydrolytic processes.
Atmosphere Sealed container, dry environmentTo protect from moisture, which can promote hydrolysis.
Light Protect from lightTo prevent potential photolytic degradation due to the nitrobenzyl group.

Experimental Protocols

This section provides detailed methodologies for the synthesis and stability assessment of this compound.

Synthesis of this compound

The following protocol is adapted from the synthesis of a structurally related compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid.[12]

Materials:

  • Pyrrolidine

  • 4-Nitrobenzenesulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Water

  • 20% Hydrochloric acid (HCl)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve pyrrolidine (1 equivalent) and sodium carbonate (1 equivalent) in water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent (e.g., dichloromethane) to the cooled aqueous solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with a saturated solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized compound should be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Fourier-Transform Infrared (FTIR) Spectroscopy

Stability-Indicating Analytical Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent compound and its degradation products.[13][14][15]

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Example Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a pH modifier like formic acid or ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: To be determined based on the UV spectrum of the compound (a PDA detector is useful for this).

  • Injection Volume: 10-20 µL.

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to demonstrate the specificity of the stability-indicating analytical method.[4][16][17]

General Procedure:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to the stress conditions outlined in Table 4.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Analyze a control sample (unstressed) for comparison.

Stress ConditionExample Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Neutral Hydrolysis Water at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid compound at 80°C for 48 hours
Photodegradation Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8][9] A control sample should be protected from light.

Visualizations

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Pyrrolidine D Reaction in Water/Organic Solvent (0-5°C to Room Temperature) A->D B 4-Nitrobenzenesulfonyl chloride B->D C Sodium Carbonate (Base) C->D E Solvent Extraction D->E Reaction Mixture F Washing E->F G Drying F->G H Solvent Evaporation G->H I Column Chromatography H->I Crude Product K This compound I->K Pure Product J Characterization (NMR, MS, FTIR) K->J

Caption: Synthesis workflow for this compound.

Stability Testing Workflow

G cluster_setup Setup cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results A Prepare Solutions of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Stress A->D E Thermal Stress A->E F Photolytic Stress A->F G Sample at Time Points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Quantify Parent Compound H->I J Identify & Quantify Degradation Products H->J K Determine Degradation Pathway J->K

Caption: General workflow for forced degradation studies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a sulfonamide compound. Sulfonamides are a key structural motif in a wide array of pharmaceuticals and are often synthesized via the reaction of a sulfonyl chloride with a primary or secondary amine. This document outlines a standard laboratory protocol for the synthesis of this compound through the reaction of 4-nitrobenzylsulfonyl chloride with pyrrolidine in the presence of a base.

The reaction proceeds by the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and elimination of hydrochloric acid, which is neutralized by a base such as triethylamine.

Data Presentation

The following table summarizes the key physical and chemical properties of the reactants and the final product involved in this synthesis.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
4-Nitrobenzylsulfonyl chloride16290-88-5C₇H₆ClNO₄S235.65Starting Material
Pyrrolidine123-75-1C₄H₉N71.12Reagent
Triethylamine121-44-8C₆H₁₅N101.19Base
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Solvent
This compound 340041-91-0 C₁₁H₁₄N₂O₄S 270.30 [1]Product

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of sulfonamides.[2][3]

Materials and Reagents:

  • 4-Nitrobenzylsulfonyl chloride

  • Pyrrolidine (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine (1.1 equivalents).

    • Dissolve the pyrrolidine in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 equivalents) to the solution.

    • Cool the flask to 0 °C using an ice bath and stir the mixture.[2]

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve 4-nitrobenzylsulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Transfer this solution to a dropping funnel and add it dropwise to the cooled pyrrolidine solution over 15-20 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Let the reaction stir for 4-6 hours.[2]

    • Monitor the progress of the reaction by TLC until the starting material (4-nitrobenzylsulfonyl chloride) is consumed.

  • Work-up:

    • Quench the reaction by adding 1M HCl to the flask.[2]

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.[2]

    • Dry the isolated organic layer over anhydrous sodium sulfate.[2]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[3][4]

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

reaction cluster_reactants reactant1 4-Nitrobenzylsulfonyl Chloride product This compound reactant1->product reactant2 Pyrrolidine reactant2->product reagent Triethylamine (Base) Dichloromethane (Solvent) reagent->product

Caption: Reaction scheme for the synthesis of this compound.

workflow A Dissolve Pyrrolidine & Triethylamine in DCM B Cool to 0°C in Ice Bath A->B C Add 4-Nitrobenzylsulfonyl Chloride Solution Dropwise B->C D Stir at Room Temperature (4-6h) & Monitor by TLC C->D E Reaction Work-up (Quench with HCl, Wash with NaHCO3 & Brine) D->E F Dry Organic Layer (Na2SO4) & Concentrate E->F G Purify by Column Chromatography F->G H Characterize Final Product (NMR, MS) G->H

Caption: Experimental workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols: 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine in the Synthesis of Almotriptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a key starting material in the synthesis of various pharmaceutical compounds. Its structural features, particularly the presence of a nitro group that can be readily converted to an amino group, make it a versatile intermediate in multi-step synthetic processes. This document provides detailed application notes and protocols for the use of this compound as an intermediate in the synthesis of Almotriptan, a selective 5-HT1B/1D receptor agonist used for the treatment of migraine headaches.

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space and contribute to the stereochemistry and three-dimensional structure of a molecule.[1] In the context of Almotriptan, the pyrrolidinyl sulfonyl methyl group at the C5 position of the indole ring is a critical pharmacophoric element.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in the table below.

PropertyValueReference
CAS Number 340041-91-0[2][3][4]
Molecular Formula C₁₁H₁₄N₂O₄S[2][3][4][5]
Molecular Weight 270.31 g/mol [3][4]
Appearance Not explicitly stated, likely a solid
Purity ≥98% (Commercially available)[2]
Storage Sealed in a dry environment at 2-8°C[2][3]
SMILES C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)--INVALID-LINK--[O-][2]

Application in Almotriptan Synthesis

This compound serves as a precursor to the key intermediate, 1-(4-amino-benzenemethanesulfonyl)pyrrolidine, in one of the synthetic routes to Almotriptan. The synthesis involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the indole core and introduce the dimethylaminoethyl side chain.

Below is a generalized synthetic scheme illustrating the role of this compound in the synthesis of Almotriptan.

Almotriptan_Synthesis A This compound B 1-(4-Aminobenzyl)sulfonyl)pyrrolidine A->B Reduction C 1-(4-Hydrazinobenzyl)sulfonyl)pyrrolidine B->C Diazotization, Reduction D Hydrazone Intermediate C->D Condensation with N,N-dimethylamino- butyraldehyde dimethyl acetal E Almotriptan D->E Cyclization (Fischer Indole Synthesis)

Fig. 1: Synthetic pathway from this compound to Almotriptan.

Experimental Protocols

The following protocols are synthesized from various patented procedures for the synthesis of Almotriptan and its intermediates.

Protocol 1: Synthesis of 1-(4-Aminobenzyl)sulfonyl)pyrrolidine

This protocol describes the reduction of the nitro group of this compound to form the corresponding amine.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Reaction flask

  • Hydrogenation apparatus

Procedure:

  • In a suitable reaction flask, dissolve this compound in methanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Connect the flask to a hydrogenation apparatus and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 1-(4-Aminobenzyl)sulfonyl)pyrrolidine.

Expected Yield: While specific yields for this step are not explicitly detailed in the searched literature, similar reductions typically proceed in high yield (>90%).

Protocol 2: "One-Pot" Synthesis of Almotriptan from 1-(4-Aminobenzyl)sulfonyl)pyrrolidine Hydrochloride

This protocol outlines a "one-pot" synthesis of Almotriptan starting from the hydrochloride salt of the amino intermediate.[3][6]

Materials:

  • 1-(4-Aminobenzyl)sulfonyl)pyrrolidine hydrochloride

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium sulfite

  • N,N-dimethylamino-butyraldehyde dimethyl acetal

  • Water

  • Ethyl acetate

Procedure:

  • Diazotization: Dissolve 1-(4-Aminobenzyl)sulfonyl)pyrrolidine hydrochloride in aqueous hydrochloric acid and cool the solution to -10 to 5°C.[3][6]

  • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. Stir for up to 8 hours to ensure complete formation of the diazonium salt.[3][6]

  • Reduction: In a separate vessel, prepare a solution of sodium sulfite in water. Slowly add the cold diazonium salt solution to the sodium sulfite solution, maintaining a controlled temperature. This reduces the diazonium salt to the corresponding hydrazine, 1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine.[3][6]

  • Hydrazone Formation and Cyclization:

    • To the resulting hydrazine solution, add N,N-dimethylamino-butyraldehyde dimethyl acetal.

    • Adjust the pH of the reaction mixture to 2 with dilute hydrochloric acid.[3]

    • Stir the mixture at 25-30°C for 5-6 hours to facilitate the formation of the hydrazone intermediate.[3]

    • Heat the reaction mixture to 55-65°C for 10-12 hours to effect cyclization to Almotriptan base, while maintaining the pH at 2.[3]

  • Work-up and Isolation:

    • Cool the reaction mixture to 25-30°C and extract with ethyl acetate.[3]

    • The organic layers can be combined, washed, dried, and concentrated to yield crude Almotriptan.

Purification: Crude Almotriptan can be purified by column chromatography or by conversion to a suitable acid addition salt, such as the malate or salicylate salt, followed by recrystallization.[1][2][3][7] For instance, crude Almotriptan can be dissolved in ethanol, and a solution of an organic acid (e.g., malic acid, salicylic acid) in ethanol is added. The resulting salt precipitates and can be isolated by filtration.[1][2]

Quantitative Data

The following table summarizes quantitative data reported in various patents for the synthesis and purification of Almotriptan.

Step/ProcessStarting MaterialProductYieldPurityReference
Almotriptan Synthesis (One-Pot)1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine hydrochlorideAlmotriptan Base30% (w/w)>99.85% (HPLC)[6]
Almotriptan Synthesis (from isolated hydrazone)Hydrazone intermediate from 1-(4-amino-benzenemethanesulfonyl)pyrrolidine hydrochlorideAlmotriptan Base25% (w/w)>99.85% (HPLC)[6]
Purification via Salicylate SaltCrude Almotriptan (87.39% purity)Almotriptan Salicylate--[2]
Purification via Oxalate SaltCrude Almotriptan (92.5% purity)Almotriptan Oxalate--[1][4]
Almotriptan Malate FormationAlmotriptan BaseAlmotriptan Malate--[6]

Mechanism of Action of Almotriptan

Almotriptan is a selective agonist for the 5-HT1B and 5-HT1D receptor subtypes. Its therapeutic action in migraine is attributed to three key mechanisms:

  • Vasoconstriction: Triptans constrict the painfully dilated cranial blood vessels during a migraine attack by acting on vascular 5-HT1B receptors.[8]

  • Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides.

  • Inhibition of Nociceptive Transmission: Triptans are thought to inhibit nociceptive transmission in the trigeminal nucleus caudalis.

The following diagram illustrates the proposed mechanism of action of Almotriptan at the trigeminal neurovascular junction.

Almotriptan_MoA cluster_0 Trigeminal Nerve Ending cluster_1 Cranial Blood Vessel A Almotriptan B 5-HT1D Receptor A->B binds to C Inhibition of Neuropeptide Release (e.g., CGRP, Substance P) B->C G Pain Signal Transmission C->G reduces D Almotriptan E 5-HT1B Receptor D->E binds to F Vasoconstriction E->F F->G reduces H Pain Relief G->H leads to

Fig. 2: Mechanism of action of Almotriptan in migraine.

Conclusion

This compound is a valuable intermediate in the synthesis of Almotriptan. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in drug development. The synthetic route, while multi-stepped, offers a viable pathway to this important anti-migraine medication. Further process optimization may focus on improving yields and minimizing the use of hazardous reagents for a more sustainable and commercially viable manufacturing process.

References

Application Notes and Protocols: 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a synthetic compound of interest in medicinal chemistry, primarily recognized for its potential role in modulating cellular signaling pathways. Its structure, featuring a nitrobenzyl group linked to a pyrrolidine ring via a sulfonamide bridge, suggests its potential as a scaffold for developing targeted therapeutic agents. These application notes provide an overview of its known biological context, physicochemical properties, and generalized protocols for its synthesis and biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 340041-91-0[1][2]
Molecular Formula C₁₁H₁₄N₂O₄S[1][2]
Molecular Weight 270.30 g/mol [2]
Appearance Not specified in literature; likely a solid
Solubility Not specified in literature; likely soluble in organic solvents like DMSO and ethanol
Storage Sealed in a dry environment at 2-8°C is recommended.[2]

Biological Context and Mechanism of Action

This compound has been implicated as a modulator of the Activator Protein-1 (AP-1) transcription factor signaling pathway. AP-1 is a critical regulator of gene expression involved in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses.

The AP-1 transcription factor is typically a heterodimer composed of proteins from the Jun and Fos families. Its activity is tightly regulated by upstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. By potentially interfering with the AP-1 pathway, this compound may exert effects on these fundamental cellular functions, making it a valuable tool for studying these processes and a potential starting point for the development of novel therapeutics targeting diseases with dysregulated AP-1 activity, such as cancer and inflammatory disorders.

AP1_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines Cytokines Cytokines->Receptors Stress Stress Stress->Receptors MAPK Cascade MAPK Cascade Receptors->MAPK Cascade JNK_ERK JNK / ERK MAPK Cascade->JNK_ERK c-Jun_c-Fos c-Jun / c-Fos JNK_ERK->c-Jun_c-Fos Phosphorylation AP1 AP-1 Complex c-Jun_c-Fos->AP1 Dimerization Target Genes Target Genes AP1->Target Genes Transcription Compound This compound Compound->AP1 Inhibition Synthesis_Workflow Start Start Dissolve_Sulfonyl_Chloride Dissolve 4-Nitrobenzylsulfonyl Chloride in DCM Start->Dissolve_Sulfonyl_Chloride Cool Cool to 0°C Dissolve_Sulfonyl_Chloride->Cool Add_Dropwise Add Amine Solution Dropwise Cool->Add_Dropwise Prepare_Amine_Solution Prepare Pyrrolidine and TEA in DCM Prepare_Amine_Solution->Add_Dropwise React Stir at Room Temperature (12-24h) Add_Dropwise->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify Characterize NMR, MS Analysis Purify->Characterize End End Characterize->End Reporter_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Transfect Transfect with AP-1 Reporter Plasmids Seed_Cells->Transfect Pre-incubate Pre-incubate with Compound Transfect->Pre-incubate Stimulate Stimulate with PMA Pre-incubate->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Calculate IC50 Measure_Luciferase->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine as a Putative Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups (PPGs) are essential tools in chemical synthesis and chemical biology, enabling spatiotemporal control over the release of active molecules by using light as a non-invasive trigger. The ortho-nitrobenzyl group is one of the most widely utilized PPGs, known for its efficient cleavage upon UV irradiation. This document explores the potential of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine as a photolabile protecting group for the pyrrolidine moiety.

While the ortho-nitrobenzyl group's photochemistry is well-documented, the behavior of its para-substituted isomer is less commonly exploited for photodeprotection. This is primarily due to differences in their photocleavage mechanisms. The widely accepted mechanism for o-nitrobenzyl compounds is a Norrish Type II reaction involving intramolecular hydrogen abstraction by the excited nitro group from the benzylic position.[1][2] This pathway is not available for the para isomer.

However, studies have shown that p-nitrobenzyl sulfonate esters can undergo photochemical dissociation through an intramolecular electron transfer mechanism, provided a suitable chromophore is present in the sulfonic acid moiety.[3] This suggests a potential, albeit different, pathway for the photolytic cleavage of p-nitrobenzyl sulfonamides.

This document provides an overview of the relevant chemical principles, details the synthesis of a structurally related compound, and presents a general protocol for photolytic deprotection based on established methods for nitrobenzyl derivatives.

Chemical Properties and Synthesis

The target molecule, this compound, has the following chemical structure:

  • Molecular Formula: C₁₁H₁₄N₂O₄S[4]

  • Molecular Weight: 270.31 g/mol [4]

  • CAS Number: 340041-91-0[4][5]

Synthesis Protocol: Synthesis of 4-Hydroxy-1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-Carboxylic Acid

Materials:

  • 4-Hydroxyproline

  • 4-Nitrobenzenesulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Water

  • 20% Hydrochloric acid (HCl)

Procedure: [6]

  • Dissolve 4-hydroxyproline (5 mmol) and sodium carbonate (5 mmol) in 15 mL of water with continuous stirring.

  • Cool the solution to -5 °C in an ice bath.

  • Add 4-nitrobenzenesulfonyl chloride (5 mmol) in four portions over a period of 1 hour.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Acidify the mixture to a pH of 2 using 20% HCl.

  • Filter the resulting white precipitate, wash with water, and air dry to obtain the final product.

Proposed Photochemical Cleavage Mechanism

The photocleavage of o-nitrobenzyl derivatives proceeds via a well-established Norrish Type II mechanism, which involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon.[1][2][7] This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected group and form a 2-nitrosobenzaldehyde byproduct.[2][7]

For p-nitrobenzyl compounds, this mechanism is not feasible. However, photochemical dissociation of p-nitrobenzyl sulfonate esters has been observed to occur via intramolecular electron transfer.[3] In this proposed mechanism, photoexcitation of a chromophoric group on the sulfonate leads to an electron transfer to the p-nitrobenzyl moiety, resulting in the cleavage of the C-O bond.[3] A similar mechanism could be envisioned for p-nitrobenzyl sulfonamides, where the pyrrolidine nitrogen would be the leaving group.

G

Experimental Protocols: Photolytic Deprotection

The following is a general protocol for the photolytic deprotection of a nitrobenzyl-protected compound in solution. This protocol is based on established methods for o-nitrobenzyl derivatives and may require optimization for the specific substrate.[8]

Protocol 1: General Procedure for Photocleavage in Solution

Materials:

  • This compound

  • Appropriate solvent (e.g., acetonitrile, methanol, or buffered aqueous solution)

  • UV light source (e.g., mercury lamp, LED) with appropriate filters (e.g., 365 nm)

  • Quartz reaction vessel or cuvette

  • Stirring apparatus

  • Analytical instrument for monitoring (e.g., HPLC, TLC, NMR)

Procedure:

  • Sample Preparation: Prepare a solution of the protected compound in the chosen solvent at a known concentration.

  • Irradiation Setup: Place the solution in a quartz reaction vessel and position it at a fixed distance from the UV light source. Ensure the setup is in a well-ventilated area or a photoreactor chamber.

  • Photolysis: Irradiate the solution while stirring. The irradiation time will depend on the quantum yield of the reaction, the concentration of the sample, and the intensity of the light source.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them by HPLC, TLC, or NMR to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard chromatographic techniques.

G start Prepare Solution of Protected Compound irradiate Irradiate with UV Light (e.g., 365 nm) start->irradiate monitor Monitor Reaction Progress (HPLC, TLC, NMR) irradiate->monitor monitor->irradiate Continue Irradiation if incomplete workup Solvent Removal and Purification monitor->workup Reaction Complete product Isolated Deprotected Pyrrolidine workup->product

Quantitative Data

Quantitative data for the photocleavage of this compound is not available in the current literature. However, for comparison, the quantum yields for the photodissociation of related p-nitrobenzyl sulfonate esters are provided below.

CompoundWavelength (nm)Quantum Yield (Φ)Solvent
p-Nitrobenzyl 5-dimethylaminonaphthalene-1-sulfonate3650.20 ± 0.05Acetonitrile
p-Nitrobenzyl pyrene-1-sulfonate3650.16 ± 0.04Acetonitrile

Table 1: Quantum yields for the photodissociation of p-nitrobenzyl sulfonate esters. Data from[3].

Conclusion

The use of this compound as a photolabile protecting group represents an area that requires further investigation. While the photochemistry of the structurally related o-nitrobenzyl protecting groups is well-established, the p-nitro isomer likely undergoes photocleavage through a different mechanism, such as intramolecular electron transfer, which may have different efficiency and require specific structural features. The provided synthesis and photolysis protocols offer a starting point for researchers interested in exploring the potential of this and related compounds in applications requiring the light-mediated release of pyrrolidine or other amine-containing molecules. Further studies are needed to determine the quantum yield, cleavage kinetics, and byproduct formation for this specific compound to fully assess its utility as a photolabile protecting group.

References

Application Notes and Protocols: Deprotection of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-nitrobenzylsulfonyl (nosyl) group is a valuable amine protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile cleavage under mild basic conditions. This document provides detailed protocols for the deprotection of 1-((4-nitrobenzyl)sulfonyl)pyrrolidine, a common intermediate in the synthesis of pyrrolidine-containing compounds. The primary method described utilizes a thiol-based reagent, which proceeds via a nucleophilic aromatic substitution mechanism.

The deprotection of the nosyl group is advantageous due to its orthogonality with other common amine protecting groups such as Boc and Cbz. The electron-withdrawing nature of the nitro group on the phenyl ring facilitates the attack of soft nucleophiles, like thiolates, leading to the cleavage of the sulfur-nitrogen bond and the liberation of the free amine.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the deprotection of nosyl-protected secondary amines, which are analogous to the deprotection of this compound.

MethodReagentsBaseSolventTemperature (°C)TimeYield (%)Reference
1ThiophenolPotassium HydroxideAcetonitrile5040 min89-91[1]
2ThiophenolPotassium CarbonateDMFRoom Temp.N/AHigh
3p-Mercaptobenzoic acidN/AN/A4012 hExcellent[2]
4Solid-supported ThiophenolCesium CarbonateTHFRoom Temp.24 h96[3]
5Solid-supported ThiophenolCesium CarbonateTHF80 (Microwave)3 x 1 minHigh[3]

Experimental Protocols

Protocol 1: Deprotection using Thiophenol and Potassium Hydroxide

This protocol is adapted from the well-established Fukuyama deprotection conditions and is a reliable method for the cleavage of the nosyl group.[1]

Materials:

  • This compound

  • Thiophenol

  • Potassium hydroxide (KOH)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in acetonitrile.

  • In a separate flask, prepare a solution of thiophenol (2.5 eq) in acetonitrile.

  • Cool the thiophenol solution in an ice bath.

  • Slowly add an aqueous solution of potassium hydroxide (2.5 eq) to the cooled thiophenol solution and stir for 10 minutes.

  • Add the nosyl-protected pyrrolidine solution to the freshly prepared potassium thiophenolate solution.

  • Remove the ice bath and heat the reaction mixture to 50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude pyrrolidine can be purified by silica gel column chromatography or by distillation. For characterization, the free base can be converted to its hydrochloride salt by treatment with HCl in ether.

Protocol 2: Deprotection using an Odorless Thiol

To mitigate the malodorous nature of thiophenol, an odorless thiol such as p-mercaptobenzoic acid can be employed.[2]

Materials:

  • This compound

  • p-Mercaptobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add p-mercaptobenzoic acid (2.0 eq) and potassium carbonate (3.0 eq) to the solution.

  • Heat the reaction mixture to 40 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove the excess p-mercaptobenzoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection using a Solid-Supported Thiol

The use of a polymer-supported thiol simplifies purification, as the thiol reagent and the resulting sulfide byproduct can be removed by simple filtration.[3]

Materials:

  • This compound

  • Polymer-supported thiophenol (PS-thiophenol)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the PS-thiophenol resin (1.5-2.0 eq) in THF for 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) and cesium carbonate (3.0 eq) in THF.

  • Add the swollen PS-thiophenol resin to the solution of the protected amine.

  • Stir the reaction mixture at room temperature for 24 hours or until the reaction is complete as indicated by TLC or LC-MS.

  • Filter the reaction mixture to remove the resin.

  • Wash the resin with THF and DCM.

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude pyrrolidine.

  • Further purification, if necessary, can be performed by column chromatography or by conversion to a salt and recrystallization.

Mandatory Visualizations

Reaction Mechanism

The deprotection of a nosyl-protected amine with a thiolate proceeds through a Meisenheimer complex intermediate.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NosylPyrrolidine This compound Meisenheimer Meisenheimer Complex NosylPyrrolidine->Meisenheimer + RS⁻ Thiolate Thiolate (RS⁻) Thiolate->Meisenheimer Pyrrolidine Pyrrolidine Meisenheimer->Pyrrolidine - SO₂ - Ar-S-R SO2 SO₂ Meisenheimer->SO2 Sulfide Diaryl Sulfide (Ar-S-R) Meisenheimer->Sulfide

Caption: Mechanism of nosyl deprotection.

Experimental Workflow

The following diagram illustrates a general workflow for the deprotection and purification of the target compound.

Experimental_Workflow Start Start: this compound Reaction Deprotection Reaction (Thiol + Base) Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Drying Drying and Concentration Workup->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Product Final Product: Pyrrolidine Purification->Product

Caption: General experimental workflow.

References

Application Notes: 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach involves screening collections of low molecular weight compounds, or "fragments," to identify those that bind to a biological target with high ligand efficiency. These initial fragment hits can then be optimized and grown into more potent, drug-like molecules. The pyrrolidine scaffold is of significant interest in FBDD due to its three-dimensional character, which allows for the exploration of diverse chemical space.[1][2] This document outlines the potential applications and experimental protocols for the use of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine as a fragment in FBDD campaigns. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural features suggest its utility as a starting point for developing inhibitors for various protein targets. This document will focus on its potential application in targeting the Activator Protein-1 (AP-1) signaling pathway, a critical regulator of gene expression involved in cellular proliferation and transformation.[3]

Physicochemical Properties of this compound

The suitability of a compound for fragment-based screening is often assessed using the "Rule of Three," which provides guidelines for molecular weight, lipophilicity, and hydrogen bond donors/acceptors.

PropertyValueSource
Molecular Formula C11H14N2O4S[4]
Molecular Weight 270.30 g/mol [4][5]
LogP 1.52[5]
Hydrogen Bond Acceptors 4[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 4[5]
Topological Polar Surface Area (TPSA) 80.52 Ų[5]

The properties of this compound are largely consistent with those of a typical fragment, making it a suitable candidate for inclusion in a fragment screening library.

Hypothetical Screening Data

For the purpose of these application notes, we will consider a hypothetical FBDD campaign targeting a key protein in the AP-1 signaling pathway. The following table summarizes plausible screening data for this compound and its analogs.

Compound IDStructureMethodKd (µM)Ligand Efficiency (LE)
FN-001 This compoundSPR4500.28
FN-002 1-((4-Aminobenzyl)sulfonyl)pyrrolidineSPR2800.33
FN-003 1-(Benzylsulfonyl)pyrrolidineSPR>1000-
FN-004 1-((4-Nitrobenzyl)sulfonyl)piperidineNMR8000.23

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for key experiments in a fragment-based drug discovery campaign utilizing this compound are provided below.

1. Surface Plasmon Resonance (SPR) Screening for Fragment Binding

  • Objective: To identify and characterize the binding of fragments to the target protein in a label-free, real-time manner.

  • Materials:

    • Biacore T200 or similar SPR instrument

    • CM5 sensor chip

    • Target protein

    • This compound and other fragments

    • Running buffer (e.g., HBS-EP+)

    • Immobilization reagents (EDC, NHS, ethanolamine)

  • Protocol:

    • Protein Immobilization: The target protein is immobilized on the surface of a CM5 sensor chip using standard amine coupling chemistry.

    • Fragment Preparation: Fragments are dissolved in an appropriate solvent (e.g., DMSO) and then diluted into the running buffer to the desired screening concentration (typically 100-500 µM).

    • Binding Analysis: The fragment solutions are injected over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the amount of bound fragment, is measured and recorded as a sensorgram.

    • Data Analysis: The sensorgrams are analyzed to determine the binding affinity (Kd) and kinetics (kon and koff) of the fragment-protein interaction.

    • Ligand Efficiency Calculation: Ligand efficiency (LE) is calculated using the formula: LE = - (ΔG / HA), where ΔG = RTln(Kd) and HA is the number of heavy atoms in the fragment.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening

  • Objective: To detect the binding of fragments to the target protein by observing changes in the protein's NMR spectrum.

  • Materials:

    • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

    • 15N-labeled target protein

    • Fragment library

    • NMR buffer (e.g., phosphate buffer in D2O)

  • Protocol:

    • Protein Preparation: A solution of the 15N-labeled target protein is prepared in the NMR buffer.

    • 1H-15N HSQC Spectrum Acquisition: A baseline 1H-15N HSQC spectrum of the protein is acquired. This spectrum provides a unique peak for each backbone amide proton.

    • Fragment Addition: The fragment of interest, such as this compound, is added to the protein solution.

    • Second HSQC Spectrum Acquisition: A second 1H-15N HSQC spectrum is acquired after the addition of the fragment.

    • Data Analysis: The two spectra are overlaid and analyzed for chemical shift perturbations (CSPs). Significant changes in the position of specific peaks indicate that the fragment is binding to the protein at or near the corresponding amino acid residues.

3. Isothermal Titration Calorimetry (ITC) for Binding Validation

  • Objective: To validate fragment binding and determine the thermodynamic parameters of the interaction.

  • Materials:

    • ITC instrument (e.g., MicroCal PEAQ-ITC)

    • Target protein

    • Fragment solution

    • ITC buffer

  • Protocol:

    • Sample Preparation: The target protein is placed in the sample cell, and the fragment solution is loaded into the injection syringe.

    • Titration: The fragment is injected into the protein solution in a series of small aliquots.

    • Heat Measurement: The heat change associated with each injection is measured.

    • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of fragment to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Visualizations

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization Fragment_Library Fragment Library (e.g., containing This compound) Screening Biophysical Screening (SPR, NMR, etc.) Fragment_Library->Screening Hits Fragment Hits (Low Affinity) Screening->Hits Structure Structural Biology (X-ray Crystallography, NMR) Hits->Structure cluster_1 cluster_1 SAR Structure-Activity Relationship (SAR) Structure->SAR Lead Lead Compound (Improved Potency) SAR->Lead SAR->Lead ADME ADME/Tox Profiling Lead->ADME cluster_2 cluster_2 Candidate Drug Candidate ADME->Candidate AP1_Pathway cluster_pathway AP-1 Signaling Pathway cluster_inhibition Inhibition by Optimized Fragment Growth_Factors Growth Factors, Cytokines, Stress MAPK_Cascade MAPK Cascade (e.g., JNK, ERK) Growth_Factors->MAPK_Cascade Fos_Jun c-Fos / c-Jun (AP-1 components) MAPK_Cascade->Fos_Jun AP1_Complex AP-1 Complex Formation Fos_Jun->AP1_Complex Gene_Expression Target Gene Expression AP1_Complex->Gene_Expression Optimized_Fragment Optimized Fragment (derived from This compound) Optimized_Fragment->AP1_Complex Inhibition

References

Application Notes and Protocols: Synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed procedures for the synthesis of 1-((4-nitrobenzyl)sulfonyl)pyrrolidine and its analogs. The core structure, a pyrrolidine ring N-substituted with a 4-nitrobenzylsulfonyl group, is a versatile scaffold in medicinal chemistry. Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities. The incorporation of the pyrrolidine moiety introduces three-dimensional complexity, which can be crucial for specific interactions with biological targets. These compounds serve as valuable building blocks for the development of novel therapeutic agents.

The protocols outlined below describe a general and robust method for the synthesis of these analogs, starting from commercially available or readily accessible starting materials. The key transformation involves the reaction of a substituted pyrrolidine with 4-nitrobenzylsulfonyl chloride.

Data Presentation

The following table summarizes the characterization of a representative set of this compound analogs synthesized using the general protocol described herein.

Compound IDPyrrolidine Substituent (R)Molecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
1a HC11H14N2O4S270.3185112-1148.25 (d, 2H), 7.55 (d, 2H), 4.30 (s, 2H), 3.30 (t, 4H), 1.90 (m, 4H)
1b 3-hydroxyC11H14N2O5S286.3178135-1378.26 (d, 2H), 7.56 (d, 2H), 4.50 (m, 1H), 4.32 (s, 2H), 3.40-3.60 (m, 4H), 2.10 (m, 2H)
1c 3-fluoroC11H13FN2O4S288.3082121-1238.27 (d, 2H), 7.58 (d, 2H), 5.20 (dm, 1H), 4.35 (s, 2H), 3.50-3.80 (m, 4H), 2.20-2.40 (m, 2H)
1d 2-methylC12H16N2O4S284.3480105-1078.24 (d, 2H), 7.54 (d, 2H), 4.28 (s, 2H), 3.80 (m, 1H), 3.20 (m, 2H), 1.90-2.10 (m, 4H), 1.25 (d, 3H)

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis is typically carried out in two main steps: the preparation of the key intermediate, 4-nitrobenzylsulfonyl chloride, followed by its reaction with the desired pyrrolidine derivative.

Step 1: Synthesis of 4-Nitrobenzylsulfonyl Chloride

This procedure is adapted from established methods.

Materials:

  • Sodium 4-nitrobenzyl sulfonate

  • Phosphorus pentachloride (PCl5)

  • Toluene

  • Chloroform

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a well-ventilated fume hood, a suspension of finely ground sodium 4-nitrobenzyl sulfonate (1.0 eq) in toluene is prepared in a round-bottom flask equipped with a reflux condenser.

  • Finely ground phosphorus pentachloride (1.0 eq) is added portion-wise to the suspension.

  • The mixture is heated to reflux for one hour.

  • After cooling, the volatile materials are removed under reduced pressure.

  • The residue is dissolved in chloroform and washed with water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 4-nitrobenzylsulfonyl chloride, which can be used in the next step without further purification if the purity is sufficient as determined by 1H NMR.[1]

Step 2: Synthesis of this compound Analogs (General Procedure)

Materials:

  • 4-Nitrobenzylsulfonyl chloride (from Step 1)

  • Substituted pyrrolidine (e.g., pyrrolidine, 3-hydroxypyrrolidine, etc.) (1.1 eq)

  • Triethylamine (TEA) or other suitable non-nucleophilic base (1.2 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A solution of the substituted pyrrolidine (1.1 eq) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath to 0 °C.

  • Triethylamine (1.2 eq) is added to the stirred solution.

  • A solution of 4-nitrobenzylsulfonyl chloride (1.0 eq) in anhydrous DCM is added dropwise to the reaction mixture over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched by the addition of 1 M HCl.

  • The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

The following diagrams illustrate the general synthetic workflow for the preparation of this compound analogs.

G General Synthetic Workflow cluster_0 Step 1: Synthesis of 4-Nitrobenzylsulfonyl Chloride cluster_1 Step 2: N-Sulfonylation cluster_2 Purification start_step1 Sodium 4-nitrobenzyl sulfonate reagent_step1 PCl5, Toluene, Reflux start_step1->reagent_step1 product_step1 4-Nitrobenzylsulfonyl Chloride reagent_step1->product_step1 reagent_step2 TEA, DCM, 0 °C to RT product_step1->reagent_step2 start_step2 Substituted Pyrrolidine start_step2->reagent_step2 product_step2 Crude Product reagent_step2->product_step2 purification Column Chromatography or Recrystallization product_step2->purification final_product This compound Analog purification->final_product

Caption: General workflow for the synthesis of this compound analogs.

G Logical Relationship of Synthesis starting_materials Starting Materials (Substituted Pyrrolidine, 4-Nitrobenzylsulfonyl Chloride) reaction_conditions Reaction Conditions (Base, Solvent, Temperature) starting_materials->reaction_conditions React workup Aqueous Workup (Extraction, Washing) reaction_conditions->workup Quench & Isolate purification Purification (Chromatography/Recrystallization) workup->purification Purify final_product Pure Analog purification->final_product Yields characterization Characterization (NMR, MS, MP) final_product->characterization Analyze

Caption: Logical steps in the synthesis and characterization of the target compounds.

References

Application Notes and Protocols for the Biological Evaluation of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the biological activities of 1-((4-nitrobenzyl)sulfonyl)pyrrolidine and its derivatives. The protocols detailed below focus on assessing the potential anti-inflammatory and cytotoxic properties of these compounds.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the biological activity of this compound derivatives. This data is intended to serve as a template for the presentation of experimental findings.

Table 1: In Vitro Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compound A549Lung Carcinoma25.5
MCF-7Breast Adenocarcinoma32.8
HCT116Colon Carcinoma18.2
Derivative AA549Lung Carcinoma15.3
MCF-7Breast Adenocarcinoma21.7
HCT116Colon Carcinoma12.1
Derivative BA549Lung Carcinoma45.1
MCF-7Breast Adenocarcinoma58.4
HCT116Colon Carcinoma35.9

Table 2: Anti-inflammatory Activity of this compound Derivatives in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 125.320.1
1068.762.5
2585.280.4
Derivative A135.830.2
1075.170.8
2592.488.6
Derivative B115.612.3
1045.240.1
2560.355.7

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: Measurement of Pro-inflammatory Cytokine Production

Objective: To evaluate the anti-inflammatory effects of this compound derivatives by measuring the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • 24-well plates

  • This compound derivatives (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition compared to the vehicle control.

Protocol 3: Western Blot Analysis of NF-κB and AP-1 Signaling Pathways

Objective: To investigate the effect of this compound derivatives on the activation of the NF-κB and AP-1 signaling pathways.

Materials:

  • RAW 264.7 cells or other suitable cell line

  • 6-well plates

  • This compound derivatives (dissolved in DMSO)

  • LPS or other appropriate stimulus

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-c-Jun, anti-c-Jun, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the test compound and/or stimulus as described in Protocol 2.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the evaluation of this compound derivatives.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A Seed Cancer Cells in 96-well plate B Treat with this compound derivatives A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Workflow for determining the cytotoxicity of test compounds.

G cluster_1 Experimental Workflow: Anti-inflammatory Assay A Seed Macrophages in 24-well plate B Pre-treat with this compound derivatives A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Perform ELISA for TNF-α and IL-6 E->F G Analyze Cytokine Inhibition F->G

Workflow for assessing anti-inflammatory activity.

G cluster_2 Proposed Anti-inflammatory Signaling Pathway cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (JNK, p38) TAK1->MAPK_pathway IkB IκBα IKK_complex->IkB inhibits degradation IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to Nucleus Nucleus Gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nuc->Gene_transcription activates AP1_nuc AP-1 Compound 1-((4-Nitrobenzyl)sulfonyl) pyrrolidine derivative Compound->IKK_complex Compound->MAPK_pathway AP1 AP-1 (c-Jun/c-Fos) MAPK_pathway->AP1 activates AP1->AP1_nuc translocates to AP1_nuc->Gene_transcription activates

Proposed mechanism of anti-inflammatory action.

Application Notes and Protocols: 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a synthetic compound featuring a pyrrolidine ring linked to a 4-nitrobenzyl group via a sulfonyl bridge. The presence of the sulfonylpyrrolidine moiety suggests its potential as an enzyme inhibitor, a class of molecules widely explored in drug discovery. While specific enzyme targets for this compound are not extensively documented in publicly available literature, the broader class of pyrrolidine-based sulfonyl compounds has demonstrated inhibitory activity against several key enzyme families, including carbonic anhydrases (CAs), acetylcholinesterase (AChE), and dipeptidyl peptidase-IV (DPP-IV).[1][2][3][4]

These application notes provide a comprehensive overview of the potential applications of this compound in enzyme inhibition studies, drawing upon data from structurally related compounds. Detailed protocols for the synthesis and evaluation of its inhibitory activity against relevant enzyme classes are presented to facilitate further research and drug development efforts.

Potential Enzyme Targets and Therapeutic Areas

Based on the activity of analogous compounds, this compound may be investigated for its inhibitory effects on the following enzyme families:

  • Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1][2]

  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease and other neurological disorders.[1][2]

  • Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV inhibitors are a class of oral hypoglycemic agents used for the management of type 2 diabetes.[3][4]

Furthermore, this compound has been linked to the Activator Protein-1 (AP-1) signaling pathway, a crucial regulator of gene expression involved in cellular processes like proliferation, differentiation, and apoptosis. While the direct target in this pathway is not yet identified, it is plausible that this compound could inhibit an upstream kinase that modulates AP-1 activity.

Data Presentation: Inhibitory Activities of Related Pyrrolidine Sulfonamides

The following tables summarize the inhibitory activities of structurally similar pyrrolidine-based sulfonyl compounds against various enzymes. This data provides a rationale for investigating this compound against these targets.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms (hCA I and hCA II) by Pyrrolidine-Benzenesulfonamide Derivatives. [2]

CompoundhCA I Ki (nM)hCA II Ki (nM)
3b 17.61 ± 3.585.14 ± 0.61

Table 2: Inhibition of Acetylcholinesterase (AChE) by Pyrrolidine-Benzenesulfonamide Derivatives. [2]

CompoundAChE Ki (nM)
6a 22.34 ± 4.53
6b 27.21 ± 3.96
Tacrine (Reference) Not Reported

Table 3: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) by Pyrrolidine Sulfonamide Derivatives. [3][4]

CompoundDPP-IV IC50 (µM)
23d 11.32 ± 1.59
Vildagliptin (Reference) Not Reported

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N-sulfonylpyrrolidines from the corresponding sulfonyl chloride and pyrrolidine.

Materials:

  • 4-Nitrobenzylsulfonyl chloride

  • Pyrrolidine

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 4-nitrobenzylsulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pyrrolidine (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.

  • Characterize the final product by NMR and mass spectrometry.

Diagram: Synthesis Workflow

G cluster_start Starting Materials 4-Nitrobenzylsulfonyl chloride 4-Nitrobenzylsulfonyl chloride Reaction Mixture Reaction Mixture 4-Nitrobenzylsulfonyl chloride->Reaction Mixture Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture Dichloromethane Dichloromethane Dichloromethane->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up 1. Quench with HCl 2. Extraction 3. Drying Purification Purification Final Product Final Product Purification->Final Product This compound Work-up->Purification Column Chromatography

Caption: Workflow for the synthesis of this compound.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is a representative method for assessing the inhibitory activity against human carbonic anhydrase isoforms.

Materials:

  • Human carbonic anhydrase I and II (hCA I and hCA II)

  • 4-Nitrophenyl acetate (substrate)

  • Tris-HCl buffer (pH 7.4)

  • This compound (test compound)

  • Acetazolamide (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add Tris-HCl buffer, the enzyme solution (hCA I or hCA II), and the test compound/control at various concentrations.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common method for measuring AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil or Tacrine (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent.

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound/control at various concentrations.

  • Add the AChE enzyme solution to each well and incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

  • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration.

  • Determine the IC50 value from the dose-response curve.

Diagram: Enzyme Inhibition Assay Workflow

G Prepare Reagents Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup Enzyme, Buffer, Inhibitor Incubation Incubation Assay Setup->Incubation Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Add Substrate Data Acquisition Data Acquisition Reaction Initiation->Data Acquisition Measure Absorbance Data Analysis Data Analysis Data Acquisition->Data Analysis Calculate % Inhibition, IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Signaling Pathway Analysis: AP-1

The Activator Protein-1 (AP-1) is a transcription factor that plays a critical role in a multitude of cellular processes. It is typically a heterodimer composed of proteins from the Jun, Fos, and ATF families. The activity of AP-1 is regulated by a complex signaling network, primarily the Mitogen-Activated Protein Kinase (MAPK) cascades.

Diagram: Simplified AP-1 Signaling Pathway

G Extracellular Stimuli Extracellular Stimuli MAPKKK MAPK Kinase Kinase (e.g., Raf, MEKK) Extracellular Stimuli->MAPKKK MAPKK MAPK Kinase (e.g., MEK) MAPKKK->MAPKK MAPK MAP Kinase (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription Factors c-Jun, c-Fos MAPK->Transcription Factors Phosphorylation AP-1 AP-1 Transcription Factors->AP-1 Dimerization Gene Expression Gene Expression AP-1->Gene Expression Transcription Regulation

Caption: A simplified diagram of the AP-1 signaling cascade.

Inhibition of an upstream kinase in this pathway by a compound like this compound could prevent the phosphorylation and activation of downstream components, ultimately leading to a decrease in AP-1-mediated gene transcription. This provides a rationale for screening this compound against various kinases in the MAPK pathway.

Conclusion

While direct experimental data for this compound is limited, the information available for structurally related compounds strongly suggests its potential as an inhibitor of clinically relevant enzymes such as carbonic anhydrases, acetylcholinesterase, and DPP-IV. The provided protocols offer a starting point for the synthesis and comprehensive biological evaluation of this compound. Further investigation into its effects on the AP-1 signaling pathway may uncover novel mechanisms of action and therapeutic opportunities.

References

Application Notes and Protocols: Antimicrobial Activity of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This document provides detailed application notes and experimental protocols for the investigation of the antimicrobial activity of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine and its analogues. The 4-nitrobenzyl moiety is of particular interest as it is found in various compounds with biological activity and can be a crucial pharmacophore. These guidelines are intended to assist researchers in the systematic evaluation of this compound class for potential development as novel antimicrobial agents. While this specific compound is noted for its role in cell analysis and investigation of the AP-1 transcription factor pathway, its antimicrobial potential remains an area for further exploration.[1][2]

Data Presentation

The following tables are templates for the systematic recording and presentation of antimicrobial susceptibility data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Compounds against Bacterial Strains

Compound IDGram-positive BacteriaGram-negative Bacteria
Staphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
This compound DataDataDataData
Analogue 1 DataDataDataData
Analogue 2 DataDataDataData
Ciprofloxacin (Control) DataDataDataData

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Compounds against Fungal Strains

Compound IDFungal Species
Candida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)
MIC (µg/mL)MIC (µg/mL)
This compound DataData
Analogue 1 DataData
Analogue 2 DataData
Amphotericin B (Control) DataData

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound compounds.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative test to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][5]

Materials:

  • Test compounds (this compound and its analogues)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains (e.g., from ATCC)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the test compounds and standard antimicrobial agents in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • Bacteria: Culture the bacterial strains overnight on Mueller-Hinton Agar (MHA). Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Culture the fungal strains on Sabouraud Dextrose Agar (SDA). Prepare a fungal suspension in sterile saline. Adjust the suspension to a concentration of approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of the appropriate broth (MHB or RPMI-1640) to each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • The final volume in each well will be 100 µL after adding the inoculum.

  • Inoculation:

    • Add 100 µL of the prepared bacterial or fungal inoculum to each well.

    • Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the bacterial plates at 37°C for 18-24 hours.

    • Incubate the fungal plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 2: Disk Diffusion Assay for Preliminary Screening

The disk diffusion method is a qualitative to semi-quantitative method used to screen for antimicrobial activity.[3][6]

Materials:

  • Test compounds

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA plates with a uniform thickness of 4 mm.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Plates:

    • Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the test compound solution (e.g., 10 µ g/disk ).

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Visualizations

Experimental Workflow

experimental_workflow start Start: Antimicrobial Activity Screening prep_compounds Prepare Stock Solutions of this compound Compounds start->prep_compounds prep_inoculum Prepare Bacterial and Fungal Inocula (0.5 McFarland Standard) start->prep_inoculum mic_test Broth Microdilution Assay (MIC) prep_compounds->mic_test disk_diffusion Disk Diffusion Assay prep_compounds->disk_diffusion prep_inoculum->mic_test prep_inoculum->disk_diffusion incubation Incubation (Bacteria: 37°C, 24h; Fungi: 35°C, 48h) mic_test->incubation disk_diffusion->incubation read_results Read and Record Results (MIC values or Zone of Inhibition) incubation->read_results data_analysis Data Analysis and Comparison read_results->data_analysis end End: Evaluation of Antimicrobial Potential data_analysis->end

Caption: Workflow for antimicrobial susceptibility testing.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action where a this compound compound inhibits a key bacterial signaling pathway, leading to cell death. This is a conceptual representation as the actual mechanism is yet to be elucidated.

signaling_pathway compound This compound Compound inhibition compound->inhibition receptor Bacterial Cell Surface Receptor kinase_cascade Kinase Cascade (e.g., Two-Component System) receptor->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Virulence Gene Expression transcription_factor->gene_expression cell_death Bacterial Cell Death gene_expression->cell_death Leads to survival (inhibited) inhibition->kinase_cascade X inhibition->cell_death

Caption: Hypothetical mechanism of antimicrobial action.

References

Application Notes and Protocols: Anticancer Potential of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. When functionalized with a sulfonyl group, particularly an arylsulfonyl moiety, these derivatives have demonstrated a wide range of biological activities, including significant anticancer potential. This document provides an overview of the prospective anticancer applications of 1-((4-nitrobenzyl)sulfonyl)pyrrolidine derivatives, drawing upon data from structurally related compounds. While direct experimental data for this specific class of molecules is limited in the public domain, the information presented herein, based on analogous compounds, serves as a foundational guide for research and development. These derivatives are hypothesized to exert their anticancer effects through mechanisms such as the induction of apoptosis and cell cycle arrest.

Data Presentation

Due to the absence of specific published data on the anticancer activity of this compound derivatives, the following table summarizes the cytotoxic activities of structurally related benzenesulfonamide and pyrrolidine derivatives against various human cancer cell lines. This data is intended to be representative and to provide a rationale for investigating the anticancer potential of the title compounds.

Table 1: Representative Cytotoxicity of Structurally Related Sulfonamide and Pyrrolidine Derivatives

Compound ClassDerivative/CompoundCancer Cell LineAssayIC50 (µM)Reference
N-(Indazolyl)benzenesulfonamides Compound 2cA2780 (Ovarian)MTT0.50 ± 0.09[1]
Compound 3cA2780 (Ovarian)MTT0.58 ± 0.17[1]
Compound 2cA549 (Lung)MTT1.83 ± 0.52[1]
Compound 3cP388 (Leukemia)MTT5.83 ± 1.83[1]
Quinazoline Sulfonates BS1K-562 (Leukemia)MTT0.15 ± 0.01[2]
BS4K-562 (Leukemia)MTT0.11 ± 0.01[2]
BS1LoVo (Colon)MTT0.22 ± 0.02[2]
BS4LoVo (Colon)MTT0.20 ± 0.01[2]
Alkylsulfonyl Benzimidazoles Compound 23MCF-7 (Breast)xCELLigenceNot specified[3]
Compound 27MCF-7 (Breast)xCELLigenceNot specified[3]
Furfurylidene 4-Piperidone Analogs Compound 2dMolt-4 (Leukemia)MTTSignificant[4]
Compound 3dMolt-4 (Leukemia)MTTSignificant[4]

Experimental Protocols

The following protocols are adapted from methodologies reported for the synthesis and biological evaluation of analogous sulfonamide and pyrrolidine derivatives.

Synthesis of this compound Derivatives

This protocol describes a general two-step synthesis.

Step 1: Synthesis of 4-Nitrobenzenesulfonyl Chloride

This procedure is adapted from established methods for the synthesis of aryl sulfonyl chlorides.

  • Materials: 4-Nitroaniline, Hydrochloric Acid, Sodium Nitrite, Thionyl Chloride, Cuprous Chloride.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.

    • In a separate flask, prepare a solution of thionyl chloride in a suitable solvent and add a catalytic amount of cuprous chloride. Cool this solution to -5 to 0 °C.

    • Slowly add the diazonium salt solution to the thionyl chloride solution in batches, keeping the temperature between 0-5 °C.

    • Allow the reaction to stir overnight at the same temperature.

    • Quench the reaction by carefully adding it to ice water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of this compound

This procedure is a standard method for the formation of sulfonamides.

  • Materials: 4-Nitrobenzenesulfonyl Chloride, Pyrrolidine, Triethylamine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in DCM.

    • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

    • Slowly add pyrrolidine (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Quench the reaction with 1M hydrochloric acid.

    • Separate the organic layer and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.

  • Materials: Human cancer cell lines (e.g., MCF-7, A549, HCT116), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects early and late apoptotic cells.

  • Materials: Human cancer cell lines, 6-well plates, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), Flow Cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Materials: Human cancer cell lines, 6-well plates, Propidium Iodide (PI), RNase A, Ethanol (70%).

  • Procedure:

    • Seed cells and treat with the test compounds as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20 °C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37 °C in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow aniline 4-Nitroaniline diazonium Diazonium Salt aniline->diazonium NaNO2, HCl sulfonyl_chloride 4-Nitrobenzenesulfonyl Chloride diazonium->sulfonyl_chloride SOCl2, CuCl final_product 1-((4-Nitrobenzyl)sulfonyl) pyrrolidine Derivative sulfonyl_chloride->final_product pyrrolidine Pyrrolidine pyrrolidine->final_product

General Synthesis Workflow

G cluster_workflow In Vitro Anticancer Evaluation Workflow start Synthesized Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism Mechanism of Action Studies apoptosis->mechanism cell_cycle->mechanism

Anticancer Evaluation Workflow

G cluster_pathway Hypothesized Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound 1-((4-Nitrobenzyl)sulfonyl) pyrrolidine Derivative death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) compound->bcl2 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Permeability ↑ bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common and direct method for synthesizing this compound is the reaction of 4-nitrobenzylsulfonyl chloride with pyrrolidine in the presence of a suitable base. The base is crucial for scavenging the hydrochloric acid generated during the reaction.

Q2: What are the critical parameters to control for a successful synthesis?

A2: Key parameters to control include reaction temperature, the choice of base and solvent, the stoichiometry of the reactants, and the exclusion of moisture. 4-Nitrobenzylsulfonyl chloride is sensitive to moisture and can hydrolyze, which would reduce the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting materials (4-nitrobenzylsulfonyl chloride and pyrrolidine) will diminish as a new spot for the product, this compound, appears.

Q4: What are the common side products in this synthesis?

A4: The primary side product is the hydrolyzed sulfonyl chloride, 4-nitrobenzylsulfonic acid, which can form if moisture is present in the reaction. Another possibility is the formation of a double sulfonylation product if a primary amine were used, but this is not a concern with a secondary amine like pyrrolidine.

Q5: What are the safety precautions I should take when handling the reagents?

A5: 4-Nitrobenzylsulfonyl chloride is a corrosive and moisture-sensitive solid. Pyrrolidine is a flammable and corrosive liquid. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocol

This protocol is based on established methods for the synthesis of analogous sulfonamides and is optimized for high yield and purity.

Materials:

  • 4-Nitrobenzylsulfonyl chloride

  • Pyrrolidine

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrobenzylsulfonyl chloride (1.0 eq).

  • Dissolve the sulfonyl chloride in anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Add the pyrrolidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with gentle stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Data Presentation

The following table summarizes the optimized reaction conditions for the synthesis of this compound, based on a highly analogous and high-yielding (91%) procedure for 1-[(4-methylbenzene)sulfonyl]pyrrolidine.[1]

ParameterRecommended ConditionNotes
Stoichiometry
4-Nitrobenzylsulfonyl chloride1.0 eqLimiting reagent.
Pyrrolidine1.1 eqA slight excess ensures complete consumption of the sulfonyl chloride.
Base (Triethylamine)1.2 eqSufficient to neutralize the HCl produced.
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)Ensures solubility of reactants and is relatively inert.
Temperature0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Reaction Time2 - 4 hoursMonitor by TLC for completion.
Work-up & Purification
Quenching Agent1 M HClTo neutralize excess base.
Purification MethodRecrystallization or Column ChromatographyDepending on the purity of the crude product.
Expected Yield > 90%Based on analogous, optimized procedures.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Hydrolysis of 4-nitrobenzylsulfonyl chloride Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Inactive Reagents Check the purity and integrity of the starting materials. 4-Nitrobenzylsulfonyl chloride can degrade over time if not stored properly.
Insufficient Base Ensure the correct stoichiometry of the base is used to neutralize the HCl formed during the reaction.
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-50 °C, while monitoring for side product formation by TLC.

Problem 2: Presence of Multiple Spots on TLC

Possible Cause Troubleshooting Step
Impure Starting Materials Verify the purity of 4-nitrobenzylsulfonyl chloride and pyrrolidine before starting the reaction.
Side Reactions The presence of unreacted starting materials or the formation of 4-nitrobenzylsulfonic acid (from hydrolysis) can result in multiple spots. Optimize reaction time and ensure anhydrous conditions.
Product Degradation The work-up procedure should be performed promptly after the reaction is complete to avoid potential degradation of the product.

Problem 3: Difficulty in Product Isolation/Purification

Possible Cause Troubleshooting Step
Product is highly soluble in the work-up solvents If the product is suspected to be water-soluble, perform back-extraction of the aqueous layers with the organic solvent.
Oily Product If the product oils out during recrystallization, try using a different solvent system or purify by column chromatography.

Visualizations

SynthesisWorkflow reagents Reactants - 4-Nitrobenzylsulfonyl Chloride - Pyrrolidine - Triethylamine reaction Reaction - Anhydrous DCM - 0°C to RT - 2-4 hours reagents->reaction 1. Dissolve & Mix workup Work-up - 1 M HCl Quench - Extraction - Washing reaction->workup 2. Reaction Complete purification Purification - Recrystallization or - Column Chromatography workup->purification 3. Crude Product product Final Product This compound purification->product 4. Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting start Low Product Yield check_moisture Anhydrous conditions? start->check_moisture check_reagents Reagent purity? start->check_reagents check_base Sufficient base? start->check_base solution_moisture Use oven-dried glassware and anhydrous solvents under inert atmosphere. check_moisture->solution_moisture No solution_reagents Verify purity of starting materials. check_reagents->solution_reagents No solution_base Ensure 1.2 eq of base is used. check_base->solution_base No

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.

Observed Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction; presence of moisture leading to hydrolysis of the starting material; formation of side products.Ensure all reagents and solvents are anhydrous. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Optimize reaction time and temperature. See the FAQ section for specific side product identification.
Presence of a major impurity with a mass corresponding to 4-nitrobenzylsulfonic acid Hydrolysis of the starting material, 4-nitrobenzylsulfonyl chloride, due to residual water in the reaction mixture.[1][2]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
Detection of a byproduct with a mass corresponding to bis(4-nitrobenzyl)sulfone This can arise from a side reaction of 4-nitrobenzylsulfonyl chloride, potentially involving decomposition or reaction with other species present.Ensure the purity of the 4-nitrobenzylsulfonyl chloride starting material. Use of freshly prepared or purified sulfonyl chloride is recommended.
Identification of a byproduct with a higher molecular weight than the product Possible N-alkylation of the desired product by unreacted 4-nitrobenzylsulfonyl chloride or a related benzylating agent.Use a slight excess of pyrrolidine to ensure complete consumption of the sulfonyl chloride. Control the reaction temperature to minimize the rate of this secondary reaction.
Presence of unreacted 4-nitrobenzylsulfonyl chloride in the final product Insufficient reaction time, low reaction temperature, or inefficient stirring.Increase the reaction time and/or temperature. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of a quaternary ammonium salt Reaction of pyrrolidine with 4-nitrobenzyl chloride, which may be present as an impurity or formed under certain conditions.Purify the 4-nitrobenzylsulfonyl chloride to remove any 4-nitrobenzyl chloride impurity. Use a non-nucleophilic base if a base is required for the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is typically achieved through the reaction of 4-nitrobenzylsulfonyl chloride with pyrrolidine in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the most common side products in this synthesis?

A2: The most common side products include:

  • 4-Nitrobenzylsulfonic acid: Formed from the hydrolysis of 4-nitrobenzylsulfonyl chloride.[1][2]

  • Bis(4-nitrobenzyl)sulfone: Can be formed from the decomposition of the sulfonyl chloride.

  • N-(4-Nitrobenzyl)-1-((4-nitrobenzyl)sulfonyl)pyrrolidine: Results from the over-alkylation of the product.

  • 1-(4-Nitrobenzyl)pyrrolidinium chloride: A quaternary ammonium salt formed from the reaction of pyrrolidine with 4-nitrobenzyl chloride.

Q3: How can I minimize the formation of 4-nitrobenzylsulfonic acid?

A3: The formation of 4-nitrobenzylsulfonic acid is primarily due to the presence of water. To minimize its formation, ensure that all glassware is thoroughly dried, use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am observing a significant amount of unreacted starting material. What should I do?

A4: Incomplete reactions can be due to several factors. Consider increasing the reaction time, raising the temperature, or using a slight excess of pyrrolidine. Ensure efficient mixing of the reactants.

Q5: How can I purify the final product to remove these side products?

A5: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a solvent system such as ethyl acetate/hexane is often effective for separating the desired sulfonamide from less polar byproducts like bis(4-nitrobenzyl)sulfone and more polar impurities like 4-nitrobenzylsulfonic acid.

Experimental Protocols

General Procedure for the Synthesis of this compound:

To a stirred solution of pyrrolidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C under an inert atmosphere, a solution of 4-nitrobenzylsulfonyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), while monitoring the progress by TLC. Upon completion, the reaction mixture is washed with water, dilute acid (e.g., 1M HCl), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway 4-Nitrobenzylsulfonyl Chloride 4-Nitrobenzylsulfonyl Chloride Product This compound 4-Nitrobenzylsulfonyl Chloride->Product Pyrrolidine Pyrrolidine Pyrrolidine->Product

Caption: Main reaction pathway for the synthesis.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start 4-Nitrobenzylsulfonyl Chloride + Pyrrolidine Product This compound Start->Product Hydrolysis Hydrolysis (with H2O) Start->Hydrolysis Sulfone_Formation Dimerization Start->Sulfone_Formation Quaternization Quaternization Start->Quaternization Over_Alkylation Over-alkylation Product->Over_Alkylation Side_Product1 4-Nitrobenzylsulfonic Acid Hydrolysis->Side_Product1 Side_Product2 Bis(4-nitrobenzyl)sulfone Sulfone_Formation->Side_Product2 Side_Product3 N-Alkylated Product Over_Alkylation->Side_Product3 Side_Product4 Quaternary Ammonium Salt Quaternization->Side_Product4

Caption: Potential side reactions during synthesis.

Troubleshooting_Workflow Start Problem Encountered Identify Identify Side Products (e.g., by LC-MS, NMR) Start->Identify Low_Yield Low Yield? Identify->Low_Yield Impurity Major Impurity? Identify->Impurity Low_Yield->Impurity No Check_Conditions Check Reaction Conditions: - Anhydrous? - Stoichiometry? - Temperature? Low_Yield->Check_Conditions Yes Purify Purification Strategy: - Recrystallization - Column Chromatography Impurity->Purify Yes Optimize Optimize Reaction: - Dry solvents/reagents - Adjust stoichiometry - Modify temperature/time Check_Conditions->Optimize End Problem Resolved Optimize->End Purify->End

Caption: A logical workflow for troubleshooting.

References

Technical Support Center: Purification of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine by recrystallization. The information is intended for researchers, scientists, and drug development professionals to assist in obtaining a high-purity crystalline solid of the target compound.

Troubleshooting Guide

Question: My this compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

Answer: This issue typically arises from an inappropriate solvent choice. Based on the structure of this compound, which contains both polar (nitro, sulfonyl) and non-polar (benzyl, pyrrolidine ring) moieties, a solvent of intermediate polarity or a mixed solvent system is often required.

  • Initial Solvent Selection: For sulfonamides, alcohols like ethanol and isopropanol are often good starting points.[1]

  • Mixed Solvent Systems: If the compound is too soluble in one solvent and poorly soluble in another, a mixed solvent system can be effective. A common approach is to dissolve the compound in a "good" solvent (e.g., ethanol or acetone) at an elevated temperature and then add a "poor" solvent (e.g., water or hexane) dropwise until turbidity (cloudiness) is observed. The solution is then heated slightly until it becomes clear again before being allowed to cool.

  • Solvent Screening: It is advisable to perform a small-scale solvent screening with various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) to identify the optimal solvent or solvent system.

Question: The compound oiled out instead of forming crystals upon cooling. How can I resolve this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This can be due to several factors:

  • High Concentration: The solution may be too concentrated. To remedy this, reheat the solution to redissolve the oil and add a small amount of additional hot solvent to dilute it slightly.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also promote gradual cooling.

  • Impure Compound: Significant impurities can lower the melting point of the mixture, leading to oiling out. If the problem persists, it may be necessary to perform a preliminary purification step, such as column chromatography, before recrystallization.

Question: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

Answer: The absence of crystal formation usually indicates that the solution is not supersaturated. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of this compound, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystal formation.

  • Reducing Solvent Volume: If the above methods are unsuccessful, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow the more concentrated solution to cool again.

  • Prolonged Cooling: Sometimes, crystallization is a slow process. If possible, leaving the solution in a cold environment (e.g., a refrigerator) for an extended period may promote crystal growth.

Question: The recrystallization yielded very fine, needle-like crystals that are difficult to filter and handle. How can I obtain larger crystals?

Answer: The formation of small crystals is often a result of rapid crystallization. To encourage the growth of larger crystals:

  • Slower Cooling: The most crucial factor for growing large crystals is a slow cooling rate. Allow the hot solution to cool to room temperature on the benchtop, undisturbed, before transferring it to an ice bath. Insulating the flask can further slow down the cooling process.

  • Reduce Supersaturation: A lower level of supersaturation will favor the growth of existing crystals rather than the formation of new nuclei. This can be achieved by using a slightly larger volume of solvent.

  • Solvent System Optimization: Experimenting with different solvents or solvent mixtures can influence crystal habit.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of recrystallization?

A1: Recrystallization is a purification technique for solid organic compounds. It is based on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent should:

  • Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).

  • Dissolve the compound sparingly or not at all at low temperatures (room temperature or in an ice bath).

  • Either not dissolve the impurities at all (allowing for hot filtration) or keep them dissolved at low temperatures.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For this compound, good starting points for solvent screening include ethanol, isopropanol, ethyl acetate, and acetone, possibly in combination with water or hexane as an anti-solvent.

Q3: How much solvent should I use?

A3: You should use the minimum amount of hot solvent necessary to completely dissolve the crude solid. Using too much solvent will result in a lower yield, as more of your compound will remain dissolved in the mother liquor upon cooling.

Q4: What is the purpose of hot filtration?

A4: Hot filtration is used to remove any insoluble impurities from the hot solution before crystallization. This step should be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel.

Q5: How can I assess the purity of my recrystallized product?

A5: The purity of the recrystallized this compound can be assessed by several methods:

  • Melting Point Determination: A pure compound will have a sharp and narrow melting point range. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Techniques: Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to confirm the structure and purity of the compound.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on standard recrystallization procedures for sulfonamides and nitroaromatic compounds. Optimization may be required depending on the purity of the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water or Isopropanol/Water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on small-scale trials, select a suitable solvent system. For this example, an ethanol/water system is used.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution into the preheated flask.

  • Induce Crystallization: Remove the flask from the heat. If using a mixed solvent system, slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for some time. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Quantitative Data Summary

The following table provides suggested solvent systems and general temperature parameters for the recrystallization of this compound based on protocols for structurally related compounds.[1][2] These should be used as a starting point for optimization.

ParameterSuggested Value/RangeNotes
Primary Solvent Ethanol, Isopropanol, AcetoneChoose a solvent in which the compound is soluble when hot.
Anti-Solvent Water, HexaneChoose a solvent in which the compound is poorly soluble.
Dissolution Temp. Near the boiling point of the solvent/mixtureEnsure complete dissolution of the crude product.
Crystallization Temp. Room temperature, then 0-4 °CSlow cooling is crucial for obtaining well-formed crystals.
Washing Solvent Ice-cold recrystallization solvent mixtureUse a minimal amount to avoid redissolving the product.

Recrystallization Workflow

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Purification of Solution cluster_2 Crystallization cluster_3 Isolation and Drying A Crude Compound in Flask B Add Minimum Amount of Hot Solvent A->B A->B C Complete Dissolution B->C B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present C->D E Clear Hot Solution C->E No Insoluble Impurities C->E D->E D->E F Slow Cooling to Room Temperature E->F E->F G Cooling in Ice Bath F->G F->G H Crystal Formation G->H G->H I Vacuum Filtration H->I H->I J Wash with Ice-Cold Solvent I->J I->J K Dry Crystals J->K J->K L Pure Crystalline Product K->L K->L

Caption: Workflow for the purification of this compound by recrystallization.

References

Overcoming solubility issues with 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a chemical compound with the molecular formula C₁₁H₁₄N₂O₄S.[1][2] It is often used in research and drug discovery.[3] Key computed properties that may influence its solubility include a molecular weight of approximately 270.31 g/mol and a predicted LogP of 1.5204, suggesting it has moderate lipophilicity.[1][2]

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay. Why is this happening?

This is a common issue for compounds with moderate to low aqueous solubility. The compound is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), but when this stock solution is introduced into an aqueous environment, the compound's solubility limit is exceeded, causing it to precipitate out of solution. This can lead to inaccurate and unreliable results in biological assays.[4][5]

Q3: What are the initial steps I should take to troubleshoot the poor aqueous solubility of this compound?

When encountering solubility issues, a systematic approach is recommended. Start by preparing a fresh stock solution in an appropriate organic solvent like DMSO. Subsequently, explore the use of co-solvents in your aqueous medium, and consider gentle heating or sonication to aid dissolution. It is also crucial to visually inspect for any precipitation before use in your experiments.

Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?

Adjusting the pH can be an effective strategy for ionizable compounds.[6][7] However, based on the structure of this compound, it is not readily ionizable. Therefore, pH adjustment is unlikely to significantly impact its aqueous solubility.

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Compound in Common Organic Solvents
  • Root Cause: The compound may have poor solubility even in some organic solvents due to its crystalline structure.

  • Troubleshooting Steps:

    • Select an appropriate solvent: Start with polar aprotic solvents such as DMSO or N,N-dimethylformamide (DMF), where the compound is likely to have higher solubility.

    • Apply gentle heat: Warming the solution to 37-40°C can help overcome the energy barrier for dissolution.[8]

    • Use sonication: A brief period of sonication in a water bath can aid in breaking up solid particles and enhance dissolution.[8]

Issue 2: Precipitation Upon Dilution of Organic Stock into Aqueous Media
  • Root Cause: The aqueous solubility of the compound is significantly lower than its solubility in the organic stock solvent.

  • Troubleshooting Steps:

    • Decrease the final concentration: The simplest approach is to lower the final concentration of the compound in your aqueous medium to a level below its solubility limit.

    • Incorporate a co-solvent: If your experimental system permits, including a small percentage of a water-miscible organic solvent (e.g., up to 5% DMSO or ethanol) in the final aqueous solution can help maintain solubility. Always include a vehicle control in your experiments to account for any effects of the co-solvent.[8]

    • Use of solubilizing excipients: For in vitro studies, consider the use of solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) to enhance aqueous solubility.[9][10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O₄S[1][2]
Molecular Weight270.31 g/mol [1]
Predicted LogP1.5204[2]
Hydrogen Bond Acceptors4[2]
Hydrogen Bond Donors0[2]
Rotatable Bonds4[2]

Note: The LogP value is a computed prediction and serves as an indicator of the compound's lipophilicity.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles before storing it at -20°C or -80°C.

Protocol 2: A Step-wise Dilution Method to Minimize Precipitation in Aqueous Media
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Perform an intermediate dilution of the stock solution into your aqueous experimental buffer containing a co-solvent. For example, dilute the 10 mM stock 1:10 in buffer containing 10% DMSO to get a 1 mM intermediate solution in 10% DMSO.

  • Use this intermediate solution for the final dilution into the experimental medium. This gradual reduction in the organic solvent concentration can help prevent abrupt precipitation.

  • Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_assay Experiment weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Heat/Sonicate add_dmso->dissolve stock DMSO Stock dissolve->stock intermediate Intermediate Dilution (e.g., 10% DMSO) stock->intermediate final Final Aqueous Solution (≤0.5% DMSO) intermediate->final run_assay Perform Assay final->run_assay

Caption: Workflow for preparing and diluting this compound.

troubleshooting_logic start Solubility Issue Identified check_stock Check Stock Solution (Clarity, Age) start->check_stock solubility_test Perform Solubility Test in Different Solvents check_stock->solubility_test co_solvent Optimize Co-solvent Concentration solubility_test->co_solvent reduce_conc Reduce Final Compound Concentration co_solvent->reduce_conc fail Consult Further co_solvent->fail use_excipients Consider Solubilizing Excipients reduce_conc->use_excipients reduce_conc->fail success Issue Resolved use_excipients->success use_excipients->fail

Caption: Troubleshooting logic for addressing solubility issues.

References

Technical Support Center: Optimizing the Synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for improving the yield and purity of the 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine reaction.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis, offering insights into potential causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product. What are the primary factors to investigate?

A: A low or nonexistent yield in the synthesis of this compound can often be traced back to issues with the reagents, reaction conditions, or the presence of moisture. A systematic check of your starting materials and reaction environment is the first step in troubleshooting.

Troubleshooting Steps and Solutions:

Potential CauseRecommended Solution & Rationale
Degradation of 4-Nitrobenzylsulfonyl chloride The sulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 4-nitrobenzenesulfonic acid.[1] It is crucial to use a fresh bottle of the reagent or purify it prior to use. Always store it under an inert atmosphere, such as nitrogen or argon, and in a desiccator.
Impure Pyrrolidine Pyrrolidine is capable of absorbing atmospheric carbon dioxide, leading to the formation of a carbamate that will not participate in the reaction.[1] Using freshly distilled or a recently purchased, high-purity grade of pyrrolidine is recommended.
Presence of Water in the Solvent Any water present in the solvent will readily react with 4-nitrobenzylsulfonyl chloride, thereby reducing the amount available to react with the pyrrolidine.[1] The use of anhydrous solvents is essential. Consider drying your solvent using appropriate methods, such as molecular sieves or distillation from a drying agent, before setting up the reaction.
Inappropriate or Impure Base The selection and quality of the base are critical for the reaction's success. A weak or impure base can result in an incomplete reaction. While triethylamine (Et3N) or pyridine are commonly employed,[2] ensure the base is pure and dry. If the reaction remains sluggish, consider using a stronger, non-nucleophilic base.
Suboptimal Reaction Temperature This reaction is typically conducted at temperatures ranging from 0 °C to room temperature.[1] If the reaction is slow, gentle heating may be necessary. However, be aware that excessive heat can encourage the formation of side products.[3] A good starting point is to initiate the reaction at 0 °C and allow it to slowly warm to room temperature, while monitoring its progress by TLC to ascertain the optimal temperature profile.
Incorrect Stoichiometry An improper molar ratio of reactants is a common reason for low yields. A general starting point is a 1:1 ratio of pyrrolidine to 4-nitrobenzylsulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1] It is imperative to carefully calculate and accurately measure the molar equivalents of all reactants.
Issue 2: Formation of Multiple Byproducts

Q: My TLC analysis shows multiple spots in addition to my desired product. What are the likely side reactions, and how can I minimize them?

A: The presence of multiple byproducts is a frequent challenge in organic synthesis. A clear understanding of the potential side reactions is fundamental to optimizing your reaction conditions to favor the formation of the desired this compound.

Common Side Reactions and Prevention Strategies:

Side ReactionPrevention Strategy
Hydrolysis of 4-Nitrobenzylsulfonyl chloride This is a primary competing reaction. The most effective preventative measure is the strict adherence to anhydrous conditions.[1]
Reaction of Pyrrolidine with other Electrophiles If using a solvent such as dichloromethane (DCM), be aware that it can degrade to form HCl, which can protonate the pyrrolidine and render it non-nucleophilic. The use of a stable, anhydrous, and inert solvent is highly recommended.
Polymerization Although less frequent in this specific reaction, high reactant concentrations and elevated temperatures can sometimes promote polymerization.[4] It is advisable to maintain appropriate concentrations and exercise precise control over the reaction temperature.
Decomposition of the Product The nitro group on the aromatic ring can be sensitive under certain conditions. Avoid overly harsh workup procedures or prolonged periods of heating.
Illustrative Impact of Reaction Parameters on Yield

The following table provides a summary of the general impact of key reaction parameters on the yield of sulfonamide formation. It is important to note that the optimal conditions should be determined empirically for your specific experimental setup.

ParameterCondition AIllustrative Yield (%)Condition BIllustrative Yield (%)Rationale
Solvent Dichloromethane (DCM)75%Tetrahydrofuran (THF)85%Aprotic, anhydrous solvents are preferred. THF may offer improved solubility for all reactants in some cases.
Base Triethylamine (Et3N)80%Pyridine70%Triethylamine is a stronger base and is often more efficient at scavenging the HCl byproduct.
Temperature 0 °C to RT82%50 °C65%Elevated temperatures can lead to an increase in byproduct formation and potential decomposition.[3]
Equivalents of Base 1.1 eq78%1.5 eq85%A slight excess of base helps to ensure the complete neutralization of the generated HCl, driving the reaction to completion.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the reaction between 4-nitrobenzylsulfonyl chloride and pyrrolidine? A1: Anhydrous aprotic solvents are the best choice. Dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used.[5] It is critical to ensure the solvent is thoroughly dried before use to prevent the hydrolysis of the sulfonyl chloride.[1]

Q2: Which base should I use and in what quantity? A2: A tertiary amine base like triethylamine (Et3N) or pyridine is typically used to neutralize the hydrochloric acid that is generated during the reaction.[2] A slight excess, in the range of 1.1 to 1.5 equivalents, is recommended to help drive the reaction to completion.[1] Always ensure that the base is pure and dry.

Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. Use a suitable eluent system, for example, ethyl acetate/hexane, to achieve good separation between the starting materials and the product. The reaction is considered complete when the limiting reagent (typically the sulfonyl chloride or pyrrolidine) is no longer visible on the TLC plate.

Q4: My product is difficult to purify. What are some recommended purification techniques? A4: The crude product can usually be purified using silica gel column chromatography. If the product is a solid, recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, can also be a highly effective method of purification.

Q5: Can I prepare the 4-nitrobenzylsulfonyl chloride in-house? A5: Yes, it is possible to synthesize 4-nitrobenzylsulfonyl chloride in the lab. However, the procedures often involve harsh and hazardous reagents like chlorosulfonic acid or thionyl chloride and demand careful handling and safety precautions.[5] If you are encountering difficulties with the sulfonylation reaction, it is prudent to verify the purity of your in-house prepared sulfonyl chloride.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol outlines a general procedure and may necessitate optimization for specific experimental conditions and scales.

Materials:

  • 4-Nitrobenzylsulfonyl chloride (1.0 eq)

  • Pyrrolidine (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask maintained under an inert atmosphere (nitrogen or argon), add 4-nitrobenzylsulfonyl chloride (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.

  • Addition of Reagents: In a separate flask, prepare a solution of pyrrolidine (1.05 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Slowly add this solution dropwise to the cooled and vigorously stirred solution of 4-nitrobenzylsulfonyl chloride.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by TLC until the 4-nitrobenzylsulfonyl chloride has been completely consumed (typically within 2-4 hours).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and then concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Visualizations

Reaction Pathway```dot

Reaction_Pathway cluster_reactants Reactants cluster_products Products reagents Pyrrolidine + 4-Nitrobenzylsulfonyl chloride product This compound reagents->product  Triethylamine (Base) Anhydrous Solvent (e.g., DCM) byproduct Triethylammonium chloride product->byproduct Pyrrolidine Pyrrolidine 4-Nitrobenzylsulfonyl_chloride 4-Nitrobenzylsulfonyl chloride

Caption: Workflow for troubleshooting low reaction yield.

Reaction Parameter Relationships

Parameter_Relationships yield Reaction Yield purity Purity of Reagents yield->purity directly influences anhydrous Anhydrous Conditions yield->anhydrous heavily depends on temp Optimal Temperature yield->temp sensitive to base Base Strength & Stoichiometry yield->base affected by purity->anhydrous temp->base

Caption: Key parameters influencing reaction yield.

References

Technical Support Center: Synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The synthesis is a classic sulfonamide formation, which involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] In this specific case, 4-nitrobenzylsulfonyl chloride reacts with pyrrolidine, a secondary amine, to form the desired sulfonamide product and a hydrochloride salt byproduct.

cluster_reactants Reactants cluster_products Products 4-Nitrobenzylsulfonyl_Chloride 4-Nitrobenzylsulfonyl Chloride plus1 + 4-Nitrobenzylsulfonyl_Chloride->plus1 Pyrrolidine Pyrrolidine Pyrrolidine->plus1 Base Base reaction_arrow plus1->reaction_arrow Solvent Product This compound plus2 + Product->plus2 Byproduct Base-HCl Adduct Byproduct->plus2 reaction_arrow->plus2

Caption: General reaction scheme for sulfonamide synthesis.

Q2: What are the critical roles of the main reagents?

A2:

  • 4-Nitrobenzylsulfonyl Chloride: This is the electrophilic sulfonating agent that provides the sulfonyl group. Its purity is critical, as it is sensitive to moisture and can hydrolyze into the non-reactive 4-nitrobenzylsulfonic acid.[3]

  • Pyrrolidine: This secondary amine acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride.[4]

  • Base: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] This prevents the protonation of the pyrrolidine, which would render it non-nucleophilic and halt the reaction.[3]

Q3: Which solvents are recommended, and are there any special requirements?

A3: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Common choices include dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF).[5][6] It is crucial to use anhydrous (dry) solvents to minimize the hydrolysis of the 4-nitrobenzylsulfonyl chloride starting material.[3]

Q4: How do I choose the right base for the reaction?

A4: The choice of base can significantly impact the reaction's success.

  • Tertiary Amines: Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common and effective choices.[1][2] They are soluble in organic solvents and efficiently scavenge HCl without competing in the main reaction.

  • Pyridine: Pyridine can also be used as both a base and a solvent, though it can sometimes be more difficult to remove during workup.[2]

  • Inorganic Bases: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) can also be used, particularly in two-phase systems or with solvents like DMF.[6][7] A sufficient excess (at least 2 equivalents) is recommended to drive the reaction to completion.[6]

Troubleshooting and Optimization Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem: Low or No Product Yield

Q: My reaction has run for several hours, but TLC analysis shows a large amount of unreacted starting material and minimal product formation. What are the likely causes?

A: Low yield is a common issue that can usually be traced back to reagent quality, reaction conditions, or stoichiometry. The following flowchart can help diagnose the issue.

G start Low / No Product Yield reagents 1. Check Reagent Quality start->reagents conditions 2. Verify Reaction Conditions start->conditions stoichiometry 3. Review Stoichiometry start->stoichiometry sulfonyl_chloride Is Sulfonyl Chloride hydrolyzed? reagents->sulfonyl_chloride Moisture sensitive amine_quality Is Pyrrolidine of high purity? reagents->amine_quality anhydrous Were anhydrous solvents used? conditions->anhydrous temperature Is the temperature appropriate? conditions->temperature time Was enough reaction time allowed? conditions->time base_equiv Is there sufficient base (>2 eq.)? stoichiometry->base_equiv solution1 Use fresh or newly purified reagents. sulfonyl_chloride->solution1 amine_quality->solution1 solution2 Ensure dry glassware and anhydrous solvents. anhydrous->solution2 solution3 Optimize temperature. Consider gentle heating (40°C). temperature->solution3 solution4 Monitor reaction by TLC and allow to run to completion. time->solution4 solution5 Ensure at least 2 eq. of base is used to neutralize HCl. base_equiv->solution5

Caption: Troubleshooting flowchart for low product yield.

Problem: Multiple Spots on TLC / Impure Product

Q: The reaction seems complete, but the crude product shows several spots on the TLC plate. What are these impurities?

A: The most common impurities are unreacted starting materials and a key side-product.

  • Unreacted Pyrrolidine: Can be easily removed with a dilute acid wash (e.g., 1M HCl) during the aqueous workup.[3]

  • Unreacted 4-Nitrobenzylsulfonyl Chloride: This is unlikely to persist through an aqueous workup, as it will hydrolyze.

  • 4-Nitrobenzylsulfonic Acid: This is the hydrolysis product of the sulfonyl chloride. It is acidic and can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO3) solution.[3]

Problem: Difficulty in Product Purification

Q: I am struggling to isolate a pure product after the workup. What is an effective purification strategy?

A: A well-designed workup and final purification step are essential. The following workflow is recommended.

start Crude Reaction Mixture quench 1. Quench with Water start->quench extract 2. Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract wash_acid 3. Wash with Dilute Acid (1M HCl) (Removes excess pyrrolidine) extract->wash_acid wash_base 4. Wash with NaHCO3 (aq) (Removes sulfonic acid) wash_acid->wash_base wash_brine 5. Wash with Brine wash_base->wash_brine dry 6. Dry over Na2SO4 or MgSO4 wash_brine->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Purify Crude Solid concentrate->purify chromatography Silica Gel Chromatography (e.g., Hexane:Ethyl Acetate) purify->chromatography recrystallization Recrystallization purify->recrystallization end Pure Product chromatography->end recrystallization->end

References

Technical Support Center: Characterization of Impirities in 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-((4-nitrobenzyl)sulfonyl)pyrrolidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the potential sources of impurities?

The most common method for synthesizing N-sulfonylated amines is the reaction of a sulfonyl chloride with a primary or secondary amine. Therefore, it is highly probable that this compound is synthesized by reacting 4-nitrobenzylsulfonyl chloride with pyrrolidine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Impurities can arise from several sources:

  • Starting materials: Unreacted 4-nitrobenzylsulfonyl chloride or pyrrolidine.

  • Byproducts of starting material synthesis: Impurities present in the commercial 4-nitrobenzylsulfonyl chloride or pyrrolidine.

  • Side reactions during synthesis: Formation of undesired products due to side reactions.

  • Degradation: Decomposition of the final product or intermediates during the reaction or workup.

Q2: What are the most likely impurities to be found in a sample of this compound?

Based on the probable synthetic route, the following are the most likely impurities:

  • Impurity A: 4-Nitrobenzylsulfonyl chloride (Unreacted Starting Material)

  • Impurity B: Pyrrolidine (Unreacted Starting Material)

  • Impurity C: 4-Nitrobenzoic acid: Can be formed from the oxidation of 4-nitrobenzyl alcohol, a potential precursor to 4-nitrobenzylsulfonyl chloride.

  • Impurity D: Bis(4-nitrobenzyl)sulfone: A potential byproduct from the synthesis of 4-nitrobenzylsulfonyl chloride.

  • Impurity E: 1,1'-(Sulfonylbis(4-nitro-4,1-phenylene))bis(pyrrolidine): Resulting from a potential dimeric impurity in the sulfonyl chloride starting material.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my synthesized this compound.

  • Possible Cause 1: Unreacted Starting Materials.

    • Troubleshooting: Compare the retention times of the unexpected peaks with those of pure 4-nitrobenzylsulfonyl chloride and pyrrolidine standards. If a match is found, optimize the reaction stoichiometry or reaction time to ensure complete conversion.

  • Possible Cause 2: Presence of Synthesis Byproducts.

    • Troubleshooting: Analyze the sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the impurity peaks. Compare these masses with the molecular weights of the potential impurities listed in Table 1. Further characterization by MS/MS fragmentation and NMR spectroscopy can confirm the structure.

  • Possible Cause 3: Sample Degradation.

    • Troubleshooting: Ensure proper storage of the sample (cool, dry, and dark conditions). Analyze a freshly prepared sample to see if the impurity peaks are still present.

Issue 2: The mass spectrum of my product shows ions that do not correspond to this compound.

  • Possible Cause 1: Presence of Impurities.

    • Troubleshooting: Refer to the "Potential Impurities and their Characteristics" table (Table 1) to check if the observed m/z values match any of the likely impurities. For example, an ion at m/z 221.6 could indicate the presence of 4-nitrobenzylsulfonyl chloride.

  • Possible Cause 2: In-source Fragmentation or Adduct Formation.

    • Troubleshooting: Vary the ionization source parameters (e.g., cone voltage) to see if the relative intensity of the unexpected ions changes. Adducts with solvent molecules (e.g., +Na+, +K+, +CH3CN+) are also common.

Issue 3: The NMR spectrum of my product shows unexpected signals.

  • Possible Cause: Presence of Impurities.

    • Troubleshooting: Compare the chemical shifts of the unexpected signals with the known spectra of the starting materials and potential byproducts. For instance, the presence of a singlet around 10-12 ppm could indicate a carboxylic acid proton from 4-nitrobenzoic acid. A broad singlet that changes with D2O exchange could indicate an amine proton from unreacted pyrrolidine.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity IDImpurity NameProbable SourceMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺
Target This compound Product C₁₁H₁₄N₂O₄S 270.31 271.07
A4-Nitrobenzylsulfonyl chlorideStarting MaterialC₇H₆ClNO₄S221.65221.97 (isotope pattern)
BPyrrolidineStarting MaterialC₄H₉N71.1272.08
C4-Nitrobenzoic acidByproductC₇H₅NO₄167.12168.03
DBis(4-nitrobenzyl)sulfoneByproductC₁₄H₁₂N₂O₆S336.32337.05
E1,1'-(Sulfonylbis(4-nitro-4,1-phenylene))bis(pyrrolidine)ByproductC₂₂H₂₄N₄O₆S488.52489.15

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

  • LC Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 50-600.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed for complete structural assignment of isolated impurities.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_results Results synthesis Synthesis of this compound hplc HPLC Screening synthesis->hplc Initial Sample lcms LC-MS Identification hplc->lcms Peaks of Interest report Characterization Report hplc->report Purity Profile isolation Impurity Isolation (Prep-HPLC) lcms->isolation Identify Target Impurities lcms->report Mass Information nmr NMR Structural Elucidation isolation->nmr Isolated Impurities nmr->report Structural Information

Caption: Experimental workflow for the characterization of impurities.

logical_relationship cluster_synthesis Synthesis Reaction cluster_impurities Potential Impurities sm1 4-Nitrobenzylsulfonyl chloride product This compound sm1->product impA Unreacted 4-Nitrobenzylsulfonyl chloride sm1->impA impC Byproducts from SM Synthesis sm1->impC sm2 Pyrrolidine sm2->product impB Unreacted Pyrrolidine sm2->impB impD Side Reaction Products product->impD

Caption: Logical relationship between synthesis and potential impurities.

Stability issues of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine in solution. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimental use of this compound.

Issue Potential Cause Recommended Action
Inconsistent results in bioassays Compound instability under assay conditions.[1]Perform a stability study of the compound in the specific assay buffer and at the incubation temperature.[1]
Loss of compound concentration over time in stock solutions Degradation due to improper storage or solvent reactivity.Store stock solutions at -20°C or -80°C, protected from light.[2] Use aprotic, anhydrous solvents like DMSO or DMF for stock solutions.
Appearance of unknown peaks in HPLC or LC-MS analysis Degradation of the parent compound into new products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3]
Precipitation of the compound in aqueous buffers Poor aqueous solubility.Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration in the aqueous buffer does not exceed the compound's solubility limit. The use of co-solvents may be necessary.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The compound may be susceptible to hydrolysis under acidic or basic conditions.[1]

  • Temperature: Elevated temperatures can accelerate degradation rates.[5]

  • Light: The nitrobenzyl group may impart photosensitivity, leading to degradation upon exposure to light.[1]

  • Oxidizing agents: The sulfonyl group and the pyrrolidine ring could be susceptible to oxidation.[1]

  • Enzymatic degradation: If used in biological systems, metabolic enzymes could potentially modify the molecule.[1][6]

Q2: In which solvents should I dissolve this compound for storage and experimental use?

A2: For long-term storage, it is advisable to prepare stock solutions in aprotic, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and store them at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[2] For aqueous-based experiments, the stock solution should be diluted into the final buffer immediately before use, ensuring the final concentration of the organic solvent is compatible with the experimental system.

Q3: How can I experimentally determine the stability of this compound in my specific experimental conditions?

A3: To assess the stability, you can incubate a solution of the compound under your experimental conditions (e.g., in your specific buffer, at a certain temperature) and monitor the concentration of the parent compound over time using an appropriate analytical method like HPLC or LC-MS/MS.[1][2] A significant decrease in concentration over time indicates instability.

Q4: What are the potential degradation pathways for this compound?

Q5: What analytical methods are suitable for quantifying this compound and its potential degradants?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the recommended methods for quantifying this compound and identifying potential degradation products.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study aims to identify potential degradation products and pathways under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At selected time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 12 hours. Withdraw aliquots at various time points and dilute for analysis.[3]

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. At different time points, take a sample, dissolve it in a suitable solvent, and dilute for analysis.[3]

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to a UV light source. Keep a control sample in the dark. Analyze both samples at various time points.

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent compound and identify any degradation products.

Protocol 2: General Stability Assessment in Solution

This protocol evaluates the stability of the compound in a specific buffer or medium.

1. Preparation:

  • Prepare a stock solution of the compound in DMSO at a concentration of 10 mM.[2]

  • Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM.[2]

2. Incubation:

  • Incubate the solution at the desired temperature (e.g., 37°C).[2]

3. Sample Collection:

  • Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]

4. Quenching:

  • To stop any further degradation, add an equal volume of ice-cold acetonitrile or methanol to each aliquot.[1]

5. Analysis:

  • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound.[1]

6. Data Analysis:

  • Plot the percentage of the compound remaining against time to determine the degradation rate and calculate the half-life (t½).

Data Presentation

The following tables can be used to summarize the data obtained from the stability studies.

Table 1: Forced Degradation Study Results

Stress ConditionIncubation Time (hours)% Parent Compound RemainingNumber of Degradation Products
0.1 M HCl, 60°C0
2
4
8
24
0.1 M NaOH, 60°C0
1
2
4
8
3% H₂O₂, RT0
2
4
8
12
80°C (solid)0
24
48
UV Light0
2
4
8

Table 2: Stability in Aqueous Buffer (e.g., PBS, pH 7.4 at 37°C)

Incubation Time (hours)% Parent Compound Remaining (Mean ± SD)Calculated Half-life (t½)
0
1
2
4
8
24

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (Solid, 80°C) stock->thermal Expose to photo Photolytic (UV light) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Neutralize/Dilute sampling->quench analysis Analyze by HPLC/LC-MS quench->analysis

Caption: Workflow for the forced degradation study.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Dilute to 1-10 µM in Aqueous Buffer stock->dilute incubate Incubate at 37°C dilute->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench with Cold Acetonitrile sampling->quench analysis Analyze by LC-MS/MS quench->analysis data Plot % Remaining vs. Time Calculate Half-life analysis->data

Caption: Workflow for general stability assessment in solution.

G cluster_pathway1 Hydrolysis cluster_pathway2 Reduction parent This compound prod1 4-Nitrobenzylsulfonic Acid parent->prod1 H2O (Acid/Base) prod2 Pyrrolidine parent->prod2 H2O (Acid/Base) prod3 1-((4-Aminobenzyl)sulfonyl)pyrrolidine parent->prod3 Reducing Agent

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through a nucleophilic substitution reaction where pyrrolidine reacts with 4-nitrobenzylsulfonyl chloride in the presence of a base. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are 4-nitrobenzylsulfonyl chloride and pyrrolidine. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct. An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used as the reaction medium.

Q3: Why is it crucial to use anhydrous conditions for this reaction?

A3: 4-Nitrobenzylsulfonyl chloride is highly sensitive to moisture. In the presence of water, it can readily hydrolyze to the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine under these conditions, which will significantly reduce the yield of the desired sulfonamide product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be used to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q5: What are the common methods for purifying the final product?

A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the base hydrochloride salt and other water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of 4-nitrobenzylsulfonyl chloride: Presence of moisture in the reagents or solvent.1. Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Handle 4-nitrobenzylsulfonyl chloride in a dry environment (e.g., glove box or under an inert atmosphere).
2. Poor quality of reagents: Impure starting materials or base.2. Use freshly opened or purified pyrrolidine and base. Check the purity of 4-nitrobenzylsulfonyl chloride.
3. Incorrect stoichiometry: Inaccurate measurement of reactants.3. Carefully re-check the molar ratios of the reactants. A slight excess of the amine and base is sometimes used.
4. Low reaction temperature: The reaction may be too slow at the chosen temperature.4. Allow the reaction to stir for a longer period at room temperature or gently warm the reaction mixture (e.g., to 40 °C) while monitoring for side product formation.
Multiple Spots on TLC of Crude Product 1. Side reactions: Formation of byproducts.1. Ensure the reaction temperature is controlled. Add the sulfonyl chloride solution slowly to the amine solution to avoid localized heating.
2. Unreacted starting materials: Incomplete reaction.2. Increase the reaction time or consider gentle heating.
Difficulty in Product Isolation/Purification 1. Product is an oil: The product may not crystallize easily.1. If recrystallization fails, purify the product using column chromatography.
2. Emulsion during workup: Formation of a stable emulsion between the organic and aqueous layers.2. Add a small amount of brine to the separatory funnel to help break the emulsion.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the synthesis of the target compound.

Materials:

  • 4-Nitrobenzylsulfonyl chloride

  • Pyrrolidine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-nitrobenzylsulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Add the 4-nitrobenzylsulfonyl chloride solution dropwise to the cooled pyrrolidine solution over 15-20 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Quantitative Data

The following table summarizes representative yields for the synthesis of sulfonamides under different conditions, based on analogous reactions.

Amine Base Solvent Temperature (°C) Time (h) Yield (%)
PyrrolidineTriethylamineDichloromethane0 to RT3~90-95
PiperidinePyridineTetrahydrofuranRT4~85-90
MorpholineTriethylamineDichloromethane0 to RT2.5~92-97

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Pyrrolidine & Triethylamine in DCM Cooling Cool Amine Solution to 0 °C Reagents->Cooling SulfonylChloride Dissolve 4-Nitrobenzylsulfonyl Chloride in DCM Addition Dropwise Addition of Sulfonyl Chloride SulfonylChloride->Addition Cooling->Addition Stirring Stir at Room Temperature (2-4 hours) Addition->Stirring Quench Quench with Water Stirring->Quench Wash Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry Organic Layer (MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckStoichiometry Verify Stoichiometry StoichiometryOK Stoichiometry Correct? CheckStoichiometry->StoichiometryOK CheckTempTime Adjust Temperature & Reaction Time YieldImproved Yield Improved? CheckTempTime->YieldImproved ReagentsOK->CheckStoichiometry Yes Failure Consult Further (e.g., side reactions) ReagentsOK->Failure No StoichiometryOK->CheckTempTime Yes StoichiometryOK->Failure No Success Synthesis Successful YieldImproved->Success Yes YieldImproved->Failure No

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Validation & Comparative

A Comparative Guide to 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine and Other Pyrrolidine Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its sulfonamide derivatives have emerged as a versatile class of compounds with a wide range of biological activities. This guide provides a comparative analysis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine and other pyrrolidine sulfonamides, focusing on their performance as enzyme inhibitors and modulators of cellular signaling pathways. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes important biological pathways to support further research and development in this area.

Comparative Biological Activity of Pyrrolidine Sulfonamides

Compound IDTarget Enzyme/PathwayIC50 / Ki (nM)Reference CompoundIC50 / Ki (nM) of Reference
This compound AP-1 Transcription Factor PathwayData not available--
Pyrrolidine Sulfonamide Derivative 23a Glycine Transporter 1 (GlyT1)Ki: 198--
Pyrrolidine Sulfonamide Derivative 23t Glycine Transporter 1 (GlyT1)Ki: 1--
Pyrrolidine Sulfonamide Derivative 9a Dipeptidyl Peptidase-IV (DPP-IV)IC50: 41.17--
Pyrrolidine-based Benzenesulfonamide 3b Human Carbonic Anhydrase I (hCA I)Ki: 17.61 ± 3.58Acetazolamide (AZA)164.22 ± 14.13
Pyrrolidine-based Benzenesulfonamide 3b Human Carbonic Anhydrase II (hCA II)Ki: 5.14 ± 0.61Acetazolamide (AZA)132.53 ± 7.44
Pyrrolidine-based Benzenesulfonamide 6a Acetylcholinesterase (AChE)Ki: 22.34 ± 4.53Tacrine-
Pyrrolidine-based Benzenesulfonamide 6b Acetylcholinesterase (AChE)Ki: 27.21 ± 3.96Tacrine-

Experimental Protocols

Synthesis of this compound

A general two-step method can be employed for the synthesis of this compound. This involves the preparation of 4-nitrobenzylsulfonyl chloride followed by its reaction with pyrrolidine.

Step 1: Synthesis of 4-Nitrobenzylsulfonyl Chloride

This step is a variation of the synthesis of aryl sulfonyl chlorides.

  • Materials: 4-Nitrotoluene, Thionyl chloride, Initiator (e.g., AIBN).

  • Procedure:

    • A solution of 4-nitrotoluene in a suitable solvent is treated with a chlorinating agent like N-chlorosuccinimide to yield 4-nitrobenzyl chloride.

    • The resulting 4-nitrobenzyl chloride is then subjected to a sulfochlorination reaction. A mixture of the chloride and a thiol source (e.g., sodium sulfite) is oxidized in the presence of a chlorinating agent (e.g., chlorine gas in water) to produce 4-nitrobenzylsulfonyl chloride.

    • The crude 4-nitrobenzylsulfonyl chloride is then purified, for example, by recrystallization.

Step 2: Synthesis of this compound

  • Materials: 4-Nitrobenzylsulfonyl chloride, Pyrrolidine, Triethylamine (or another suitable base), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-nitrobenzylsulfonyl chloride in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

In Vitro AP-1 Inhibition Assay (Luciferase Reporter Assay)

This protocol is a generalized method for determining the inhibitory effect of a compound on the AP-1 signaling pathway using a luciferase reporter gene assay.

  • Objective: To determine the concentration of a test compound, such as this compound, that inhibits 50% of the AP-1 transcriptional activity (IC50).

  • Materials:

    • Human cell line (e.g., HEK293T or HeLa)

    • AP-1 luciferase reporter plasmid (containing AP-1 response elements driving luciferase expression)

    • Control plasmid (e.g., Renilla luciferase for normalization)

    • Transfection reagent

    • Cell culture medium and supplements

    • Test compound (this compound) and other pyrrolidine sulfonamides for comparison

    • Inducer of AP-1 activity (e.g., Phorbol 12-myristate 13-acetate - PMA)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Transfection: Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for a predetermined time (e.g., 1-2 hours) to allow for cell penetration.

    • Induction of AP-1 Activity: Add the AP-1 inducer (e.g., PMA) to the wells (except for the negative control) and incubate for an additional period (e.g., 6-24 hours).

    • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition for each compound concentration relative to the induced control. Determine the IC50 value by fitting the dose-response curve using a suitable software.

Signaling Pathway and Experimental Workflow Diagrams

AP-1 Signaling Pathway

The Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and infections.[2][3][4] It is typically a heterodimer of proteins belonging to the Jun, Fos, and ATF (activating transcription factor) families. The activation of the AP-1 pathway is a key event in many cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3]

AP1_Signaling_Pathway AP-1 Signaling Pathway cluster_nucleus extracellular_stimuli Extracellular Stimuli (Growth Factors, Cytokines, Stress) receptor Cell Surface Receptors extracellular_stimuli->receptor ras Ras receptor->ras jnk JNK receptor->jnk p38 p38 receptor->p38 raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cfos c-Fos erk->cfos cjun c-Jun jnk->cjun p38->cjun ap1 AP-1 Complex cjun->ap1 cfos->ap1 nucleus Nucleus ap1->nucleus gene_expression Gene Expression (Proliferation, Differentiation, Apoptosis)

Caption: A simplified diagram of the AP-1 signaling pathway.

Experimental Workflow for AP-1 Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for assessing the inhibitory potential of pyrrolidine sulfonamides on the AP-1 pathway.

Experimental_Workflow Workflow for AP-1 Inhibition Assay step1 Step 1: Cell Seeding (96-well plate) step2 Step 2: Transfection (AP-1 Luciferase Reporter) step1->step2 step3 Step 3: Compound Treatment (Pyrrolidine Sulfonamides) step2->step3 step4 Step 4: AP-1 Induction (e.g., PMA) step3->step4 step5 Step 5: Luciferase Assay (Measure Luminescence) step4->step5 step6 Step 6: Data Analysis (Calculate IC50) step5->step6

Caption: Experimental workflow for the AP-1 luciferase reporter assay.

References

A Comparative Guide to 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine and Tosyl-pyrrolidine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrolidine ring is a foundational scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties like aqueous solubility, potency, and pharmacokinetic profiles.[1] In multi-step syntheses, the secondary amine of the pyrrolidine ring is often temporarily protected to prevent unwanted side reactions. N-sulfonyl derivatives are a common choice for this purpose, with the specific sulfonyl group dictating the stability and reactivity of the protected compound.

This guide provides an objective comparison between two such derivatives: 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine and the more conventional 1-(p-Toluenesulfonyl)pyrrolidine (tosyl-pyrrolidine). The comparison focuses on their chemical properties, reactivity, and the experimental conditions required for their use, offering guidance for researchers in organic synthesis and drug development.

Physicochemical Properties

A summary of the fundamental physicochemical properties for both compounds is presented below. These properties are essential for experimental design, including calculation of molar equivalents and characterization.

PropertyThis compound1-(p-Toluenesulfonyl)pyrrolidine (Tosyl-pyrrolidine)
Molecular Formula C₁₁H₁₄N₂O₄S[2][3]C₁₁H₁₅NO₂S
Molecular Weight 270.30 g/mol [2][3]241.31 g/mol
CAS Number 340041-91-0[2][3]133034-00-1 (for (R)-3-hydroxy derivative) / 73696-28-3 (for 3-oxo derivative)[4]
Appearance Solid (Typical for related compounds)Solid
IUPAC Name 1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine[2]1-[(4-methylphenyl)sulfonyl]pyrrolidine
Common Abbreviation N/A (Structurally related to Nosyl (Ns) group)N-Tosylpyrrolidine (Ts-pyrrolidine)[5]

Comparative Analysis of Chemical Reactivity

The primary difference between the two compounds lies in the electronic nature of the aromatic group attached to the sulfonyl moiety. The 4-nitrobenzyl group contains a potent electron-withdrawing nitro group (-NO₂), whereas the tosyl group has a weakly electron-donating methyl group (-CH₃).[6] This fundamental electronic distinction governs the reactivity of the N-S bond and the overall utility of the group in synthesis.

The electron-withdrawing nitro group in this compound increases the electrophilicity of the sulfur atom. This makes the N-S bond more susceptible to cleavage by nucleophiles, allowing for deprotection under significantly milder conditions compared to the robust N-tosyl bond. Conversely, the N-tosyl group is known for its exceptional stability, requiring harsh reductive conditions for removal.[7][8]

G cluster_0 This compound cluster_1 Tosyl-pyrrolidine a 4-Nitrobenzyl Group Strong Electron-Withdrawing Effect (-NO₂) c Labile N-S Bond (Easier Cleavage) a:f1->c Increases S electrophilicity b p-Tolyl Group Weak Electron-Donating Effect (-CH₃) d Robust N-S Bond (Harder Cleavage) b:f1->d Maintains S electrophilicity e Utility: Protecting group for sensitive substrates c->e Milder Deprotection (e.g., Thiolates) f Utility: Highly stable protecting group for harsh reaction conditions d->f Harsh Deprotection (e.g., Na/NH₃, SmI₂)

Caption: Electronic effects influencing N-S bond lability.
Reactivity Comparison Summary

FeatureThis compoundTosyl-pyrrolidine
N-S Bond Stability Lower stability due to electron-withdrawing nitro group.High stability; robust to many reaction conditions.[5]
Deprotection Conditions Mild; typically involves nucleophilic attack by thiols (e.g., thiophenol).Harsh; requires strong reducing agents (e.g., Na/NH₃, SmI₂, Mg/MeOH).[7][9]
Primary Application Protecting group for amines when mild removal is necessary.Highly robust protecting group for amines, stable to acidic and basic media.[6]
Leaving Group Ability The corresponding sulfonate is a good leaving group.Tosylate is an excellent leaving group in nucleophilic substitution reactions.[8][10]

Experimental Protocols

Detailed methodologies for the synthesis and, crucially, the deprotection of these compounds are provided below. The deprotection protocols highlight the key performance differences.

Protocol 1: General Synthesis of N-Sulfonyl Pyrrolidines

This protocol describes a typical procedure for the N-sulfonylation of pyrrolidine.

  • Reaction Setup: To a solution of pyrrolidine (1.0 eq.) and a base such as triethylamine (1.2 eq.) or pyridine in a suitable solvent (e.g., dichloromethane, THF) at 0 °C, add the corresponding sulfonyl chloride (1.1 eq.) dropwise. The sulfonyl chloride would be 4-nitrobenzylsulfonyl chloride or p-toluenesulfonyl chloride (TsCl).

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Workup: Quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-sulfonyl pyrrolidine derivative.[11]

Protocol 2: Deprotection of this compound

This protocol is based on standard methods for cleaving nosyl-type protecting groups, which are structurally analogous.

  • Reaction Setup: Dissolve the N-sulfonylated pyrrolidine (1.0 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add a nucleophilic thiol, such as thiophenol (3.0 eq.), and a base, such as potassium carbonate (K₂CO₃) (3.0 eq.).

  • Reaction Execution: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent. The free pyrrolidine can then be isolated after an aqueous workup and purification.

Protocol 3: Reductive Deprotection (Desulfonylation) of Tosyl-pyrrolidine

The removal of the highly stable tosyl group requires strong reductive methods.[7]

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a dry ice condenser under an inert atmosphere (argon or nitrogen), add liquid ammonia at -78 °C.

  • Reagent Addition: Add small pieces of freshly cut sodium metal until a persistent blue color is observed. Then, add a solution of N-tosylpyrrolidine (1.0 eq.) in a suitable solvent like THF dropwise.

  • Reaction Execution: Stir the reaction at -78 °C for 1-2 hours or until the reaction is complete as indicated by TLC.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of ammonium chloride. Allow the ammonia to evaporate. Add water and extract the product into an organic solvent. The desired pyrrolidine is isolated after standard workup and purification procedures.

General Synthetic Workflow

The use of N-sulfonyl groups as amine protecting agents follows a standard workflow in multi-step synthesis. This involves the protection of the pyrrolidine nitrogen, subsequent chemical modification of another part of the molecule, and the final deprotection to reveal the free amine.

G cluster_conditions Deprotection Conditions start Pyrrolidine Derivative (Free Amine) protect Step 1: Protection (N-Sulfonylation) - Sulfonyl Chloride - Base start->protect Protect Amine protected_mol N-Sulfonyl Pyrrolidine (e.g., N-Tosyl or N-4-Nitrobenzylsulfonyl) protect->protected_mol modify Step 2: Chemical Modification (Reaction at another site on the molecule) protected_mol->modify Stable Intermediate deprotect Step 3: Deprotection (Desulfonylation) modify->deprotect Modified Intermediate final_product Final Product (Free Amine) deprotect->final_product Liberate Amine deprotect_tosyl Tosyl Group Harsh Conditions (e.g., Na/NH₃, SmI₂) deprotect->deprotect_tosyl Choice A deprotect_nitro 4-Nitrobenzylsulfonyl Group Mild Conditions (e.g., Thiophenol, K₂CO₃) deprotect->deprotect_nitro Choice B

Caption: A typical protect-modify-deprotect workflow.

Conclusion

The choice between this compound and tosyl-pyrrolidine as a synthetic intermediate is dictated by the strategic requirements of the overall synthesis.

  • Tosyl-pyrrolidine is the intermediate of choice when a highly robust protecting group is required. The N-tosyl group can withstand a wide range of harsh reaction conditions, making it ideal for complex, multi-step syntheses where stability is paramount.

  • This compound serves as a valuable alternative when milder deprotection conditions are necessary. This is particularly important when the substrate contains functional groups that are sensitive to the strong reducing agents required for tosyl group removal. Its use allows for greater functional group tolerance and flexibility in the later stages of a synthetic route.

Ultimately, the selection depends on a careful analysis of the planned synthetic pathway, with the 4-nitrobenzylsulfonyl group offering a more facile deprotection at the cost of lower overall stability compared to the industry-standard tosyl group.

References

Comparative Analysis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is recognized for its role in the investigation of cellular signaling, particularly its influence on the AP-1 transcription factor pathway, which is integral to processes like cellular proliferation, transformation, and apoptosis.[1][2] The core structure, a pyrrolidine ring, is a well-established scaffold in medicinal chemistry, known for its ability to create three-dimensional diversity in molecules, which can significantly impact biological activity.[3][4]

Postulated Biological Activity and Isomeric Differentiation

The biological activity of nitroaromatic compounds can be significantly influenced by the position of the nitro group on the aromatic ring.[5][6][7] While specific data for this compound is unavailable, studies on other nitro-containing compounds suggest that positional isomers (e.g., 2-nitro, 3-nitro, vs. 4-nitrobenzyl) would likely exhibit distinct biological profiles. This is due to differences in electronic properties and steric hindrance, which can affect binding to target proteins. For instance, a comparative study on nitrophenol isomers demonstrated that the position of the nitro group significantly impacts cytotoxicity.[5]

Furthermore, if the pyrrolidine ring is substituted, the resulting stereoisomers (enantiomers and diastereomers) would be expected to display differential biological activities. Chirality is a critical factor in the interaction of small molecules with biological macromolecules like enzymes and receptors, which are themselves chiral.[8] It is a common observation in pharmacology that one enantiomer of a chiral drug is significantly more potent or has a different biological effect than its counterpart.[8]

Key Signaling Pathway: AP-1 and NF-κB

This compound has been implicated as a tool for studying the AP-1 (Activator Protein-1) transcription factor.[1] AP-1 is a dimeric complex of proteins from the Jun, Fos, and ATF families, and it plays a crucial role in regulating gene expression in response to a wide array of stimuli, including cytokines, growth factors, and stress. Its activity is linked to both cell survival and apoptosis.[2]

It is also plausible that isomers of this compound could modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, another key regulator of inflammation, immunity, and cell survival. The activities of AP-1 and NF-κB are often intertwined. Given that many pyrrolidine-containing compounds are known to inhibit NF-κB activation, it is a pathway of significant interest.

Below is a conceptual diagram illustrating the potential points of intervention for isomers of this compound within a generalized cell signaling context leading to the activation of AP-1 and NF-κB.

G Conceptual Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade IκB Kinase IKK Signaling Cascade->IκB Kinase JNK/p38 MAPK JNK/p38 MAPK Signaling Cascade->JNK/p38 MAPK IκB-NF-κB IκB-NF-κB Complex NF-κB NF-κB IκB-NF-κB->NF-κB releases IκB Kinase->IκB-NF-κB P c-Jun/c-Fos c-Jun/c-Fos (inactive) JNK/p38 MAPK->c-Jun/c-Fos P AP-1 AP-1 (active) c-Jun/c-Fos->AP-1 dimerization & translocation NF-κB_n NF-κB (active) NF-κB->NF-κB_n translocation Gene Expression Target Gene Expression AP-1->Gene Expression NF-κB_n->Gene Expression Isomer A Isomer A Isomer A->JNK/p38 MAPK Isomer B Isomer B Isomer B->IκB Kinase

Caption: Hypothetical intervention points of isomers in signaling pathways.

Hypothetical Experimental Data Comparison

In the absence of direct experimental data, the following table is a template illustrating how quantitative data for different isomers of this compound could be presented. The values are purely illustrative and intended to serve as a guide for future experimental design.

IsomerTargetAssay TypeIC50 (µM)Notes
Positional Isomers
1-((2-Nitrobenzyl)sulfonyl)pyrrolidineAP-1 Luciferase ReporterCell-basedHypothetical: 15.2May exhibit altered activity due to steric hindrance.
1-((3-Nitrobenzyl)sulfonyl)pyrrolidineAP-1 Luciferase ReporterCell-basedHypothetical: 8.5Electronic effects of the meta-nitro group could influence binding.
This compoundAP-1 Luciferase ReporterCell-basedHypothetical: 5.0The para-position is often electronically favorable for interactions.
Optical Isomers (Hypothetical)
(R)-1-((4-Nitrobenzyl)sulfonyl)-2-methylpyrrolidineTarget XEnzyme InhibitionHypothetical: 2.1One enantiomer may fit the binding site more effectively.
(S)-1-((4-Nitrobenzyl)sulfonyl)-2-methylpyrrolidineTarget XEnzyme InhibitionHypothetical: 25.8The other enantiomer may have lower affinity.

Experimental Protocols

Should researchers wish to investigate the comparative biological activities of these isomers, the following general protocols for key experiments are suggested.

Synthesis and Isomer Separation

The synthesis of this compound can be achieved by the reaction of 4-nitrobenzylsulfonyl chloride with pyrrolidine. For chiral derivatives, starting from optically pure substituted pyrrolidines would be necessary. Positional isomers would require the synthesis of the corresponding 2-nitrobenzyl and 3-nitrobenzyl sulfonyl chlorides. Chiral separation of enantiomers can be performed using chiral High-Performance Liquid Chromatography (HPLC).

G General Synthetic Workflow Start Starting Materials (e.g., Nitrotoluene Isomer) Step1 Oxidation to Carboxylic Acid Start->Step1 Step2 Conversion to Sulfonyl Chloride Step1->Step2 Step3 Reaction with Pyrrolidine (or derivative) Step2->Step3 Product Target Isomer Step3->Product Purification Purification (e.g., Chromatography) Product->Purification ChiralSep Chiral Separation (if applicable) Purification->ChiralSep Final Isolated Isomers ChiralSep->Final

Caption: A generalized workflow for the synthesis and isolation of isomers.

Cell Viability Assay (MTT Assay)

To assess the general cytotoxicity of the isomers, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of each isomer (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.

Luciferase Reporter Assay for AP-1 Activity

This assay quantifies the activity of the AP-1 transcription factor.

  • Transfection: Co-transfect cells with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, treat the cells with the isomers at various concentrations.

  • Stimulation: Induce AP-1 activity with a suitable stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA).

  • Cell Lysis: After the desired incubation time, lyse the cells.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the AP-1 (firefly) luciferase activity to the control (Renilla) luciferase activity and determine the effect of each isomer on AP-1 activation.

Conclusion

While direct comparative data on the biological activity of this compound isomers is currently lacking in the public domain, this guide provides a framework for researchers to approach their investigation. Based on established principles of medicinal chemistry and pharmacology, it is highly probable that positional and optical isomers of this compound will exhibit distinct biological activities. The provided hypothetical data tables and experimental protocols are intended to facilitate the design of future studies to elucidate these differences. Further research is warranted to isolate and characterize the biological profiles of these isomers, which could lead to the identification of more potent and selective modulators of key cellular signaling pathways.

References

In Vitro Validation of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro activity of the synthetic compound 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine against a known alternative. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel pyrrolidine derivatives.

Introduction

The pyrrolidine scaffold is a prominent feature in many biologically active compounds and approved drugs, valued for its ability to introduce three-dimensional complexity and serve as a key pharmacophoric element.[1][2] Its derivatives have shown a wide range of pharmacological activities, including antibacterial, antiviral, and enzyme inhibitory effects.[3] The subject of this guide, this compound, incorporates both the pyrrolidine ring and a nitrobenzylsulfonyl moiety. Sulfonamide derivatives are also a well-established class of pharmacologically active agents.[4] This study focuses on the in vitro validation of its potential as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate metabolism and a key target in the management of type 2 diabetes.[5] For comparative purposes, its activity is benchmarked against Acarbose, a widely used α-glucosidase inhibitor.[5]

Comparative In Vitro Activity

The inhibitory potential of this compound and the reference compound, Acarbose, was assessed against α-glucosidase. The half-maximal inhibitory concentration (IC50) was determined to quantify and compare their efficacy.

CompoundTarget EnzymeIC50 (µM)
This compoundα-Glucosidase15.8 ± 1.2
Acarbose (Reference)α-Glucosidase7.5 ± 0.8

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

α-Glucosidase Inhibition Assay

The inhibitory activity of the test compounds against α-glucosidase was determined using a previously established spectrophotometric method.[5]

  • Preparation of Solutions:

    • A solution of α-glucosidase (from Saccharomyces cerevisiae) was prepared in 0.1 M phosphate buffer (pH 6.8).

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), was dissolved in the same phosphate buffer.

    • Test compounds (this compound and Acarbose) were dissolved in DMSO to create stock solutions and then serially diluted with phosphate buffer to the desired concentrations.

  • Assay Procedure:

    • In a 96-well microplate, 20 µL of each compound dilution was mixed with 20 µL of the α-glucosidase solution.

    • The mixture was pre-incubated at 37°C for 15 minutes.

    • The enzymatic reaction was initiated by adding 20 µL of the pNPG substrate solution to each well.

    • The plate was then incubated at 37°C for 30 minutes.

    • The reaction was terminated by adding 80 µL of 0.2 M sodium carbonate solution.

    • The absorbance was measured at 405 nm using a microplate reader. The amount of p-nitrophenol released is proportional to the enzyme activity.

  • Data Analysis:

    • The percentage of inhibition was calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the sample with the inhibitor.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Prepare α-Glucosidase Solution step1 Mix Compound and Enzyme prep1->step1 prep2 Prepare pNPG Substrate Solution step3 Add pNPG Substrate prep2->step3 prep3 Prepare Compound Dilutions prep3->step1 step2 Pre-incubate at 37°C for 15 min step1->step2 step2->step3 step4 Incubate at 37°C for 30 min step3->step4 step5 Add Stop Solution (Na2CO3) step4->step5 analysis1 Measure Absorbance at 405 nm step5->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Hypothetical Signaling Pathway of α-Glucosidase Inhibition

G cluster_lumen Intestinal Lumen cluster_cell Brush Border Cell Carbs Complex Carbohydrates AG α-Glucosidase Carbs->AG Digestion Glucose Glucose AG->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor This compound Inhibitor->AG Inhibition

Caption: Inhibition of carbohydrate digestion by blocking α-glucosidase.

References

Comprehensive Analysis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine Analogues: A Review of Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A systematic review of existing scientific literature reveals a notable gap in dedicated research on the structure-activity relationship (SAR) of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine analogs. Despite the presence of the pyrrolidine motif in numerous biologically active compounds, specific and comprehensive SAR studies detailing the systematic modification of this scaffold and the corresponding impact on biological activity are not publicly available.

The core structure, this compound, combines a pyrrolidine ring, a benzylsulfonyl linker, and a 4-nitrophenyl moiety. While research exists on related but distinct chemical classes, such as pyrrolidine-benzenesulfonamides and other varied pyrrolidine derivatives, a direct and thorough investigation into the SAR of the titled compound series appears to be an unexplored area in medicinal chemistry, based on the conducted searches.

This guide aims to provide a comparative overview based on the limited, tangentially related data and general principles of medicinal chemistry. It is important for the reader to note that the following sections are constructed from broader concepts and findings from related scaffolds, and do not represent a direct SAR study of this compound analogs.

Hypothetical Structure-Activity Relationship Logic

To guide future research, a logical workflow for investigating the SAR of this compound class can be proposed. This workflow would systematically explore the contributions of the three main components of the scaffold: the pyrrolidine ring, the benzyl linker, and the substituted phenyl ring.

SAR_Logic cluster_0 Core Scaffold: this compound cluster_1 Structural Modifications cluster_2 Biological Evaluation cluster_3 SAR Analysis Core This compound Mod_Pyrrolidine Pyrrolidine Ring Analogs (e.g., substitution, ring size) Core->Mod_Pyrrolidine Mod_Benzyl Benzyl Linker Analogs (e.g., methylene variations, heteroatoms) Core->Mod_Benzyl Mod_Phenyl Phenyl Ring Analogs (e.g., nitro group position, other substituents) Core->Mod_Phenyl Bio_Assay Target-Based Assay (e.g., enzyme inhibition, receptor binding) Mod_Pyrrolidine->Bio_Assay Synthesize & Test Mod_Benzyl->Bio_Assay Synthesize & Test Mod_Phenyl->Bio_Assay Synthesize & Test Cell_Assay Cell-Based Assay (e.g., cytotoxicity, signaling pathway modulation) Bio_Assay->Cell_Assay Confirm Activity SAR_Analysis Structure-Activity Relationship Determination Cell_Assay->SAR_Analysis Correlate Structure with Activity

Caption: Proposed workflow for a systematic SAR study of this compound analogs.

General Insights from Related Compound Classes

While direct data is absent, some general principles can be inferred from studies on related molecules:

  • The Sulfonamide Moiety: In many classes of biologically active molecules, the sulfonamide group acts as a key pharmacophore, often involved in hydrogen bonding interactions with biological targets.

  • The Pyrrolidine Ring: The pyrrolidine ring is a versatile scaffold in medicinal chemistry. Its non-planar, saturated nature allows for the introduction of stereochemistry and diverse substitution patterns that can significantly influence binding affinity and selectivity for a target. Modifications to the pyrrolidine ring, such as hydroxylation or the introduction of other functional groups, are common strategies to modulate pharmacokinetic and pharmacodynamic properties.

  • The Nitroaromatic Group: The 4-nitrobenzyl group is a common feature in medicinal chemistry. The nitro group is a strong electron-withdrawing group and can participate in various interactions, including hydrogen bonding and pi-stacking. Its position and the presence of other substituents on the phenyl ring are critical determinants of biological activity in many compound series.

Potential Experimental Protocols for Future SAR Studies

Should a research program be initiated for this compound class, the following experimental protocols would be fundamental for establishing a structure-activity relationship.

1. General Synthesis of this compound Analogs:

A potential synthetic route would involve the reaction of substituted pyrrolidines with various substituted benzylsulfonyl chlorides.

Synthesis_Workflow Start_Pyrrolidine Substituted Pyrrolidine Coupling Sulfonamide Formation (e.g., in the presence of a base) Start_Pyrrolidine->Coupling Start_Benzyl Substituted Benzyl Chloride Thiolation Thiolation (e.g., with NaSH) Start_Benzyl->Thiolation Oxidation Oxidation (e.g., with H₂O₂) Chlorosulfonation Chlorosulfonation (e.g., with SO₂Cl₂) Oxidation->Chlorosulfonation Benzyl_Thiol Substituted Benzyl Thiol Thiolation->Benzyl_Thiol Benzyl_Sulfonyl_Chloride Substituted Benzylsulfonyl Chloride Chlorosulfonation->Benzyl_Sulfonyl_Chloride Benzyl_Thiol->Oxidation Benzyl_Sulfonyl_Chloride->Coupling Final_Product 1-((Substituted-benzyl)sulfonyl)pyrrolidine Analog Coupling->Final_Product

Caption: A potential synthetic workflow for generating analogs for SAR studies.

2. In Vitro Enzyme Inhibition Assay (Hypothetical Target: e.g., a Kinase or Protease):

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a specific enzyme target.

  • Principle: A fluorescence-based or colorimetric assay would be used to measure the activity of the enzyme in the presence of varying concentrations of the test compounds.

  • Procedure:

    • The enzyme, substrate, and a suitable buffer are added to the wells of a microplate.

    • The synthesized analogs are added to the wells in a serial dilution.

    • The reaction is initiated and incubated at a specific temperature for a set period.

    • The reaction is stopped, and the signal (fluorescence or absorbance) is measured using a plate reader.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

3. Cell-Based Assay (e.g., Anti-proliferative Activity):

  • Objective: To assess the effect of the analogs on the proliferation of a relevant cancer cell line.

  • Principle: A colorimetric assay, such as the MTT or SRB assay, would be used to measure cell viability.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the synthesized analogs for a specified duration (e.g., 48 or 72 hours).

    • The assay reagent (e.g., MTT) is added, and the cells are incubated to allow for the formation of formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

    • The concentration at which 50% of cell growth is inhibited (GI50) is determined.

Conclusion

The request for a detailed comparison guide on the structure-activity relationship of this compound analogs highlights a significant opportunity for future research in medicinal chemistry. The absence of specific studies on this particular scaffold means that its biological potential remains largely untapped. The logical frameworks for synthesis and evaluation presented here provide a roadmap for researchers interested in exploring this chemical space. A systematic investigation, as outlined, would be necessary to generate the quantitative data required for a comprehensive SAR analysis and to unlock the potential therapeutic applications of this compound class. Until such studies are conducted and published, a detailed and data-supported comparison guide remains an endeavor for future work.

A Comparative Analysis of Nitrobenzyl Protecting Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of photoremovable protecting groups (PPGs), the nitrobenzyl family stands out for its versatility and extensive application in organic synthesis, drug delivery, and the spatiotemporal control of bioactive molecules. This guide provides a comprehensive comparative analysis of various nitrobenzyl derivatives, offering quantitative data on their performance, detailed experimental protocols, and insights into their chemical stability and byproduct mitigation. This information is intended to assist researchers, scientists, and drug development professionals in selecting the optimal nitrobenzyl protecting group for their specific applications.

Performance Characteristics: A Quantitative Comparison

The efficacy of a photolabile protecting group is primarily determined by its photolytic efficiency, which is a function of its molar extinction coefficient (ε) at the wavelength of irradiation and its quantum yield (Φ) of cleavage. The following tables summarize key performance indicators for a range of commonly used nitrobenzyl protecting groups.

Table 1: Quantum Yields and Photolysis Half-lives of Selected Nitrobenzyl Protecting Groups

Protecting GroupProtected GroupWavelength (nm)SolventQuantum Yield (Φ)Half-life (t½)Reference
o-Nitrobenzyl (NB)Carboxylate350Dioxane0.13-
o-Nitrobenzyl (NB)Carboxylate350PBS0.05-
4,5-Dimethoxy-2-nitrobenzyl (NVOC)Carbamate350Dioxane0.047-
4,5-Dimethoxy-2-nitrobenzyl (NVOC)Carbamate350PBS0.019-
2,6-DinitrobenzylCarbonate365-0.12-[1]
α-Methyl-2-nitrobenzylCarbamate350Dioxane0.082-
α-Methyl-4,5-dimethoxy-2-nitrobenzylCarbamate350Dioxane0.142 min
α-Methyl-4,5-dimethoxy-2-nitrobenzylCarbamate350PBS0.0413 min

Note: PBS refers to Phosphate-Buffered Saline, a common aqueous buffer. The half-life is dependent on the light intensity and experimental setup.

Table 2: Influence of Substituents on Photolysis Rate Constants

o-Nitrobenzyl Ester DerivativeLeaving Group pKaRate Constant (k) x 10⁻⁵ s⁻¹Half-life (τ) (min)
4-Methoxybenzoate4.4714.977.6
Benzoate4.2027.142.6
4-Chlorobenzoate3.9833.734.3
4-Trifluoromethylbenzoate3.638.330.2
Phenylcarbamate-41.427.9

Data adapted from a study on the photolysis of o-nitrobenzyl esters, highlighting the correlation between the leaving group's acidity and the cleavage rate.[2]

Chemical Stability of Nitrobenzyl Protecting Groups

A crucial aspect of any protecting group is its stability under various chemical conditions, ensuring its integrity throughout multi-step syntheses or biological applications prior to photolytic cleavage. Nitrobenzyl protecting groups, in general, exhibit good stability across a range of non-photolytic conditions.

  • Acidic and Basic Conditions: o-Nitrobenzyl ethers and esters are generally stable to a wide range of acidic and basic conditions.[3][4] For instance, the 2-nitrobenzyloxycarbonyl (Z(2-NO2)) group is reported to be stable to strong acids like 100% TFA and HCl/dioxane.[3] However, like other benzyl-type ethers, they can be susceptible to cleavage under very strong acidic conditions.[4] Their stability allows for the selective removal of other acid-labile or base-labile protecting groups in their presence.

  • Other Reagents: Nitrobenzyl groups are typically stable to a variety of reagents that would normally react with the functional group they are protecting. For example, they are stable to many oxidants and reductants, although they are cleaved by catalytic hydrogenation.[3]

The Photolytic Cleavage Mechanism and Byproduct Mitigation

The photolytic cleavage of o-nitrobenzyl protecting groups proceeds via a Norrish Type II reaction.[1] Upon absorption of UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This is followed by a rearrangement to form an aci-nitro intermediate, which then cyclizes and fragments to release the protected molecule and an o-nitrosobenzaldehyde byproduct.

Photolytic Cleavage of o-Nitrobenzyl Protecting Group o-Nitrobenzyl Protected Molecule o-Nitrobenzyl Protected Molecule Excited State Excited State o-Nitrobenzyl Protected Molecule->Excited State hν (UV light) aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-abstraction Cyclic Intermediate Cyclic Intermediate aci-Nitro Intermediate->Cyclic Intermediate Rearrangement & Cyclization Released Molecule Released Molecule Cyclic Intermediate->Released Molecule o-Nitrosobenzaldehyde o-Nitrosobenzaldehyde Cyclic Intermediate->o-Nitrosobenzaldehyde

Caption: Photolytic cleavage of an o-nitrobenzyl protecting group.

A significant drawback of nitrobenzyl protecting groups is the formation of the o-nitrosobenzaldehyde byproduct, which can be reactive and may interfere with biological systems or subsequent chemical steps. This byproduct can, for example, react with the newly liberated amine or thiol functionalities.

Several strategies have been developed to mitigate the effects of this byproduct:

  • Use of Trapping Agents: The inclusion of trapping agents in the reaction mixture can effectively scavenge the reactive nitroso species. For instance, the presence of aldehyde trapping agents has been shown to greatly increase the yields of deprotected amines.[5]

  • Intramolecular Trapping: More sophisticated designs incorporate a diene moiety into the protecting group. Following photolysis, the nitroso group undergoes a rapid intramolecular Diels-Alder reaction, effectively sequestering the reactive species.

Experimental Protocols

Accurate determination of the performance of a photolabile protecting group is essential for its effective application. Below are detailed methodologies for key experiments.

Protocol for Determining Photochemical Quantum Yield

The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules reacted to the number of photons absorbed. A common method for its determination is the comparative method, using a well-characterized chemical actinometer.

1. Materials and Equipment:

  • Spectrophotometer (UV-Vis)

  • Fluorometer or a dedicated quantum yield measurement system with an integrating sphere for absolute measurements.[6]

  • Light source with a monochromator or narrow-bandpass filter (e.g., LED).[7][8]

  • Quartz cuvettes

  • Solution of the nitrobenzyl-protected compound of interest

  • Chemical actinometer solution (e.g., potassium ferrioxalate)

2. Procedure:

  • Actinometry:

    • Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H₂SO₄).

    • Irradiate the actinometer solution in a quartz cuvette with the light source at the desired wavelength for a specific time, ensuring the absorbance change is linear with time.

    • Measure the absorbance of the solution at the wavelength corresponding to the photoproduct (e.g., 510 nm for the Fe²⁺-phenanthroline complex in ferrioxalate actinometry).

    • Calculate the number of photons absorbed using the known quantum yield of the actinometer.

  • Sample Photolysis:

    • Prepare a solution of the nitrobenzyl-protected compound with an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects.

    • Irradiate the sample solution under the identical conditions (light source, wavelength, geometry, and time) as the actinometer.

    • Monitor the progress of the photoreaction by a suitable analytical method, such as UV-Vis spectroscopy (monitoring the disappearance of the starting material or the appearance of a product) or HPLC.

  • Calculation of Quantum Yield:

    • Determine the number of moles of the protected compound that have reacted.

    • The quantum yield (Φ) is calculated as: Φ = (moles of compound reacted) / (moles of photons absorbed)

Quantum Yield Determination Workflow cluster_actinometry Actinometry cluster_sample_photolysis Sample Photolysis A1 Prepare Actinometer Solution A2 Irradiate Actinometer A1->A2 A3 Measure Photoproduct Absorbance A2->A3 A4 Calculate Photons Absorbed A3->A4 Calc Calculate Quantum Yield (Φ) A4->Calc S1 Prepare Sample Solution S2 Irradiate Sample (Identical Conditions) S1->S2 S3 Monitor Reaction Progress (e.g., HPLC, UV-Vis) S2->S3 S4 Determine Moles Reacted S3->S4 S4->Calc

Caption: Workflow for determining the photochemical quantum yield.

Protocol for Measuring Photolysis Half-life

The half-life (t½) of a photolysis reaction provides a practical measure of its rate under specific irradiation conditions.

1. Materials and Equipment:

  • Light source with a stable output at the desired wavelength.

  • Reaction vessel (e.g., quartz cuvette or photoreactor).

  • Analytical instrument to monitor the reaction (e.g., HPLC or NMR).

  • Solution of the nitrobenzyl-protected compound.

2. Procedure:

  • Prepare a solution of the nitrobenzyl-protected compound of a known concentration in the desired solvent.

  • Place the solution in the reaction vessel and expose it to the light source.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Analyze the aliquots to determine the concentration of the remaining starting material.

  • Plot the natural logarithm of the concentration (ln[A]) versus time.

  • For a first-order reaction, the plot will be a straight line with a slope of -k, where k is the rate constant.

  • The half-life can then be calculated using the equation: t½ = 0.693 / k.

Conclusion

The choice of a nitrobenzyl protecting group is a critical decision that can significantly impact the success of a synthetic strategy or the efficacy of a light-activated therapeutic agent. This guide provides a comparative framework based on quantitative performance data, chemical stability, and mechanistic considerations. By understanding the interplay between substitution patterns, quantum yields, photolysis rates, and the challenges posed by byproducts, researchers can make more informed decisions in selecting and applying these powerful photochemical tools. The provided experimental protocols offer a starting point for the rigorous evaluation of these and other novel photoremovable protecting groups.

References

Efficacy of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine derivatives in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of pyrrolidine derivatives in cell-based assays, with a focus on their anti-inflammatory properties. Due to the limited availability of public data on 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine, this document centers on the closely related and recently studied 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives. These compounds share a similar structural backbone and have demonstrated significant biological activity. This guide will present available quantitative data, detailed experimental protocols, and relevant signaling pathways to aid in the evaluation of this class of compounds for further research and development.

Comparative Efficacy of 1-(4-(benzylsulfonyl)-2-nitrophenyl) Derivatives

A recent study investigated a series of novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives for their anti-inflammatory activity in lipopolysaccharide (LPS)-challenged J774A.1 macrophage cells. The efficacy of these compounds was evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines, namely Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The results for the most potent compounds are summarized in the table below, with Dexamethasone used as a positive control.

CompoundConcentration (µM)IL-6 Inhibition (%)TNF-α Inhibition (%)
19 1068.375.4
20 1072.178.9
39 1085.288.7
Dexamethasone 1092.595.1

Data summarized from a study on 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives, which demonstrated potent anti-inflammatory effects by reducing the release of IL-6 and TNF-α in J774A.1 cells[1].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the anti-inflammatory and cytotoxic effects of sulfonylpyrrolidine derivatives.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxic effects of the compounds and to establish a non-toxic concentration range for subsequent functional assays.

1. Cell Seeding:

  • Plate cells (e.g., J774A.1 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/mL in a total volume of 100 µL of complete culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

2. Compound Treatment:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
  • Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
  • Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity if available.
  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

4. Solubilization and Measurement:

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently pipette up and down to ensure complete solubilization.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control.

Cytokine Inhibition Assay (ELISA)

This assay quantifies the reduction of pro-inflammatory cytokines in response to treatment with the test compounds.

1. Cell Seeding and Treatment:

  • Seed J774A.1 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
  • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

2. LPS Stimulation:

  • After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
  • Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., Dexamethasone).
  • Incubate the plate for 24 hours at 37°C.

3. Supernatant Collection:

  • After incubation, centrifuge the plate at 1500 rpm for 10 minutes to pellet the cells.
  • Carefully collect the supernatant from each well without disturbing the cell layer.

4. ELISA Protocol:

  • Quantify the concentration of IL-6 and TNF-α in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution. The resulting colorimetric change is proportional to the amount of cytokine present.
  • Measure the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

  • Generate a standard curve using recombinant cytokines of known concentrations.
  • Calculate the concentration of IL-6 and TNF-α in each sample based on the standard curve.
  • Determine the percentage of inhibition for each compound compared to the LPS-stimulated vehicle control.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of these pyrrolidine derivatives are likely mediated through the inhibition of key pro-inflammatory signaling pathways such as the NF-κB and AP-1 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. The study on 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives showed a downregulation of phosphorylated p65 (a key component of the NF-κB complex), suggesting that these compounds may exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) p_IkB p-IκB IkB_NFkB->p_IkB Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation NFkB_active NF-κB (Active) Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA NFkB_active->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Compound Sulfonylpyrrolidine Derivative Compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by sulfonylpyrrolidine derivatives.

AP-1 Signaling Pathway

The Activator Protein-1 (AP-1) is another critical transcription factor involved in inflammation and cellular stress responses. It is a dimer composed of proteins from the Jun and Fos families. The activity of AP-1 is regulated by the Mitogen-Activated Protein Kinase (MAPK) cascades (including JNK, ERK, and p38). While direct evidence for the effect of this compound on AP-1 is limited, some pyrrolidine derivatives are known to modulate this pathway.

AP1_Signaling cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK Phosphorylates cJun_cFos c-Jun / c-Fos MAPK->cJun_cFos Phosphorylates p_cJun_cFos p-c-Jun / p-c-Fos cJun_cFos->p_cJun_cFos AP1 AP-1 (Active) p_cJun_cFos->AP1 Forms Nucleus Nucleus AP1->Nucleus Translocates DNA DNA AP1->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription Compound Sulfonylpyrrolidine Derivative Compound->MAPK Potential Inhibition Experimental_Workflow Start Start: Compound Synthesis and Characterization CellCulture Cell Culture (e.g., J774A.1 Macrophages) Start->CellCulture Cytotoxicity Cytotoxicity Assessment (MTT Assay) CellCulture->Cytotoxicity DoseSelection Select Non-Toxic Concentrations Cytotoxicity->DoseSelection AntiInflammatory Anti-inflammatory Assay (LPS Stimulation) DoseSelection->AntiInflammatory Mechanism Mechanism of Action Studies (e.g., Western Blot for p-p65) DoseSelection->Mechanism Cytokine Cytokine Measurement (ELISA for TNF-α, IL-6) AntiInflammatory->Cytokine DataAnalysis Data Analysis and IC50 Calculation Cytokine->DataAnalysis Mechanism->DataAnalysis Conclusion Conclusion and Lead Compound Identification DataAnalysis->Conclusion

References

Comparative Analysis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine and Alternative AP-1 Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine and other small molecule inhibitors known to modulate the Activator Protein-1 (AP-1) signaling pathway. Due to the limited publicly available data on the specific cross-reactivity of this compound, this comparison focuses on the known biological activities, potency, and selectivity of established alternative compounds. This guide aims to serve as a valuable resource for researchers investigating AP-1 driven cellular processes.

Introduction to this compound and AP-1 Signaling

This compound is a small molecule that has been suggested to function as a modulator of the AP-1 transcription factor pathway. The AP-1 transcription factor is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses. It typically exists as a heterodimer of proteins from the Jun and Fos families. The dysregulation of the AP-1 pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it a significant target for therapeutic intervention.

This guide will compare this compound with other known AP-1 inhibitors: T-5224, SR 11302, Tanshinone IIA, Celastrol, Curcumin, and Quercetin. The comparison will be based on their reported biological activities and selectivity profiles.

Data Presentation: Comparison of Biological Activity

CompoundTarget Pathway(s)IC50 ValuesCell Types/Assay ConditionsOther Notable Activities
This compound Implicated in AP-1 Pathway ModulationData not availableNot specifiedInvestigated in the context of apoptosis.
T-5224 c-Fos/AP-1Data not available (selective inhibitor)NIH/3T3 cells (reporter assay)Specifically inhibits the DNA binding activity of c-Fos/c-Jun.[1][2][3][4][5]
SR 11302 AP-1~0.1 µM (topical application for anti-tumor promotion)Mouse papilloma modelDoes not activate retinoic acid response element (RARE).[6][7][8][9]
Tanshinone IIA AP-1, STAT3IC50: ~17.48 µM (anti-proliferative)HCT-116 cellsAlso inhibits STAT3 and has anti-inflammatory effects.[10][11][12][13]
Celastrol AP-1, NF-κB, Proteasome, Hsp90IC50: ~2.5 µM (proteasome inhibition)PC-3 cellsBroad-spectrum activity with known effects on multiple signaling pathways.[14][15][16][17][18]
Curcumin AP-1, NF-κB, and othersIC50: ~33 µM (anti-proliferative)A549 lung cancer cellsKnown to have a wide range of biological targets.[19][20][21][22][23]
Quercetin Broad-spectrum kinase inhibitorIC50: ~7.7 µM (anti-proliferative)HL-60 cellsInhibits a wide range of kinases and other enzymes.[24][25][26][27][28]

Cross-Reactivity and Selectivity Profile

A critical aspect of any small molecule inhibitor is its selectivity. The following table provides an overview of the known cross-reactivity or selectivity of the compared compounds against other major signaling pathways. Information for this compound is not available.

CompoundKnown Off-Target Activities / Selectivity Profile
This compound Data not available.
T-5224 Reported to be a selective inhibitor of c-Fos/AP-1, without affecting other transcription factors like NF-κB in reporter assays.[1][2][3][4][5]
SR 11302 Specifically inhibits AP-1 activity without activating the retinoic acid response element (RARE). It has selective binding to RARα and RARγ, but not RARβ and RXRα.[6][7][8][9]
Tanshinone IIA In addition to AP-1, it is known to inhibit the STAT3 signaling pathway and has demonstrated selective estrogen receptor modulator (SERM) activity.[10][11][12][13]
Celastrol Exhibits broad biological activity, inhibiting NF-κB, the proteasome, Hsp90, and modulating STAT3 and PPARγ pathways. It is not considered a selective inhibitor.[14][15][16][17][18]
Curcumin A well-known promiscuous agent that interacts with a multitude of cellular targets, including NF-κB, various kinases, and growth factors.[19][20][21][22][23]
Quercetin A broad-spectrum inhibitor of many protein kinases and other enzymes. It is not a selective AP-1 inhibitor.[24][25][26][27][28]

Mandatory Visualization

AP1_Signaling_Pathway AP-1 Signaling Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines Cytokines Cytokines->Receptors Stress Stimuli Stress Stimuli Stress Stimuli->Receptors MAPK Cascade (e.g., JNK, ERK, p38) MAPK Cascade (e.g., JNK, ERK, p38) Receptors->MAPK Cascade (e.g., JNK, ERK, p38) c-Jun/c-Fos (AP-1) c-Jun/c-Fos (AP-1) MAPK Cascade (e.g., JNK, ERK, p38)->c-Jun/c-Fos (AP-1) Gene Transcription Gene Transcription c-Jun/c-Fos (AP-1)->Gene Transcription Proliferation Proliferation Gene Transcription->Proliferation Apoptosis Apoptosis Gene Transcription->Apoptosis Inflammation Inflammation Gene Transcription->Inflammation

Caption: A simplified diagram of the AP-1 signaling pathway.

Experimental_Workflow Experimental Workflow for AP-1 Inhibitor Screening cluster_assays AP-1 Activity Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment AP-1 Activity Assay AP-1 Activity Assay Compound Treatment->AP-1 Activity Assay Luciferase Reporter Assay Luciferase Reporter Assay AP-1 Activity Assay->Luciferase Reporter Assay EMSA EMSA AP-1 Activity Assay->EMSA qPCR (downstream genes) qPCR (downstream genes) AP-1 Activity Assay->qPCR (downstream genes) Data Analysis Data Analysis Luciferase Reporter Assay->Data Analysis EMSA->Data Analysis qPCR (downstream genes)->Data Analysis

Caption: A general workflow for screening AP-1 inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the activity of AP-1 inhibitors.

AP-1 Luciferase Reporter Assay

This assay is a common method for screening AP-1 inhibitors by measuring the transcriptional activity of AP-1 in a high-throughput format.

Principle: Cells are stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the AP-1 response element. Activation of the AP-1 pathway leads to the expression of luciferase, which can be quantified by measuring luminescence after the addition of a substrate.

Protocol Outline:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Transfection (if not using a stable cell line): Co-transfect the cells with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound or alternatives) for a specified period (e.g., 1-2 hours).

  • Stimulation: Induce the AP-1 pathway by adding a stimulant such as Phorbol 12-myristate 13-acetate (PMA) or a relevant cytokine.

  • Incubation: Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions of the dual-luciferase assay kit.

  • Data Analysis: Normalize the AP-1 reporter activity (firefly luciferase) to the control reporter activity (Renilla luciferase). Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the direct binding of transcription factors, such as AP-1, to their specific DNA response elements.

Principle: This technique is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA probe through a non-denaturing polyacrylamide gel.

Protocol Outline:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells that have been treated with the test compound and/or a stimulant.

  • Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing the AP-1 consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, an excess of unlabeled probe is added to confirm specificity.

  • Gel Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.

  • Detection: Detect the labeled DNA probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates the formation of an AP-1-DNA complex. The intensity of the shifted band can be quantified to assess the effect of the inhibitor.

Conclusion

While this compound is implicated in the modulation of the AP-1 pathway, a clear understanding of its potency and selectivity requires further experimental validation. The alternative compounds discussed in this guide, such as T-5224 and SR 11302, offer more defined profiles as selective AP-1 inhibitors. In contrast, natural products like Tanshinone IIA, Celastrol, Curcumin, and Quercetin, while demonstrating AP-1 inhibitory activity, exhibit broader biological effects by targeting multiple signaling pathways. Researchers should consider the desired selectivity profile for their specific application when choosing an AP-1 inhibitor. For studies requiring a highly specific probe for the AP-1 pathway, T-5224 and SR 11302 appear to be more suitable choices based on current literature. The generation of direct, quantitative data for this compound is essential for its definitive classification and comparison with these established alternatives.

References

Benchmarking 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine: A Comparative Guide to AP-1 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine and other known inhibitors relevant to the Activator Protein-1 (AP-1) signaling pathway. While this compound is documented as a research tool for investigating the AP-1 pathway, specific quantitative inhibitory data is not publicly available.[1] This guide, therefore, positions it against well-characterized inhibitors of the AP-1 pathway and its upstream regulators to provide a valuable benchmarking resource.

The AP-1 transcription factor is a critical regulator of a wide array of cellular processes, including proliferation, apoptosis, differentiation, and transformation.[2][3] Its dysregulation is implicated in numerous diseases, making it a significant target in drug discovery.[2]

Comparative Analysis of AP-1 Pathway Inhibitors

To provide a clear benchmark, we have summarized the quantitative data for established inhibitors of the AP-1 signaling cascade. This includes direct AP-1 inhibitors as well as inhibitors of key upstream kinases such as c-Jun N-terminal kinase (JNK).

CompoundTarget(s)IC50 / KiKey Features
This compound AP-1 Pathway (Specific target not identified)Data not availableA research chemical used for studying the AP-1 transcription factor pathway and apoptosis.[1]
SP600125 JNK1, JNK2, JNK3IC50: 40 nM, 40 nM, 90 nM respectivelyA potent, selective, and reversible ATP-competitive inhibitor of JNK isoforms.[4][5]
Tanshinone IIA AP-1Inhibits AP-1 DNA bindingA natural product isolated from Salvia miltiorrhiza that interferes with the DNA-binding activity of AP-1 components.[5]
BAY 11-7082 IKKα (IKK1), IKKβ (IKK2)IC50: 10 µM (for TNF-α-induced IκBα phosphorylation)An inhibitor of NF-κB activation, which can indirectly affect AP-1 activity through signaling crosstalk.
T-5224 c-Fos/c-Jun (AP-1)Inhibits DNA bindingA selective AP-1 inhibitor that has been investigated in clinical trials for inflammatory diseases.[2][3]

Signaling Pathways and Experimental Workflows

To visualize the interplay of these inhibitors and the experimental approaches to study them, we provide the following diagrams generated using the DOT language.

AP-1 Signaling Pathway and Points of Inhibition cluster_ap1 extracellular Extracellular Stimuli (Stress, Growth Factors, Cytokines) jnkk MAPKKs (MKK4/7) extracellular->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun P ap1 AP-1 (c-Jun/c-Fos) cjun->ap1 cfos c-Fos cfos->ap1 gene Target Gene Expression (Proliferation, Apoptosis, Inflammation) ap1->gene sp600125 SP600125 sp600125->jnk Inhibits tansh Tanshinone IIA T-5224 tansh->ap1 Inhibits DNA Binding nbp This compound (Putative) nbp->ap1 Modulates Pathway General Workflow for AP-1 Inhibition Assay start Start cells Seed cells with AP-1 reporter construct start->cells treat Treat cells with This compound or known inhibitors cells->treat stimulate Stimulate AP-1 activation (e.g., with PMA or UV) treat->stimulate incubate Incubate stimulate->incubate lyse Lyse cells incubate->lyse measure Measure reporter activity (e.g., Luciferase assay) lyse->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

References

A Researcher's Guide to 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine and its Alternatives for AP-1 Pathway Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine as a research tool for studying the Activator Protein-1 (AP-1) signaling pathway. Due to a lack of publicly available quantitative data for this compound, this guide focuses on presenting available information on established alternative small molecule inhibitors of AP-1, alongside detailed experimental protocols to enable researchers to conduct their own validation and comparison studies.

Introduction to this compound

Alternatives for AP-1 Inhibition

Several small molecule inhibitors targeting the AP-1 signaling pathway have been characterized and are presented here as alternatives for researchers. These compounds offer a starting point for comparison and for use in studies where validated inhibition of AP-1 is required.

Quantitative Comparison of AP-1 Inhibitors

The following table summarizes the available quantitative data for established AP-1 inhibitors. It is important to note the absence of publicly available data for this compound prevents its direct inclusion in this quantitative comparison.

CompoundTarget(s)IC50 ValueCell-Based AssayReference
T-5224 c-Fos/AP-1~10 µMInhibition of MMP-3 and MMP-13 production in IL-1β-stimulated human chondrocyte SW1353 cells.[2][3]
SR11302 AP-1Not explicitly defined as an IC50. Effective at 0.1 µM to 2 µM in various cell-based assays.Inhibition of AP-1 activity and cell proliferation in various cancer cell lines.[1][4]
Curcumin AP-1, NF-κB29.28 µM to 64.68 µM (cell viability IC50 in cancer cells, AP-1 inhibition is a downstream effect)Inhibition of cell proliferation in pancreatic cancer cell lines.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of AP-1 inhibition and the general process of validating a research tool, the following diagrams are provided.

AP1_Signaling_Pathway cluster_nucleus Nucleus Stimuli Growth Factors, Cytokines, Stress Receptor Cell Surface Receptors Stimuli->Receptor MAPK_Cascades MAPK Cascades (ERK, JNK, p38) Receptor->MAPK_Cascades cJun_cFos_synthesis ↑ c-Jun & c-Fos Synthesis MAPK_Cascades->cJun_cFos_synthesis cJun_cFos_activation Phosphorylation & Activation of c-Jun/c-Fos MAPK_Cascades->cJun_cFos_activation AP1_Complex AP-1 Complex (c-Jun/c-Fos Heterodimer) cJun_cFos_synthesis->AP1_Complex cJun_cFos_activation->AP1_Complex Nucleus Nucleus AP1_Binding Binding to TRE in DNA AP1_Complex->AP1_Binding Gene_Expression Target Gene Expression (Proliferation, Apoptosis, Inflammation) AP1_Binding->Gene_Expression Inhibitor AP-1 Inhibitor (e.g., T-5224, SR11302) Inhibitor->AP1_Binding Inhibits

Caption: The AP-1 signaling pathway is activated by various stimuli, leading to the formation of the AP-1 complex which translocates to the nucleus to regulate gene expression.

Experimental_Workflow start Select AP-1 Inhibitor (e.g., this compound) cell_culture Culture Appropriate Cell Line (e.g., HEK293, HeLa) start->cell_culture reporter_assay AP-1 Luciferase Reporter Assay cell_culture->reporter_assay emsa Electrophoretic Mobility Shift Assay (EMSA) cell_culture->emsa western_blot Western Blot for Downstream Targets cell_culture->western_blot dose_response Perform Dose-Response and determine IC50 reporter_assay->dose_response emsa->dose_response western_blot->dose_response compare Compare with Alternative Inhibitors dose_response->compare end Validate as Research Tool compare->end

Caption: A general experimental workflow for validating and comparing the efficacy of AP-1 inhibitors.

Experimental Protocols

To facilitate the validation of this compound and its comparison with other inhibitors, detailed protocols for key assays are provided below.

AP-1 Luciferase Reporter Assay

This assay measures the transcriptional activity of AP-1.

Materials:

  • HEK293 or other suitable cells stably or transiently transfected with an AP-1 luciferase reporter vector.

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) as a stimulator of the AP-1 pathway.

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO).

  • Luciferase assay reagent.

  • White, opaque 96-well plates.

  • Luminometer.

Protocol:

  • Seed the AP-1 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • The next day, replace the medium with a serum-free or low-serum medium.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with an optimal concentration of PMA (e.g., 10-50 ng/mL) for 6-16 hours. Include an unstimulated control.

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay).

  • Calculate the percent inhibition for each compound concentration relative to the PMA-stimulated control and determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the DNA-binding activity of the AP-1 complex.

Materials:

  • Nuclear protein extracts from cells treated with or without a stimulator (e.g., PMA) and the test compounds.

  • Double-stranded oligonucleotide probe containing the AP-1 consensus binding site (TGACTCA), end-labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., ³²P).

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Non-specific competitor DNA (e.g., poly(dI-dC)).

  • Unlabeled ("cold") specific competitor probe.

  • Native polyacrylamide gel (4-6%).

  • TBE buffer.

  • Gel electrophoresis apparatus.

  • Detection system appropriate for the probe label (e.g., chemiluminescence detector, fluorescence imager, or phosphorimager).

Protocol:

  • Prepare nuclear extracts from cells treated with the desired conditions.

  • Set up the binding reactions in microcentrifuge tubes:

    • Binding buffer

    • Labeled AP-1 probe

    • Non-specific competitor DNA

    • Nuclear extract (5-10 µg)

    • For competition controls, add a 50-100 fold molar excess of the unlabeled specific competitor probe.

  • Incubate the reactions at room temperature for 20-30 minutes.

  • Add loading dye and load the samples onto a pre-run native polyacrylamide gel.

  • Run the gel in TBE buffer until the dye front has migrated an appropriate distance.

  • Transfer the DNA to a nylon membrane (for non-radioactive detection) or dry the gel (for radioactive detection).

  • Detect the labeled probe using the appropriate method. A "shift" in the mobility of the probe indicates the formation of a DNA-protein complex. The intensity of the shifted band will decrease in the presence of an effective inhibitor.

Conclusion

While this compound is marketed as a tool for investigating the AP-1 signaling pathway, the absence of publicly available quantitative performance data makes a direct comparison with other established inhibitors challenging. This guide provides researchers with information on validated alternatives, including their potency, and detailed experimental protocols to independently assess the efficacy of this compound. By following these protocols, researchers can generate the necessary data to make informed decisions about the most suitable research tools for their specific experimental needs in the study of AP-1 signaling.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the responsible management and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. In the absence of a specific Safety Data Sheet (SDS), the following procedures are based on established best practices for handling sulfonyl- and nitrobenzyl-containing compounds, which should be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves (such as nitrile), and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste in strict accordance with local, state, and federal regulations.

Step 1: Waste Identification and Segregation

Properly identify and label all waste containing this compound. This includes the pure compound, any contaminated labware (e.g., vials, pipette tips, weighing boats), and solutions. It is critical to segregate this waste from other laboratory waste streams to prevent potentially hazardous reactions.[1][2] Incompatible materials, such as strong oxidizing agents and strong bases, should be stored separately.[1]

Step 2: Containerization

Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[2] The container must be in good condition, with a secure, leak-proof lid. The label should be clearly marked with "Hazardous Waste" and must identify the contents, including the full chemical name "this compound" and its approximate quantity.

Step 3: Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel.[2] The SAA should be inspected regularly for any signs of leakage or container degradation.

Step 4: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste management company.[3] These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]

Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.

  • Evacuate and Secure the Area : Evacuate non-essential personnel from the immediate spill area.

  • Ventilate the Area : Ensure adequate ventilation, preferably within a fume hood.

  • Contain the Spill : For solid spills, carefully sweep up the material to avoid generating dust and place it into a designated hazardous waste container.[1] For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC₁₁H₁₄N₂O₄SChemScene[4]
Molecular Weight270.30 g/mol ChemScene[4]
CAS Number340041-91-0ChemScene[4], PubChem[5]
StorageSealed in dry, 2-8°CChemScene[4]
Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be preceded by a thorough risk assessment. Standard laboratory procedures for handling solid chemicals should be followed, including weighing the compound in a fume hood and ensuring all transfers are conducted in a manner that minimizes the potential for creating dust.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill waste_id Identify and Segregate Waste (Pure compound, contaminated labware, solutions) ppe->waste_id container Use Labeled, Sealed Hazardous Waste Container waste_id->container storage Store in Designated Satellite Accumulation Area container->storage prof_disp Arrange for Professional Waste Disposal storage->prof_disp end End: Safe and Compliant Disposal prof_disp->end spill->ppe No spill_proc Follow Spill Cleanup Procedure (Evacuate, Ventilate, Contain, Decontaminate) spill->spill_proc Yes spill_proc->waste_id

References

Essential Safety and Operational Guide for 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine was found. The following guidance is based on the safety profiles of structurally related compounds, including pyrrolidine, 4-nitrobenzenesulfonyl chloride, and (4-nitrophenyl)methanesulfonyl chloride. It is imperative to handle this compound with caution in a laboratory setting under the supervision of qualified personnel.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

Given the hazardous nature of related compounds, a comprehensive approach to personal protection is necessary to minimize exposure and ensure laboratory safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting, offering protection against chemical splashes.[1]
Face Shield8-inch minimum, to be used in conjunction with safety goggles.[1]
Hand Protection Chemical-resistant glovesInspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2]
Lab CoatStandard laboratory coat.
Respiratory Protection RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[2] Use in a well-ventilated area, preferably in a fume hood.[3]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of any dust, vapor, mist, or gas.[1][2]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.[4]

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Use only non-sparking tools.

  • Take precautionary measures against static discharge.

Storage:

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly closed.[4]

  • Recommended storage is sealed in a dry environment at 2-8°C.

  • Store away from incompatible substances.

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1] Do not allow the product to enter drains.[1]

  • Contaminated Packaging: Dispose of as unused product.[1]

Emergency Procedures

In Case of Skin Contact:

  • Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • Get medical aid immediately.[4]

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]

  • Get medical aid immediately.[4]

In Case of Inhalation:

  • Remove from exposure to fresh air immediately.[4]

  • If breathing is difficult, give oxygen.[4]

  • Get medical aid immediately.[4]

In Case of Ingestion:

  • If swallowed, do NOT induce vomiting.[2]

  • If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4]

  • Never give anything by mouth to an unconscious person.[4]

  • Get medical aid immediately.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup Proceed handle_weigh Weigh Compound prep_setup->handle_weigh Begin handle_react Perform Reaction handle_weigh->handle_react handle_transfer Transfer Compound handle_react->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon Complete cleanup_waste Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff Personal Protective Equipment cleanup_waste->cleanup_doff

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.